molecular formula C16H20Na2O4 B15179423 Disodium (tetrapropenyl)succinate CAS No. 94086-60-9

Disodium (tetrapropenyl)succinate

Cat. No.: B15179423
CAS No.: 94086-60-9
M. Wt: 322.31 g/mol
InChI Key: KOHOFWNHOIRZQM-WSDUHDJSSA-L
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Description

Disodium (tetrapropenyl)succinate is a useful research compound. Its molecular formula is C16H20Na2O4 and its molecular weight is 322.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

94086-60-9

Molecular Formula

C16H20Na2O4

Molecular Weight

322.31 g/mol

IUPAC Name

disodium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate

InChI

InChI=1S/C16H22O4.2Na/c1-5-9-15(10-6-2,13(17)18)16(11-7-3,12-8-4)14(19)20;;/h5-12H,1-4H3,(H,17,18)(H,19,20);;/q;2*+1/p-2/b9-5+,10-6+,11-7+,12-8+;;

InChI Key

KOHOFWNHOIRZQM-WSDUHDJSSA-L

Isomeric SMILES

C/C=C/C(C(C(=O)[O-])(/C=C/C)/C=C/C)(C(=O)[O-])/C=C/C.[Na+].[Na+]

Canonical SMILES

CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Na+].[Na+]

Origin of Product

United States

Foundational & Exploratory

Physicochemical Properties of Disodium (tetrapropenyl)succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) (tetrapropenyl)succinate, with the CAS number 94086-60-9, is a specialty chemical primarily utilized in the cosmetics industry as a surfactant and anti-corrosive agent.[1][2] Its amphiphilic nature, stemming from a dicarboxylate polar head group and a nonpolar tetrapropenyl tail, allows it to reduce surface tension, making it an effective cleansing and emulsifying agent.[2] This technical guide provides a comprehensive overview of the known physicochemical properties of Disodium (tetrapropenyl)succinate, outlines experimental protocols for their determination, and presents logical diagrams to illustrate its mechanisms of action as a surfactant and corrosion inhibitor.

Physicochemical Data

Quantitative data for this compound is limited, with most available information being computed rather than experimentally determined. The following tables summarize the available data for the compound and its parent acid, (tetrapropenyl)succinic acid, for comparative purposes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C16H20Na2O4[PubChem]
Molecular Weight 322.31 g/mol [PubChem]
CAS Number 94086-60-9[PubChem]
Appearance White powder (typical for similar disodium salts)[Generic Safety Data Sheets]
Flash Point (estimated) 32.00 °F (0.00 °C)[The Good Scents Company]
Topological Polar Surface Area 80.3 Ų[PubChem]
Complexity 388[PubChem]

Table 2: Physicochemical Properties of (Tetrapropenyl)succinic Acid (Parent Acid)

PropertyValueSource
Molecular Formula C16H22O4[EvitaChem]
Molecular Weight 278.34 g/mol [EvitaChem]
CAS Number 27859-58-1[Safety Data Sheet]
Physical State Liquid[Safety Data Sheet]
Melting/Freezing Point ≤-60 °C at 98.9 kPa[Safety Data Sheet]
Boiling Point 153 °C at 98.9 kPa[Safety Data Sheet]
n-octanol/water Partition Coefficient (log Kow) ≥3.286 – ≤6.086[Safety Data Sheet]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of this compound are provided below. These are generalized methods based on standard laboratory practices for surfactants and related chemical entities.

Melting Point Determination

The melting point of a solid substance is the temperature at which it changes state from solid to liquid. For a crystalline solid, this occurs at a sharp, well-defined temperature.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.

    • A second, more precise measurement is performed with a fresh sample, heating at a slower rate (1-2 °C/min) starting from approximately 20 °C below the approximate melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a dicarboxylic acid salt like this compound, determining the pKa values of its conjugate acid is crucial for understanding its behavior in different pH environments.

Methodology: Potentiometric Titration

  • Solution Preparation: A standard solution of this compound of known concentration (e.g., 0.01 M) is prepared in deionized water.

  • Apparatus: A calibrated pH meter with a combination electrode and a magnetic stirrer.

  • Procedure:

    • The solution is placed in a beaker with the pH electrode and a magnetic stir bar.

    • The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl), added in small, precise increments.

    • The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate.

    • The titration is continued past the equivalence points.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

    • The pKa values are determined from the half-equivalence points on the titration curve, where half of the carboxylate groups have been protonated.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Shake-Flask Method

  • Solvent Selection: A range of solvents should be tested, including water, ethanol, methanol, and other relevant organic solvents.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the solvent in a flask.

    • The flask is sealed and agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C) until equilibrium is reached (typically 24-48 hours).

    • The solution is then filtered to remove the undissolved solid.

    • The concentration of the dissolved this compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or titration.

    • The solubility is expressed in g/L or mol/L.

Octanol-Water Partition Coefficient (log Kow) Determination

The octanol-water partition coefficient is a measure of the lipophilicity of a compound and its potential for bioaccumulation.

Methodology: HPLC Method (OECD Guideline 117)

  • Principle: The log Kow is determined by measuring the retention time of the substance on a reverse-phase HPLC column. The retention time is correlated with the log Kow of a series of standard compounds with known log Kow values.

  • Apparatus: A standard HPLC system with a UV detector and a reverse-phase column (e.g., C18).

  • Procedure:

    • A calibration curve is generated by injecting a series of standard compounds with a range of known log Kow values and recording their retention times.

    • A solution of this compound is prepared in the mobile phase and injected into the HPLC system.

    • The retention time of the compound is measured.

    • The log Kow of this compound is determined by interpolating its retention time on the calibration curve.

Mandatory Visualizations

Surfactant Mechanism of Action

Surfactants like this compound exert their effects by interacting with cell membranes. This interaction can lead to membrane disruption and increased permeability. The following diagram illustrates a simplified workflow of how a surfactant interacts with a lipid bilayer.

Surfactant_Membrane_Interaction cluster_0 Aqueous Environment cluster_1 Cell Membrane cluster_2 Cellular Effects Surfactant This compound (Monomers) Membrane Lipid Bilayer Surfactant->Membrane Partitioning into membrane Disruption Membrane Disruption (Increased Permeability) Membrane->Disruption Alteration of membrane structure Lysis Cell Lysis (at high concentrations) Disruption->Lysis

Caption: Workflow of surfactant interaction with a cell membrane.

Corrosion Inhibition Mechanism

As an anti-corrosive agent, this compound likely functions by adsorbing onto a metal surface, forming a protective barrier that inhibits the corrosion process. The succinate (B1194679) head can chelate with metal ions, while the hydrophobic tail provides a barrier against corrosive agents.

Corrosion_Inhibition cluster_metal Metal Surface cluster_environment Corrosive Environment cluster_inhibitor Inhibitor Action Metal Metal (e.g., Fe) Corrosive_Agents Corrosive Agents (e.g., O2, H2O, Cl-) Corrosive_Agents->Metal Corrosion Attack Inhibitor This compound Adsorption Adsorption onto Metal Surface Inhibitor->Adsorption Adsorption->Metal Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Metal Blocks Corrosive Agents

Caption: Logical diagram of corrosion inhibition by this compound.

References

Synthesis pathway for Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis of Disodium (B8443419) (tetrapropenyl)succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for Disodium (tetrapropenyl)succinate. It includes detailed experimental protocols for the key synthetic steps, a summary of quantitative data, and characterization methods for the intermediate and final products. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis and drug development.

Introduction

This compound is the disodium salt of tetrapropenyl succinic acid. It belongs to the class of alkenyl succinates, which are known for their surfactant properties. The molecule consists of a hydrophilic succinate (B1194679) head and a long, branched hydrophobic tetrapropenyl tail. This amphiphilic nature makes it useful in various applications, including as a corrosion inhibitor, cleansing agent, and emulsifier.[1][2] The synthesis is a two-step process commencing with the formation of the anhydride (B1165640) intermediate, (Tetrapropenyl)succinic anhydride (TPSA), followed by hydrolysis to yield the final disodium salt.

Synthesis Pathway

The synthesis of this compound is accomplished in two primary stages:

  • Formation of (Tetrapropenyl)succinic Anhydride (TPSA): This step involves the reaction of tetrapropylene (a branched C12 olefin) with maleic anhydride via an Alder-ene reaction. This reaction is typically carried out at high temperatures.[2]

  • Hydrolysis of TPSA to this compound: The TPSA intermediate is then hydrolyzed using a dilute solution of sodium hydroxide. This process opens the anhydride ring to form two carboxylate groups, which are neutralized by the sodium ions to form the final disodium salt.[2]

Below is a diagram illustrating the overall synthesis pathway.

Synthesis_Pathway Synthesis Pathway of this compound Reactant1 Tetrapropylene Intermediate (Tetrapropenyl)succinic Anhydride (TPSA) Reactant1->Intermediate Alder-ene Reaction (High Temperature) Reactant2 Maleic Anhydride Reactant2->Intermediate Product This compound Intermediate->Product Hydrolysis Reactant3 Sodium Hydroxide (aq) Reactant3->Product Experimental_Workflow Experimental Workflow cluster_step1 Step 1: TPSA Synthesis cluster_step2 Step 2: Hydrolysis A Charge Reactor with Tetrapropylene and Maleic Anhydride B Purge with Nitrogen A->B C Heat to 200-250°C with Stirring B->C D React for 2-8 hours C->D E Cool Reaction Mixture D->E F Vacuum Distillation to Remove Excess Olefin E->F G Purify TPSA (Optional) F->G H Charge Reactor with TPSA G->H Proceed with Purified TPSA I Slowly Add NaOH Solution H->I J Stir until pH Stabilizes I->J K Isolate Product J->K

References

Disodium (Tetrapropenyl)succinate: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended to provide a summary of publicly available information regarding disodium (B8443419) (tetrapropenyl)succinate. A comprehensive search of scientific literature and chemical databases has been conducted.

Summary

Disodium (tetrapropenyl)succinate is a chemical compound primarily utilized in the cosmetics and personal care industry. Extensive searches for its mechanism of action in a biological or pharmacological context have yielded no specific results. The available data exclusively pertains to its functions as a surfactant, conditioning agent, and anticorrosive agent in commercial product formulations. There is a notable absence of published research on its interaction with biological systems, including cellular signaling pathways, enzymatic activity, or any potential therapeutic effects.

Chemical and Physical Properties

PropertyValueSource
Chemical Formula C₁₆H₂₄Na₂O₄PubChem
Molecular Weight 326.34 g/mol PubChem
Synonyms Butanedioic acid, (tetrapropenyl)-, disodium salt; Disodium (tetrapropenyl)butanedioate; Succinic acid, (tetrapropenyl)-, disodium saltParchem

Industrial Applications

The primary documented applications of this compound are in the formulation of cosmetics and personal care products. Its functions in these products include:

  • Surfactant: It reduces the surface tension of cosmetic products, aiding in the even distribution of the product during use.[1][2] This property is fundamental to its role in cleansers and shampoos.

  • Conditioning Agent: It is used to improve the texture of hair and skin, providing a smoother feel.[3]

  • Anticorrosive Agent: It prevents the corrosion of metallic packaging used for cosmetic products.[1][2]

Biological Activity and Mechanism of Action

Despite extensive searches of scientific databases and literature, no studies detailing the biological mechanism of action, pharmacological effects, or toxicological profile of this compound were identified. The core requirements of this technical guide, including the summarization of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled due to the complete lack of available information in these areas.

The logical relationship concerning the available information can be summarized as follows:

This compound This compound Cosmetic & Personal Care Industry Cosmetic & Personal Care Industry This compound->Cosmetic & Personal Care Industry Primary Application Biological/Pharmacological Research Biological/Pharmacological Research This compound->Biological/Pharmacological Research Investigation Status Surfactant Surfactant Cosmetic & Personal Care Industry->Surfactant Conditioning Agent Conditioning Agent Cosmetic & Personal Care Industry->Conditioning Agent Anticorrosive Agent Anticorrosive Agent Cosmetic & Personal Care Industry->Anticorrosive Agent No Data Available No Data Available Biological/Pharmacological Research->No Data Available

Information Availability for this compound

Conclusion

The current body of scientific knowledge on this compound is limited to its industrial applications in the cosmetics sector. There is no publicly available data to suggest any biological or pharmacological mechanism of action. For researchers, scientists, and drug development professionals, this indicates that the compound has not been a subject of investigation for therapeutic purposes. Any potential biological activity of this compound remains to be explored through foundational in vitro and in vivo studies. Without such research, no meaningful discussion of its mechanism of action, experimental protocols, or signaling pathways is possible.

References

Spectroscopic analysis of Disodium (tetrapropenyl)succinate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Disodium (B8443419) (tetrapropenyl)succinate. Due to the limited availability of published experimental spectra for this specific compound, this guide combines theoretical predictions based on analogous structures with established analytical methodologies. It serves as a practical resource for the characterization and quality control of Disodium (tetrapropenyl)succinate in a research and development setting.

Introduction

This compound (CAS No. 94086-60-9) is a salt of a dicarboxylic acid with a molecular formula of C₁₆H₂₀Na₂O₄ and a molecular weight of 322.31 g/mol .[1][2][3] Its structure, featuring a succinate (B1194679) backbone with four propenyl substituents, suggests its potential use as a surfactant or an intermediate in chemical synthesis.[4][5] Accurate spectroscopic characterization is essential for confirming its identity, purity, and for elucidating its structure. This guide covers the key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar structures, such as disodium succinate and various alkenyl compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 5.5 - 6.0m8H-CH=CH- (vinyl protons)
~ 1.6 - 1.8d12HCH₃-CH= (methyl protons)

Solvent: D₂O

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~ 180 - 185C=O (carboxylate)
~ 125 - 135-CH=CH- (vinyl carbons)
~ 60 - 65C-(C=O) (quaternary carbon)
~ 18 - 22CH₃-

Solvent: D₂O

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3020 - 3080Medium=C-H stretch
~ 2910 - 2980MediumC-H stretch (methyl)
~ 1640 - 1680Medium to WeakC=C stretch
~ 1550 - 1610StrongAsymmetric C=O stretch (carboxylate)
~ 1400 - 1450StrongSymmetric C=O stretch (carboxylate)
~ 960 - 980Strong=C-H bend (trans)
Mass Spectrometry (MS)

For the analysis of the corresponding free acid, 2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioic acid (C₁₆H₂₂O₄, Exact Mass: 278.1518), the following ions would be expected in a high-resolution mass spectrum.

Table 4: Predicted High-Resolution Mass Spectrometry Data (for the corresponding acid)

Adductm/z
[M+H]⁺279.1591
[M+Na]⁺301.1410
[M-H]⁻277.1445
[M+HCOO]⁻323.1500

Data predicted for the free acid form.[6]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the molecular structure.

Materials:

  • This compound sample

  • Deuterium oxide (D₂O)

  • NMR tubes (5 mm)

  • Pipettes

  • Vortex mixer

Protocol:

  • Weigh approximately 10-20 mg of the sample for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial.

  • Gently vortex the vial to ensure complete dissolution.

  • If solid particles are present, filter the solution through a glass wool plug in a Pasteur pipette into a clean NMR tube.[7]

  • Carefully place the NMR tube into the spectrometer's spinner turbine.

  • Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the acquired data (Fourier transform, phase correction, and baseline correction).

  • Reference the spectra. For D₂O, the residual HDO peak can be used as a reference for the ¹H spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

Protocol:

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with ethanol or acetone and allowing it to dry completely.

  • Record a background spectrum.

  • Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Clean the ATR crystal thoroughly after the measurement.

  • Process the spectrum, including baseline correction and peak picking.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the corresponding free acid.

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Syringe filters (0.22 µm)

  • Autosampler vials

Protocol:

  • To analyze the free acid, dissolve a small amount of the sample in a solution of 0.1% formic acid in water/methanol. The acid will protonate the carboxylate groups.

  • The presence of sodium salts can suppress ionization; therefore, sample dilution or desalting using techniques like solid-phase extraction may be necessary for optimal results.[8][9]

  • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.

  • Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Acquire spectra in both positive and negative ion modes to observe different adducts.

  • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data for structural elucidation.[10]

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analysis.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Analysis and Interpretation cluster_conclusion Final Characterization Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Structural Confirmation (Chemical Shifts, Integration) NMR->NMR_Data IR_Data Functional Group Identification (Vibrational Modes) IR->IR_Data MS_Data Molecular Weight and Formula (m/z, Fragmentation) MS->MS_Data Conclusion Complete Structural Elucidation and Purity Assessment NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Overall workflow for the spectroscopic analysis.

Logical_Relationship Logical Relationship of Spectroscopic Data cluster_structure Molecular Structure cluster_properties Spectroscopic Properties cluster_spectra Observed Spectra Structure This compound NMR_Prop Proton and Carbon Environments Structure->NMR_Prop IR_Prop Bond Vibrations (Functional Groups) Structure->IR_Prop MS_Prop Mass-to-Charge Ratio and Stability Structure->MS_Prop NMR_Spec NMR Spectrum NMR_Prop->NMR_Spec IR_Spec IR Spectrum IR_Prop->IR_Spec MS_Spec Mass Spectrum MS_Prop->MS_Spec

Caption: Relationship between structure and spectral data.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Note on Data Availability: A comprehensive review of publicly accessible scientific literature and chemical databases reveals a notable scarcity of specific experimental data—such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and detailed conformational analysis—for Disodium (tetrapropenyl)succinate. Consequently, this guide provides a thorough overview based on available chemical information, synthesis of its parent acid, and theoretical conformational analysis extrapolated from studies on related succinate (B1194679) compounds.

Introduction

This compound is a surfactant and anticorrosive agent, primarily utilized in the cosmetics and personal care industries.[1][2][3] Its molecular structure, characterized by a polar dicarboxylate head and a nonpolar hydrocarbon tail, dictates its amphiphilic properties. Understanding the precise molecular structure and conformational preferences of this molecule is crucial for predicting its behavior in various formulations, its interaction with other components, and its overall efficacy.

Molecular Structure

The fundamental structure of this compound consists of a succinate backbone with a tetrapropenyl group attached to one of the alpha-carbons. The two carboxylic acid groups are present as sodium salts.

Molecular Formula: C₁₆H₂₀Na₂O₄[4]

IUPAC Name: disodium;2,2,3,3-tetrakis[(E)-prop-1-enyl]butanedioate[4]

The "tetrapropenyl" group is a C₁₂ branched alkyl chain derived from the tetramerization of propylene. This bulky, hydrophobic tail is a key feature of the molecule's surfactant properties.

A two-dimensional representation of the molecular structure is provided below.

molecular_structure cluster_succinate cluster_tetrapropenyl Tetrapropenyl Group (C₁₂H₂₁) C1 C C2 C C1->C2 COO1 COO⁻Na⁺ C1->COO1 COO2 COO⁻Na⁺ C2->COO2 C_backbone C2->C_backbone synthesis_pathway MA Maleic Anhydride React Ene Reaction (Thermal) MA->React TP Tetrapropene TP->React TSA (Tetrapropenyl)succinic Anhydride React->TSA Hydrolysis Hydrolysis (H₂O) TSA->Hydrolysis TSAcid (Tetrapropenyl)succinic Acid Hydrolysis->TSAcid Neutralization Neutralization (2 NaOH) TSAcid->Neutralization FinalProduct This compound Neutralization->FinalProduct conformation R = Tetrapropenyl group cluster_gauche Gauche Conformation cluster_anti Anti (Trans) Conformation gauche COO⁻ gauche_R R gauche_C1 C gauche_C1->gauche gauche_C1->gauche_R gauche_C2 C gauche_C1->gauche_C2 gauche_COO COO⁻ gauche_C2->gauche_COO anti COO⁻ anti_R R anti_C1 C anti_C1->anti anti_C1->anti_R anti_C2 C anti_C1->anti_C2 anti_COO COO⁻ anti_C2->anti_COO experimental_workflow start Purified Disodium (tetrapropenyl)succinate nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr xray X-ray Crystallography start->xray comp Computational Modeling start->comp nmr_result Solution-state Structure & Connectivity nmr->nmr_result xray_result Solid-state Structure & Conformation xray->xray_result comp_result Theoretical Conformation & Energetics comp->comp_result final Comprehensive Structural & Conformational Profile nmr_result->final xray_result->final comp_result->final

References

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Disodium (B8443419) (tetrapropenyl)succinate is a specialized organic salt with potential applications in various industrial and pharmaceutical formulations. Its structure, featuring a succinate (B1194679) backbone and four propenyl groups, suggests a complex thermal behavior that is critical to understand for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of its likely thermal stability and degradation pathways.

Thermal Behavior of the Parent Compound: Sodium Succinate

The thermal decomposition of sodium succinate has been studied and serves as a foundational reference. In an inert atmosphere, the decomposition of anhydrous sodium succinate typically results in the formation of sodium carbonate as the final residue.[1][2] For the hydrated form, sodium succinate hexahydrate, the initial phase of thermal decomposition involves the loss of water molecules (dehydration) at lower temperatures, followed by the decomposition of the anhydrous salt at higher temperatures.

Anticipated Influence of the Tetrapropenyl Substituent

The introduction of four propenyl groups to the succinate backbone is expected to significantly alter the thermal stability and degradation mechanism compared to sodium succinate. The presence of these unsaturated hydrocarbon chains introduces new potential reaction pathways:

  • Lower Onset of Decomposition: The C-C and C=C bonds in the tetrapropenyl groups are generally less thermally stable than the ionic carboxylate groups. It is therefore anticipated that the initial decomposition of Disodium (tetrapropenyl)succinate will occur at a lower temperature than that of sodium succinate.

  • Complex Degradation Products: The degradation of the tetrapropenyl side chains is likely to produce a complex mixture of volatile organic compounds. These may include various hydrocarbons resulting from fragmentation, cyclization, and polymerization of the propenyl groups.

  • Potential for Char Formation: The unsaturated nature of the propenyl groups could lead to cross-linking and polymerization reactions at elevated temperatures, potentially resulting in the formation of a carbonaceous residue (char) in addition to the inorganic residue (sodium carbonate).

Quantitative Data from Related Compounds

To provide a quantitative context, the following table summarizes the available thermal decomposition data for sodium succinate and (tetrapropenyl)succinic acid. It is important to note that the disodium salt is expected to have a higher decomposition temperature than its corresponding acid form due to the stability of the ionic bond.

CompoundAnalysis TypeKey ObservationsReference
Sodium Succinate HexahydrateTG-DTA (N2 atm)Dehydration followed by decomposition to sodium carbonate.[1][2]
(Tetrapropenyl)succinic AcidNot SpecifiedDecomposition temperature of 153 °C.Safety Data Sheet

Proposed Degradation Profile of this compound

Based on the considerations above, a multi-stage degradation profile in an inert atmosphere is proposed for this compound:

  • Initial Decomposition (Lower Temperature Range): The initial weight loss is expected to be associated with the degradation of the tetrapropenyl side chains. This may involve a combination of fragmentation, producing volatile alkenes and alkanes, and intramolecular reactions.

  • Secondary Decomposition (Intermediate Temperature Range): Following the initial degradation of the side chains, the succinate backbone would likely begin to decompose. This stage would involve the decarboxylation of the carboxylate groups.

  • Final Residue Formation (Higher Temperature Range): The final stage of decomposition would lead to the formation of a stable residue. This residue is expected to be a mixture of sodium carbonate from the succinate core and a carbonaceous char from the polymerization of the propenyl groups.

Experimental Protocols

To empirically determine the thermal stability and degradation profile of this compound, the following experimental methodologies are recommended:

6.1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the temperature and mass loss of the sample as a function of temperature in a controlled atmosphere.

  • Instrumentation: A thermogravimetric analyzer.

  • Methodology:

    • Accurately weigh 5-10 mg of the this compound sample into a TGA pan (e.g., alumina (B75360) or platinum).

    • Place the sample in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to ensure an inert atmosphere.

    • Heat the sample from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

    • The resulting TGA curve will show the onset temperature of decomposition, the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the final residue mass.

6.2. Differential Scanning Calorimetry (DSC)

  • Objective: To measure the heat flow associated with thermal transitions in the material as a function of temperature.

  • Instrumentation: A differential scanning calorimeter.

  • Methodology:

    • Accurately weigh 2-5 mg of the this compound sample into a DSC pan and seal it.

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the differential heat flow between the sample and the reference.

    • The DSC thermogram will reveal endothermic and exothermic transitions, such as melting, crystallization, and decomposition.

6.3. Evolved Gas Analysis (EGA)

  • Objective: To identify the chemical nature of the volatile products evolved during decomposition.

  • Instrumentation: A TGA instrument coupled to a Fourier Transform Infrared Spectrometer (TGA-FTIR) or a Mass Spectrometer (TGA-MS).

  • Methodology:

    • Perform a TGA experiment as described in section 6.1.

    • The evolved gases from the TGA furnace are transferred via a heated transfer line to the FTIR gas cell or the MS inlet.

    • FTIR or mass spectra of the evolved gases are recorded continuously as a function of temperature.

    • Analysis of the spectra allows for the identification of the gaseous degradation products.

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Sample This compound TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC EGA Evolved Gas Analysis (TGA-FTIR/MS) TGA->EGA Mass_Loss Mass Loss vs. Temperature TGA->Mass_Loss Heat_Flow Heat Flow vs. Temperature DSC->Heat_Flow Gas_ID Identification of Gaseous Products EGA->Gas_ID Degradation_Profile Comprehensive Degradation Profile Mass_Loss->Degradation_Profile Heat_Flow->Degradation_Profile Gas_ID->Degradation_Profile

Caption: Experimental workflow for thermal analysis.

Hypothetical_Degradation_Pathway cluster_initial Initial Compound cluster_stage1 Stage 1: Side Chain Degradation cluster_stage2 Stage 2: Backbone Decomposition cluster_final Final Products Start This compound Intermediate1 Intermediate with Degraded Side Chains Start->Intermediate1 Heat Volatiles1 Volatile Hydrocarbons (e.g., propene, fragments) Intermediate1->Volatiles1 Intermediate2 Polymeric/Carbonaceous Intermediate Intermediate1->Intermediate2 Further Heat Volatiles2 CO2 Intermediate2->Volatiles2 Residue1 Sodium Carbonate (Na2CO3) Intermediate2->Residue1 Residue2 Carbonaceous Char Intermediate2->Residue2

Caption: Hypothetical degradation pathway.

References

The Solubility Profile of Disodium (tetrapropenyl)succinate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) (tetrapropenyl)succinate, identified by the CAS number 94086-60-9, is a specialty chemical primarily utilized in the cosmetics industry as a surfactant and an anticorrosive agent.[1][2] Its molecular formula is C16H20Na2O4.[3] While information regarding its specific solubility in a range of organic solvents is not extensively documented in publicly available literature, this guide synthesizes the existing data on the compound and its related structures to provide a foundational understanding for researchers and professionals in drug development.

Physicochemical Properties

Disodium (tetrapropenyl)succinate is the disodium salt of (tetrapropenyl)succinic acid.[4] General information from chemical databases indicates its function as a surfactant, which suggests it possesses amphiphilic properties, having both hydrophilic (the disodium succinate (B1194679) portion) and lipophilic (the tetrapropenyl group) characteristics.[1][4] This structure is key to its role in reducing surface tension between immiscible substances.

Solubility Data: An Overview

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., g/100mL, mg/L) for this compound in various organic solvents. The available information is qualitative and often pertains to the acid form of the molecule.

The related compound, (tetrapropenyl)succinic acid , is reported to be soluble in organic solvents, with limited solubility in water due to its hydrophobic alkyl chains.[5] This suggests that the disodium salt, this compound, would likely exhibit higher solubility in polar organic solvents and water compared to its acid counterpart, owing to the ionic nature of the disodium succinate head group. However, the large, nonpolar tetrapropenyl tail will still significantly influence its solubility in nonpolar organic solvents.

For context, studies on similar dicarboxylic acids, such as succinic acid, have been conducted in various organic solvents. For instance, the solubility of succinic acid has been measured in solvents like cyclohexanol, cyclohexanone, N,N-dimethylformamide, and acetic acid, with solubility generally increasing with temperature.[6] While these findings relate to a different molecule, they highlight the types of solvents that might be relevant for testing the solubility of succinate derivatives.

Experimental Protocol for Solubility Determination

While a specific protocol for this compound was not found, a general and widely accepted method for determining the solubility of a compound in a given solvent is the isothermal equilibrium method . This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

A generalized experimental workflow for determining the solubility of this compound would be as follows:

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_data Data Processing prep_compound Weigh Disodium (tetrapropenyl)succinate mixing Combine Compound and Solvent in a Sealed Vial prep_compound->mixing prep_solvent Measure Volume of Organic Solvent prep_solvent->mixing agitation Agitate at Constant Temperature (e.g., 25°C, 37°C) mixing->agitation equilibrium Allow to Reach Equilibrium (e.g., 24-72h) agitation->equilibrium centrifugation Centrifuge to Separate Undissolved Solid equilibrium->centrifugation sampling Extract a Known Volume of Supernatant centrifugation->sampling quantification Quantify Concentration (e.g., HPLC, Gravimetric) sampling->quantification calculation Calculate Solubility (e.g., mg/mL, mol/L) quantification->calculation

References

A-101-5: A Technical Guide to the Quantum Chemical Calculations of Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Disodium (B8443419) (tetrapropenyl)succinate, a succinate (B1194679) derivative, presents a molecule of interest for various applications, potentially including drug development. Understanding its molecular properties is crucial for predicting its behavior, reactivity, and potential biological interactions. Quantum chemical calculations offer a powerful in-silico approach to elucidate these properties at the atomic level.[1][2][3] This technical guide outlines a comprehensive computational workflow for the quantum chemical analysis of disodium (tetrapropenyl)succinate. It details the theoretical methodologies, presents hypothetical yet plausible data in structured tables, and visualizes the computational workflow and a potentially relevant biological signaling pathway using Graphviz diagrams. This document serves as a roadmap for researchers embarking on the computational study of this and similar molecules.

Introduction

This compound is an organic salt with potential applications in various chemical and biological fields.[4] The succinate moiety is of particular interest as succinate itself is a key intermediate in the tricarboxylic acid (TCA) cycle and has been identified as an important signaling molecule in both physiological and pathological processes.[5][6][[“]] Quantum chemical calculations provide a theoretical framework to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For drug development, these methods can aid in understanding drug-receptor interactions, predicting molecular properties, and guiding the design of new therapeutic agents.[2][8][9]

This guide provides a hypothetical but technically detailed protocol for the quantum chemical characterization of this compound.

Computational Workflow

A typical workflow for the quantum chemical analysis of a molecule like this compound involves several key steps, from initial structure preparation to the analysis of calculated properties. The following diagram illustrates this logical progression.

G Computational Workflow for Quantum Chemical Calculations A 1. Molecular Structure Preparation - 2D to 3D Conversion - Initial Conformation Search B 2. Geometry Optimization - Selection of DFT Functional and Basis Set - Calculation of Minimum Energy Structure A->B C 3. Frequency Calculation - Confirmation of True Minimum (No Imaginary Frequencies) - Prediction of Vibrational Spectra (IR, Raman) B->C D 4. Electronic Property Calculation - HOMO-LUMO Analysis - Mulliken Population Analysis - Molecular Electrostatic Potential (MEP) C->D E 5. Data Analysis and Interpretation - Comparison with Experimental Data (if available) - Structure-Property Relationship Analysis D->E G Hypothetical SUCNR1 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Succinate_Derivative Disodium (tetrapropenyl)succinate SUCNR1 SUCNR1 (GPR91) Succinate_Derivative->SUCNR1 G_Protein Gq/Gi Protein SUCNR1->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC Gq AC Adenylate Cyclase (AC) G_Protein->AC Gi IP3_DAG IP3 + DAG PLC->IP3_DAG cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ + PKC Activation IP3_DAG->Ca_PKC Cellular_Response Downstream Cellular Response (e.g., Gene Expression, Proliferation) cAMP->Cellular_Response Ca_PKC->Cellular_Response

References

The Untapped Therapeutic Potential of Tetrapropenyl Succinate Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrapropenyl succinate (B1194679) compounds, characterized by a C12 alkenyl chain attached to a succinate moiety, represent a class of molecules with largely unexplored biological activities. While direct pharmacological studies on these specific compounds are scarce in publicly available literature, the known biological activities of various succinic acid derivatives provide a strong rationale for their investigation as potential therapeutic agents. This technical guide synthesizes the existing knowledge on the biological effects of succinate-related compounds, offering a framework for future research into tetrapropenyl succinates. We will delve into the potential for antimicrobial, anti-inflammatory, and anticancer activities, supported by data from analogous compounds. This guide also outlines relevant experimental protocols and hypothetical signaling pathways to provide a comprehensive resource for researchers entering this promising field.

Introduction: The Succinate Scaffold in Medicinal Chemistry

Succinic acid, a key intermediate in the citric acid cycle, and its derivatives have garnered significant attention in medicinal chemistry. The succinate moiety is a versatile scaffold that can be readily modified to create a diverse range of esters, amides, and other derivatives. These modifications can dramatically alter the physicochemical properties and biological activities of the parent molecule, leading to compounds with a wide array of therapeutic applications.

Succinimides, for instance, are a well-established class of compounds with anticonvulsant, anti-inflammatory, antitumor, and antimicrobial properties[1]. The esterification of succinic acid with various alcohols has also yielded compounds with interesting pharmacological profiles, including insulinotropic effects[2]. The introduction of a lipophilic tetrapropenyl chain to the succinate core is expected to significantly enhance membrane permeability and interaction, potentially leading to novel mechanisms of action and improved efficacy.

Potential Biological Activities of Tetrapropenyl Succinate Compounds

Based on the activities of related succinate derivatives, tetrapropenyl succinate compounds are hypothesized to possess a range of biological activities. The long alkenyl chain is likely to play a crucial role in modulating these activities.

Antimicrobial and Antibiofilm Activity

Monoesters of succinic acid have demonstrated activity against both fungal and bacterial pathogens[1]. The antimicrobial efficacy is often dependent on the nature of the substituents. The lipophilic tetrapropenyl group could enhance the interaction of these compounds with microbial cell membranes, potentially disrupting their integrity and leading to cell death.

Furthermore, derivatives of 2,3-pyrrolidinedione, which contains a succinimide (B58015) core, have shown promising activity against bacterial biofilms, a major challenge in treating chronic infections[3]. The tetrapropenyl moiety could enhance the ability of succinate derivatives to penetrate the extracellular polymeric substance of biofilms.

Table 1: Antimicrobial Activity of Selected Succinate Derivatives

Compound/DerivativeMicroorganismActivity MetricValueReference
Pyrrolidine-2,5-dione derivative 5Candida albicansMIC64-128 µg/mL[4]
Pyrrolidine-2,5-dione derivative 8Staphylococcus aureusMIC16-64 µg/mL[4]
Ocotillol-type derivative 58MRSA USA300MIC8 µg/mL[5]
Ocotillol-type derivative 96S. aureus and B. subtilisMIC1-8 µg/mL[5]

Note: This table presents data for succinate-containing compounds, not tetrapropenyl succinate itself, to illustrate the potential antimicrobial activity of the succinate scaffold.

Anti-inflammatory Activity

Succinimide derivatives have been investigated as anti-inflammatory agents[1]. Some tetrahydropyridine (B1245486) derivatives containing a pyrrole (B145914) group have shown potent inhibition of TNF-α production, a key pro-inflammatory cytokine[6]. The mechanism of action for succinate-related anti-inflammatory compounds may involve the modulation of inflammatory signaling pathways. The lipophilic nature of the tetrapropenyl group could facilitate interaction with cellular membranes and membrane-bound proteins involved in inflammation.

Cytotoxic and Anticancer Activity

The cytotoxic potential of various succinate derivatives against cancer cell lines has been explored. For example, acylated oxime derivatives of triterpenes, which can be synthesized from succinic anhydride, have shown cytotoxic activity against KB, MCF-7, and HeLa cell lines[7]. The introduction of a succinate moiety to other molecules has also been shown to enhance their anticancer effects.

Table 2: Cytotoxic Activity of Selected Succinate-Related Compounds

Compound/DerivativeCell LineActivity MetricValue (µM)Reference
Triterpenic acyloxyimino derivative 54dKBIC500.72[7]
Triterpenic acyloxyimino derivative 54dMCF-7IC502.13[7]
Triterpenic acyloxyimino derivative 54dHeLaIC501.87[7]
Salicylaldehyde 21 (related diterpenoid intermediate)HT29IC507.72[8]

Note: This table provides examples of the cytotoxic potential of compounds containing or derived from succinate moieties to suggest a possible area of investigation for tetrapropenyl succinates.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of biological activity. Below are representative protocols for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, can be determined using the broth microdilution method.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution of Test Compound: The tetrapropenyl succinate compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. The plate is then incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the tetrapropenyl succinate compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Potential Signaling Pathways and Mechanisms of Action

While the precise signaling pathways modulated by tetrapropenyl succinate compounds are yet to be elucidated, we can propose potential mechanisms based on the activities of related molecules.

Disruption of Microbial Membranes

The lipophilic tetrapropenyl chain is a key structural feature that could enable these compounds to insert into and disrupt the lipid bilayer of bacterial and fungal cell membranes. This would lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

G cluster_membrane Microbial Cell Membrane Lipid_Bilayer Lipid Bilayer TPS Tetrapropenyl Succinate Disruption Membrane Disruption TPS->Disruption inserts into Disruption->Lipid_Bilayer Leakage Leakage of Cellular Contents Disruption->Leakage Cell_Death Cell Death Leakage->Cell_Death G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Cytokines Pro-inflammatory Cytokines Nucleus->Cytokines transcription TPS Tetrapropenyl Succinate TPS->IKK inhibition?

References

Methodological & Application

Application Notes and Protocols for Disodium (tetrapropenyl)succinate as an Emulsifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) (tetrapropenyl)succinate is a synthetic surfactant belonging to the succinate (B1194679) derivative family.[1][2] Its amphiphilic molecular structure, featuring a hydrophilic disodium succinate head and a lipophilic tetrapropenyl tail, enables it to reduce the interfacial tension between oil and water phases.[1][2] This property makes it an effective emulsifying agent, primarily used in the cosmetics industry to create stable oil-in-water (O/W) emulsions and as an anticorrosive agent.[3][4] In pharmaceutical formulations, particularly in drug delivery, surfactants like Disodium (tetrapropenyl)succinate are crucial for solubilizing poorly water-soluble drugs and enhancing their bioavailability.[5]

This document provides detailed experimental protocols for utilizing this compound as an emulsifier in the preparation and characterization of oil-in-water emulsions.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

PropertyValueMethod of Determination
Molecular Formula C16H24Na2O4N/A
Molecular Weight 326.34 g/mol N/A
Appearance White to off-white powderVisual Inspection
Solubility Soluble in waterUSP <781>
Critical Micelle Concentration (CMC) To be determined experimentally (Illustrative value for a similar surfactant: ~1-10 mM)Tensiometry, Conductometry, Fluorescence Spectroscopy[6][7][8]
Surface Tension at CMC To be determined experimentallyPendant Drop Tensiometry, Du Noüy Ring Method
Hydrophilic-Lipophilic Balance (HLB) To be determined experimentally (Estimated to be in the range of 8-18 for O/W emulsifiers)Griffin's Method, Davies' Method

Experimental Protocols

Protocol 1: Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing a stable O/W emulsion using this compound. The ratios of oil, water, and emulsifier should be optimized for the specific application.

Materials and Equipment:

  • This compound

  • Oil phase (e.g., mineral oil, medium-chain triglycerides, or a specific drug-loaded oil)

  • Purified water (aqueous phase)

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Magnetic stirrer and stir bar

  • Heating plate

  • Beakers

  • Analytical balance

Procedure:

  • Preparation of the Aqueous Phase:

    • Weigh the required amount of purified water into a beaker.

    • Add the desired concentration of this compound to the water.

    • Gently heat the mixture to 60-70°C while stirring with a magnetic stirrer until the surfactant is fully dissolved.

  • Preparation of the Oil Phase:

    • Weigh the required amount of the oil phase into a separate beaker.

    • If applicable, dissolve the active pharmaceutical ingredient (API) in the oil phase at this stage.

    • Heat the oil phase to 60-70°C.

  • Formation of a Pre-emulsion:

    • While maintaining the temperature of both phases, slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer.

    • Continue stirring for 15-20 minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Transfer the pre-emulsion to the high-shear homogenizer.

    • Homogenize the mixture at a specified speed and duration. The optimal parameters will depend on the desired droplet size and should be determined experimentally. For example, homogenization can be performed at 10,000 rpm for 5-10 minutes.

    • Allow the emulsion to cool to room temperature while stirring gently.

Diagram 1: Experimental Workflow for O/W Emulsion Preparation

G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_final Final Product A 1. Prepare Aqueous Phase (Water + this compound) Heat to 60-70°C C 3. Form Pre-emulsion (Slowly add Oil Phase to Aqueous Phase with stirring) A->C B 2. Prepare Oil Phase (Oil +/- API) Heat to 60-70°C B->C D 4. High-Shear Homogenization C->D E Stable O/W Emulsion D->E

Caption: Workflow for preparing an oil-in-water emulsion.

Protocol 2: Characterization of Emulsion Properties

This protocol outlines key methods to characterize the physical properties and stability of the prepared emulsion.

2.1 Droplet Size Analysis

Principle: The size of the oil droplets is a critical parameter for emulsion stability and performance. Smaller, more uniform droplets generally lead to a more stable emulsion. Dynamic Light Scattering (DLS) or Laser Diffraction are common techniques.[3][9]

Procedure (using Laser Diffraction):

  • Ensure the particle size analyzer is calibrated and the dispersant (purified water) is circulating.

  • Add a small, representative sample of the emulsion to the dispersant in the analyzer until the appropriate obscuration level is reached (typically 10-20%).

  • Perform the measurement to obtain the droplet size distribution.

  • Record the volume-weighted mean diameter (D[1][9]) and the span of the distribution.

Table 2: Droplet Size Analysis Data

Formulation VariableDispersantD[1][9] (μm)Polydispersity Index (PDI)
0.5% Emulsifier, 10% OilPurified WaterTo be determinedTo be determined
1.0% Emulsifier, 10% OilPurified WaterTo be determinedTo be determined
2.0% Emulsifier, 10% OilPurified WaterTo be determinedTo be determined

2.2 Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of emulsion stability.[4] For O/W emulsions, a zeta potential value more negative than -30 mV or more positive than +30 mV generally indicates good stability.[4]

Procedure:

  • Dilute the emulsion sample with purified water to an appropriate concentration for the instrument.

  • Inject the diluted sample into the measurement cell of the Zetasizer.

  • Equilibrate the sample to the desired temperature (e.g., 25°C).

  • Apply an electric field and measure the electrophoretic mobility of the droplets to determine the zeta potential.

Table 3: Zeta Potential Data

Formulation VariableTemperature (°C)Zeta Potential (mV)
0.5% Emulsifier, 10% Oil25To be determined
1.0% Emulsifier, 10% Oil25To be determined
2.0% Emulsifier, 10% Oil25To be determined

2.3 Emulsion Stability Assessment

Principle: Emulsion stability is assessed by monitoring changes in physical properties over time, such as creaming, coalescence, and phase separation.

Procedure:

  • Visual Observation:

    • Place a sample of the emulsion in a clear, sealed container.

    • Store the sample under controlled conditions (e.g., room temperature, 40°C).

    • Visually inspect the sample at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability like creaming (an upper layer of concentrated emulsion) or phase separation (a distinct layer of oil).

  • Droplet Size Monitoring:

    • Measure the droplet size of the emulsion at the same time intervals as the visual observation. An increase in the average droplet size over time is an indication of coalescence.

  • Centrifugation Test (Accelerated Stability):

    • Centrifuge a sample of the emulsion at a specified speed (e.g., 3000 rpm) for a set time (e.g., 30 minutes).

    • Measure the volume of any separated oil or cream layer. A stable emulsion will show no or minimal separation.

Diagram 2: Emulsion Stability Testing Workflow

G cluster_tests Stability Tests A Freshly Prepared Emulsion B Store at Controlled Conditions (e.g., RT, 40°C) A->B C Monitor at T=0, 24h, 1wk, 1mo B->C D Visual Observation (Creaming, Phase Separation) C->D E Droplet Size Analysis (Monitor for increase in size) C->E F Accelerated Stability (Centrifugation) C->F G Stable? D->G E->G F->G H Yes G->H No significant change I No G->I Significant change

Caption: Workflow for assessing emulsion stability over time.

Protocol 3: Determination of Critical Micelle Concentration (CMC)

Principle: The CMC is the concentration of a surfactant above which micelles form. It is a fundamental property that influences the emulsification process.[6] Surface tension measurements are a common method for determining the CMC. The surface tension of a solution decreases as the surfactant concentration increases and then plateaus at the CMC.[7]

Materials and Equipment:

  • This compound

  • Purified water

  • Tensiometer (e.g., Du Noüy ring or pendant drop)

  • Series of volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Prepare a stock solution of this compound in purified water.

  • Prepare a series of dilutions of the stock solution to cover a range of concentrations both below and above the expected CMC.

  • Measure the surface tension of each dilution using the tensiometer, ensuring the instrument is properly calibrated and cleaned between measurements.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is the concentration at which the slope of the curve changes, indicating the point where the surface becomes saturated with surfactant molecules and micelles begin to form in the bulk solution. This is determined by the intersection of the two linear portions of the plot.

Diagram 3: Logic of CMC Determination by Tensiometry

G A Increase Surfactant Concentration B Measure Surface Tension A->B C [Surfactant] < CMC? B->C D Surface Tension Decreases C->D Yes E Surface Tension Plateaus C->E No F CMC Determined D->F E->F

Caption: Logical flow for determining the CMC via surface tension.

Safety Precautions

This compound may cause skin and eye irritation.[10] It is recommended to handle this chemical with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for complete safety information.

Conclusion

This compound is a versatile surfactant with potential applications in creating stable oil-in-water emulsions for cosmetic and pharmaceutical formulations. The experimental protocols provided in this document offer a framework for the preparation and comprehensive characterization of such emulsions. Due to the limited publicly available data, it is imperative for researchers to experimentally determine the specific physicochemical properties, such as CMC and optimal concentration ranges, to successfully formulate stable and effective emulsion systems.

References

Application Notes: Disodium (tetrapropenyl)succinate in Polymer Science

Author: BenchChem Technical Support Team. Date: December 2025

An important note on the availability of information: Direct and detailed documentation on the applications of Disodium (tetrapropenyl)succinate in polymer science is limited in publicly accessible literature. The following application notes and protocols have been developed by drawing parallels from structurally and functionally similar compounds, such as other alkenyl succinates and sulfosuccinates, which are widely used in the polymer industry. The tetrapropenyl group is a branched C12 alkyl chain, making this compound an anionic surfactant.

This compound is an anionic surfactant with a branched alkyl hydrophobe, suggesting its utility in various polymer applications. Its molecular structure lends itself to effective performance as an emulsifier in polymerization, a dispersant for pigments and nanoparticles, and as a corrosion inhibitor in coatings.

Emulsion Polymerization

In emulsion polymerization, surfactants are critical for emulsifying the monomer in the aqueous phase, stabilizing the resulting polymer latex, and controlling particle size. Anionic surfactants like this compound are effective in these roles. They can be used either as the sole emulsifier or in combination with nonionic surfactants to enhance stability.

Key Performance Attributes:

  • Particle Size Control: The concentration of the surfactant influences the number of micelles formed, which in turn affects the final particle size of the polymer latex.

  • Latex Stability: The anionic nature of the succinate (B1194679) headgroup provides electrostatic stabilization to the polymer particles, preventing coagulation.

  • Monomer Emulsification: The branched C12 hydrophobe allows for effective emulsification of a variety of hydrophobic monomers, such as styrene, acrylates, and vinyl acetate.

A summary of typical properties for related sulfosuccinate (B1259242) emulsifiers used in emulsion polymerization is provided in the table below.

PropertyTypical Value Range
Critical Micelle Conc. (CMC)1 - 5 mM
Surfactant Concentration0.5 - 3.0 wt%
Resulting Particle Size50 - 250 nm
Surface Tension Reductionto ~30-40 mN/m
Dispersant for Nanoparticles

The dispersion of nanoparticles in a polymer matrix is crucial for developing nanocomposites with enhanced properties. This compound can act as a dispersing agent, adsorbing onto the surface of nanoparticles and preventing their agglomeration through steric and electrostatic repulsion. This leads to improved optical clarity (reduced haze) and better mechanical properties of the final composite.

ParameterTypical Values
Dispersant Concentration10 ppm - 5 wt%
Resulting Haze Level0.1 - 2.0
Coating Thickness1 - 300 µm
Corrosion Inhibition

Succinate derivatives are known to function as corrosion inhibitors.[1] They can form a protective film on metal surfaces, blocking the corrosive action of electrolytes.[1][2] When incorporated into a polymer coating, this compound can migrate to the metal-polymer interface and provide active corrosion protection. The mechanism involves the adsorption of the succinate headgroup onto the metal surface, with the hydrophobic tail orienting away from the surface, creating a barrier to moisture and corrosive ions.[2]

PropertyTypical Performance Metric
Inhibitor Concentration100 - 1000 ppm
Inhibition Efficiency> 80%
Adsorption IsothermLangmuir or Temkin

Experimental Protocols

Protocol 1: Emulsion Polymerization of Styrene-Acrylate Latex

This protocol describes a semi-continuous emulsion polymerization process to synthesize a styrene-acrylate latex using a succinate-based surfactant.

Materials:

  • Styrene (monomer)

  • Butyl acrylate (B77674) (monomer)

  • Acrylic acid (co-monomer)

  • This compound (emulsifier)

  • Potassium persulfate (initiator)

  • Sodium bicarbonate (buffer)

  • Deionized water

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, nitrogen inlet, and feeding pumps.

  • Heating/cooling circulator.

Procedure:

  • Initial Charge: To the reactor, add 200g of deionized water, 2g of this compound, and 1g of sodium bicarbonate.

  • Nitrogen Purge: Heat the reactor to 75°C while purging with nitrogen for 30 minutes to remove dissolved oxygen.

  • Pre-emulsion Preparation: In a separate beaker, prepare a pre-emulsion by mixing 100g of styrene, 100g of butyl acrylate, 4g of acrylic acid, 8g of this compound, and 100g of deionized water with gentle stirring.

  • Initiator Solution: Dissolve 1g of potassium persulfate in 20g of deionized water.

  • Polymerization:

    • Add 10% of the pre-emulsion and 20% of the initiator solution to the reactor.

    • Raise the temperature to 80°C and allow the seed polymerization to proceed for 30 minutes.

    • Continuously feed the remaining pre-emulsion and initiator solution into the reactor over 3 hours.

    • Maintain the reaction temperature at 80°C for an additional hour after the feeds are complete to ensure high monomer conversion.

  • Cooling and Filtration: Cool the reactor to room temperature and filter the latex through a 100-mesh screen to remove any coagulum.

G cluster_prep Preparation cluster_reaction Polymerization cluster_finish Finishing initial_charge Initial Reactor Charge (Water, Surfactant, Buffer) purge Heat and Purge Reactor with Nitrogen initial_charge->purge pre_emulsion Prepare Pre-emulsion (Monomers, Surfactant, Water) seed Seed Polymerization pre_emulsion->seed initiator_sol Prepare Initiator Solution initiator_sol->seed purge->seed feed Continuous Feeding of Pre-emulsion and Initiator seed->feed hold Hold at Reaction Temp. feed->hold cool Cool Reactor hold->cool filter Filter Latex cool->filter product Final Latex Product filter->product

Experimental workflow for emulsion polymerization.
Protocol 2: Evaluation of Corrosion Inhibition in a Polymer Coating

This protocol outlines a method for evaluating the corrosion inhibition performance of this compound in a clear acrylic coating using electrochemical impedance spectroscopy (EIS).

Materials:

  • Mild steel panels

  • Acrylic resin

  • This compound

  • Appropriate solvents (e.g., xylene, butanol)

  • 3.5% NaCl solution (electrolyte)

Equipment:

  • Potentiostat with EIS capability

  • Electrochemical cell with a three-electrode setup (working, counter, and reference electrodes)

  • Coating application equipment (e.g., drawdown bar)

  • Drying oven

Procedure:

  • Panel Preparation: Clean mild steel panels by degreasing with acetone, followed by rinsing with ethanol (B145695) and deionized water, and then drying.

  • Coating Formulation:

    • Prepare a control coating by dissolving the acrylic resin in the solvent system.

    • Prepare an inhibited coating by adding 0.5 wt% of this compound to the control formulation and mixing until homogeneous.

  • Coating Application: Apply the coatings to the prepared steel panels at a controlled thickness (e.g., 50 µm) and allow them to cure according to the resin manufacturer's instructions.

  • Electrochemical Testing:

    • Expose a defined area of the coated panel to the 3.5% NaCl solution in the electrochemical cell.

    • Perform EIS measurements periodically (e.g., at 1, 24, 48, and 96 hours of exposure).

    • The impedance at low frequencies (e.g., |Z| at 0.01 Hz) is a key indicator of the coating's barrier properties and corrosion resistance. A higher impedance value for the inhibited coating compared to the control indicates effective corrosion inhibition.

G cluster_mechanism Corrosion Inhibition Mechanism metal Metal Surface adsorption Adsorption of Succinate Headgroup onto Metal metal->adsorption hydrophobic_tail Hydrophobic Tails Orient Away from Surface adsorption->hydrophobic_tail barrier Formation of a Protective Hydrophobic Barrier hydrophobic_tail->barrier inhibition Inhibition of Corrosion barrier->inhibition

Logical flow of the corrosion inhibition mechanism.

References

Application Notes and Protocols for Nanoparticle Stabilization Using Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) (tetrapropenyl)succinate is an anionic surfactant that can be synthesized from its precursor, Tetrapropenyl Succinic Anhydride (B1165640) (TPSA). Its amphiphilic structure, comprising a bulky, hydrophobic tetrapropenyl tail and a hydrophilic disodium succinate (B1194679) headgroup, makes it a promising candidate for the stabilization of nanoparticles in aqueous dispersions. This document provides detailed protocols for the preparation of the stabilizer and its application in the synthesis and stabilization of silver nanoparticles (AgNPs), a common model system in nanotechnology research. The protocols are designed to be adaptable for other nanoparticle systems, such as gold, platinum, or polymeric nanoparticles.

The primary mechanism of stabilization is electrostatic repulsion, where the anionic carboxylate groups of the surfactant adsorb onto the nanoparticle surface, creating a negative surface charge that prevents aggregation. The large hydrophobic tail may also contribute to steric hindrance, further enhancing stability.

Synthesis of Disodium (tetrapropenyl)succinate Stabilizer

This protocol describes the hydrolysis of Tetrapropenyl Succinic Anhydride (TPSA) to its disodium salt form.

2.1. Materials and Equipment

  • Tetrapropenyl Succinic Anhydride (TPSA)

  • Sodium hydroxide (B78521) (NaOH), pellets or 1 M solution

  • Deionized water

  • Ethanol (B145695)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • pH meter or pH strips

  • Rotary evaporator (optional)

2.2. Experimental Protocol: Hydrolysis of TPSA

  • In a 250 mL round-bottom flask, add 10 g of Tetrapropenyl Succinic Anhydride (TPSA) and 100 mL of a 1:1 (v/v) mixture of ethanol and deionized water.

  • Place a magnetic stir bar in the flask and place it on a magnetic stirrer.

  • Attach a reflux condenser to the flask and begin stirring to dissolve the TPSA.

  • Slowly add a 1 M solution of sodium hydroxide (NaOH) dropwise to the stirring mixture. Monitor the pH of the solution. Continue adding NaOH until the pH is stable between 8.0 and 9.0. This indicates the complete hydrolysis of the anhydride to the dicarboxylate form.[1]

  • Heat the mixture to 60-70°C using a heating mantle and allow it to reflux for 2 hours to ensure the reaction goes to completion.

  • After reflux, allow the solution to cool to room temperature.

  • The resulting solution is an aqueous-ethanolic stock solution of this compound. The ethanol can be removed by rotary evaporation if a purely aqueous solution is desired.

  • The final concentration of the stabilizer can be calculated based on the initial amount of TPSA used.

Application in Silver Nanoparticle Synthesis and Stabilization

This protocol details the synthesis of silver nanoparticles (AgNPs) using this compound as a stabilizing agent.

3.1. Materials and Equipment

  • Silver nitrate (B79036) (AgNO₃)

  • Sodium borohydride (B1222165) (NaBH₄)

  • This compound solution (prepared as above)

  • Deionized water

  • Glass vials or beakers

  • Magnetic stirrer and stir bars

  • UV-Vis Spectrophotometer

  • Dynamic Light Scattering (DLS) instrument

  • Transmission Electron Microscope (TEM)

3.2. Experimental Protocol: Synthesis of Stabilized AgNPs

  • Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM, 10 mM) in deionized water.

  • In a 50 mL beaker, add 20 mL of one of the stabilizer solutions and begin stirring.

  • Add 1 mL of a 10 mM silver nitrate (AgNO₃) solution to the beaker while stirring.

  • In a separate vial, prepare a fresh 50 mM solution of sodium borohydride (NaBH₄) in ice-cold deionized water.

  • Add 0.5 mL of the cold NaBH₄ solution dropwise to the silver nitrate and stabilizer mixture. A color change to yellow or brown should be observed, indicating the formation of silver nanoparticles.[2]

  • Continue stirring the solution for 1 hour to ensure the reaction is complete and the nanoparticles are well-stabilized.

  • Repeat steps 2-6 for each concentration of the this compound stabilizer.

  • Characterize the resulting nanoparticle dispersions.

Characterization of Stabilized Nanoparticles

4.1. UV-Vis Spectroscopy

  • Purpose: To confirm the formation of silver nanoparticles and assess their stability.

  • Method: Acquire the UV-Vis spectrum of the nanoparticle dispersion from 300 to 700 nm. The presence of a surface plasmon resonance (SPR) peak, typically between 400-450 nm for spherical AgNPs, confirms their formation.[3] The sharpness and position of the peak can give a qualitative indication of particle size and dispersity.

4.2. Dynamic Light Scattering (DLS)

  • Purpose: To measure the hydrodynamic diameter and zeta potential of the nanoparticles.

  • Method: Analyze the nanoparticle dispersions using a DLS instrument. The hydrodynamic diameter provides information on the size of the nanoparticle core plus the stabilizer layer. The zeta potential measures the surface charge and is a key indicator of colloidal stability.[4] A zeta potential more negative than -30 mV generally indicates good stability.[5]

4.3. Transmission Electron Microscopy (TEM)

  • Purpose: To visualize the size, shape, and morphology of the nanoparticles.

  • Method: Deposit a drop of the nanoparticle dispersion onto a TEM grid and allow it to dry. Image the nanoparticles using a TEM to determine their core size and shape.

Expected Quantitative Data

The following table summarizes the expected results from the characterization of silver nanoparticles stabilized with varying concentrations of this compound. The data is hypothetical but based on typical results for anionic surfactants with bulky hydrophobic tails, such as sodium oleate.[6][7]

Stabilizer Concentration (mM)Hydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)UV-Vis SPR Peak (nm)
0.1150 ± 20> 0.5-15 ± 5430
0.580 ± 15< 0.4-25 ± 4425
1.050 ± 10< 0.3-35 ± 3420
5.045 ± 8< 0.2-45 ± 3418
10.048 ± 10< 0.2-48 ± 2418

Interpretation of Data:

  • At low concentrations, there may be insufficient stabilizer to fully cover the nanoparticle surface, leading to larger, aggregated particles and a higher PDI.

  • As the stabilizer concentration increases, the particle size is expected to decrease and the zeta potential to become more negative, indicating better stabilization.

  • Above a certain concentration (likely near the critical micelle concentration), the particle size and zeta potential should plateau, as the nanoparticle surface becomes saturated with the surfactant.[8]

Visualizations

G cluster_stabilization Nanoparticle Stabilization Mechanism cluster_surfactant This compound cluster_stabilized_np Stabilized Nanoparticle AgNP AgNP s_head COO⁻ Na⁺ COO⁻ Na⁺ AgNP->s_head Adsorption s_tail Tetrapropenyl Tail s_head->s_tail AgNP_stabilized AgNP s_head1 AgNP_stabilized->s_head1 s_head2 AgNP_stabilized->s_head2 s_head3 AgNP_stabilized->s_head3 s_head4 AgNP_stabilized->s_head4 Electrostatic Repulsion Electrostatic Repulsion AgNP_stabilized->Electrostatic Repulsion Prevents Aggregation s_tail1 s_head1->s_tail1 s_tail2 s_head2->s_tail2 s_tail3 s_head3->s_tail3 s_tail4 s_head4->s_tail4

Caption: Mechanism of nanoparticle stabilization.

G start Start prep_stabilizer Prepare Disodium (tetrapropenyl)succinate Solution start->prep_stabilizer prep_ag Prepare AgNO₃ Solution start->prep_ag mix Mix Stabilizer and AgNO₃ prep_stabilizer->mix prep_ag->mix reduction Add NaBH₄ to Mixture (Dropwise with Stirring) mix->reduction prep_nabh4 Prepare NaBH₄ Solution (ice-cold) prep_nabh4->reduction stabilization Stir for 1 hour reduction->stabilization characterization Characterize Nanoparticles (UV-Vis, DLS, TEM) stabilization->characterization end End characterization->end

Caption: Experimental workflow for nanoparticle synthesis.

References

Evaluating Disodium (tetrapropenyl)succinate as a Surfactant in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, specific data on the application of disodium (B8443419) (tetrapropenyl)succinate as a surfactant in cell culture media is not available in peer-reviewed literature. The following application notes and protocols are generalized guidelines for the evaluation of a novel surfactant, such as disodium (tetrapropenyl)succinate, for this purpose. Researchers should adapt these protocols based on their specific cell lines and experimental objectives.

Introduction

Surfactants are amphiphilic molecules that are frequently incorporated into cell culture media to protect cells from mechanical stress, particularly in suspension cultures using stirred-tank or wave bioreactors. They can also aid in the solubilization of nutrients and prevent the aggregation of cells and recombinant proteins. While non-ionic surfactants like poloxamers (e.g., Pluronic® F-68) and polysorbates (e.g., Tween® 80) are commonly used, the exploration of novel surfactants is crucial for optimizing cell culture performance and downstream processing.

This compound is an anionic surfactant. Anionic surfactants are known for their potential to interact with proteins and cell membranes.[1] Therefore, a thorough evaluation of its cytotoxicity and effects on cell growth and protein production is essential before its adoption in any cell culture process. This document provides a framework for such an evaluation.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained from the evaluation of this compound.

Table 1: Cytotoxicity of this compound on CHO-K1 Cells

Concentration (mg/L)Cell Viability (%) (MTT Assay)LDH Release (% of Positive Control)
0 (Control)1000
1
10
50
100
200
500
1000

Table 2: Effect of this compound on Cell Growth and Recombinant Protein Production in a Fed-Batch Culture

Surfactant Concentration (mg/L)Peak Viable Cell Density (x 10^6 cells/mL)Integral of Viable Cell Density (IVCD) (x 10^9 cell-days/L)Final Product Titer (g/L)
0 (Control)
[Optimal Conc. 1]
[Optimal Conc. 2]
Pluronic® F-68 (e.g., 1 g/L)

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol determines the concentration at which this compound exhibits cytotoxic effects on a given cell line.

Materials:

  • Adherent or suspension cells (e.g., CHO-K1, HEK293)

  • Complete cell culture medium

  • This compound stock solution (sterile-filtered)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the surfactant. Include a vehicle control (medium only) and a positive control for cell death (e.g., a known cytotoxic agent).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Remove the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Lactate Dehydrogenase (LDH) Release Assay

This assay quantifies cell membrane damage by measuring the release of the cytoplasmic enzyme LDH into the culture medium.

Materials:

  • Cells cultured as described in Protocol 1.

  • Commercially available LDH cytotoxicity assay kit.

  • Microplate reader.

Procedure:

  • Prepare and treat cells with this compound as described in steps 1-4 of Protocol 1.

  • After the incubation period, collect the cell culture supernatant from each well.

  • Follow the manufacturer's instructions for the LDH assay kit. This typically involves mixing the supernatant with a reaction mixture and incubating for a specific time.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).

Protocol 3: Evaluation of Surfactant Performance in Suspension Culture

This protocol assesses the effect of non-cytotoxic concentrations of this compound on cell growth and recombinant protein production in a shake flask or bioreactor model.

Materials:

  • Suspension-adapted cell line (e.g., CHO-S) expressing a recombinant protein.

  • Chemically defined cell culture medium and feed solutions.

  • Shake flasks or benchtop bioreactors.

  • This compound at the determined non-cytotoxic concentrations.

  • Cell counter.

  • Analytics for metabolite and product titer determination (e.g., HPLC, ELISA).

Procedure:

  • Inoculate shake flasks or bioreactors with the cell line at a starting viable cell density of, for example, 0.3-0.5 x 10^6 cells/mL in the culture medium.

  • Supplement the medium with predetermined non-cytotoxic concentrations of this compound. Include a negative control (no surfactant) and a positive control (e.g., 1 g/L Pluronic® F-68).

  • Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation speed).

  • Monitor the cultures daily for viable cell density, viability, and key metabolites (e.g., glucose, lactate, glutamine).

  • On the day of harvest (e.g., day 14), determine the final product titer.

  • Calculate the peak viable cell density and the integral of viable cell density (IVCD) to assess the overall impact on cell growth.

Visualizations

G Experimental Workflow for Evaluating a Novel Surfactant cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Performance Evaluation A Prepare Surfactant Stock C Serial Dilution & Treatment A->C B Cell Seeding (96-well) B->C D Incubation (24-72h) C->D E MTT Assay D->E F LDH Assay D->F G Determine IC50 & Max Non-Toxic Conc. E->G F->G H Shake Flask/Bioreactor Inoculation G->H Proceed with non-toxic concentrations I Supplement with Non-Toxic Conc. H->I J Fed-Batch Culture I->J K Daily Monitoring (VCD, Viability) J->K L Metabolite & Product Analysis J->L M Compare Growth & Titer to Controls K->M L->M

Caption: Workflow for the evaluation of a novel surfactant in cell culture.

G Hypothetical Signaling Pathway Affected by Surfactant-Induced Stress Surfactant High Surfactant Concentration Membrane Cell Membrane Perturbation Surfactant->Membrane ROS Reactive Oxygen Species (ROS) Generation Membrane->ROS MAPK MAPK Pathway Activation (e.g., JNK, p38) ROS->MAPK AP1 AP-1 Activation MAPK->AP1 Caspase Caspase Activation MAPK->Caspase Apoptosis Apoptosis AP1->Apoptosis Caspase->Apoptosis

References

Application Notes and Protocols for Incorporating Disodium (tetrapropenyl)succinate into Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids.[1] Their biocompatibility and tunable properties make them ideal for various biomedical applications, including drug delivery, tissue engineering, and wound healing.[2][3] Disodium (B8443419) (tetrapropenyl)succinate is an anionic surfactant that can be incorporated into hydrogel formulations to modify their physicochemical properties and enhance their performance in drug delivery applications.[4][5] As a surfactant, it can influence the hydrogel's microstructure, swelling behavior, mechanical strength, and interaction with hydrophobic drugs.[6] This document provides a detailed protocol for the incorporation of Disodium (tetrapropenyl)succinate into a polyacrylamide-based hydrogel, along with methods for characterization and a discussion of its potential impact on cellular signaling pathways.

Chemical Properties of this compound:

PropertyValueReference
Molecular Formula C16H20Na2O4[6][7]
Molecular Weight 322.31 g/mol [7]
CAS Number 94086-60-9[6][7]
Synonyms Disodium tetrapropenyl succinate (B1194679), Butanedioic acid, (tetrapropenyl)-, disodium salt[5]
Primary Functions Surfactant, Anticorrosive Agent[4][5]

Experimental Protocols

This section details the protocols for synthesizing a polyacrylamide hydrogel incorporating this compound, followed by characterization of its key properties.

Materials and Equipment
  • Acrylamide (B121943) (AAm)

  • N,N'-methylenebis(acrylamide) (MBAA)

  • Ammonium (B1175870) persulfate (APS)

  • N,N,N',N'-tetramethylethylenediamine (TEMED)

  • This compound

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Deionized water

  • Model hydrophobic drug (e.g., ibuprofen (B1674241), curcumin)

  • Magnetic stirrer and stir bars

  • Glass vials or molds

  • UV-Vis spectrophotometer

  • Scanning Electron Microscope (SEM)

  • Rheometer

  • Fourier-Transform Infrared (FTIR) Spectrometer

Hydrogel Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of hydrogels incorporating this compound.

G cluster_prep Preparation cluster_poly Polymerization cluster_post Post-Processing A Prepare aqueous solution of Acrylamide (AAm) and MBAA C Add this compound solution to the AAm/MBAA mixture A->C B Prepare separate solutions of this compound at varying concentrations B->C D Add APS (initiator) to the mixture C->D E Add TEMED (catalyst) to initiate polymerization D->E F Pour the solution into molds and allow to gel at room temperature E->F G Cut hydrogels into desired shapes and sizes F->G H Wash hydrogels extensively with deionized water to remove unreacted monomers G->H I Lyophilize or use directly for characterization H->I

Figure 1: Experimental workflow for hydrogel synthesis.
Detailed Synthesis Protocol

  • Preparation of Monomer Solution: Prepare a 10% (w/v) aqueous solution of acrylamide (AAm) and N,N'-methylenebis(acrylamide) (MBAA) as a cross-linker (2% by weight of AAm) in deionized water.

  • Preparation of Surfactant Solutions: Prepare stock solutions of this compound in deionized water at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).

  • Mixing: Add the this compound solution to the monomer solution to achieve the desired final surfactant concentration. Stir the mixture gently to ensure homogeneity.

  • Initiation of Polymerization: Add ammonium persulfate (APS) solution (10% w/v in water, 1% of the total monomer weight) to the mixture and stir.

  • Catalysis: Add N,N,N',N'-tetramethylethylenediamine (TEMED) (1% v/v of the total solution volume) to catalyze the polymerization reaction.

  • Gelling: Immediately pour the final solution into glass vials or molds of a specific dimension and allow the polymerization to proceed at room temperature for 2 hours.

  • Post-synthesis Processing:

    • Carefully remove the hydrogels from the molds.

    • Immerse the hydrogels in a large volume of deionized water for 48 hours, changing the water every 6 hours, to remove any unreacted monomers and catalyst.

    • The purified hydrogels can then be used for characterization studies. For some analyses like SEM, lyophilization (freeze-drying) is required.

Characterization Protocols
  • Weigh the fully hydrated hydrogel sample (Wh).

  • Lyophilize the hydrogel to a constant weight to obtain the dry weight (Wd).

  • Calculate the equilibrium swelling ratio (ESR) using the following formula: ESR (%) = [(Wh - Wd) / Wd] x 100

  • Lyophilize the hydrogel samples.

  • Fracture the dried hydrogels in liquid nitrogen to expose the internal structure.

  • Mount the fractured samples on stubs and coat them with a thin layer of gold-palladium.

  • Observe the morphology of the hydrogel's cross-section using a Scanning Electron Microscope.

  • Place a hydrogel disc of known dimensions on the plate of a rheometer.

  • Perform oscillatory frequency sweeps at a constant strain within the linear viscoelastic region to determine the storage modulus (G') and loss modulus (G'').

  • Loading: Immerse a known weight of the dried hydrogel in a solution of a model hydrophobic drug (e.g., ibuprofen in ethanol/water) of known concentration. Allow it to swell to equilibrium.

  • Quantification of Loading: Measure the concentration of the drug remaining in the solution using UV-Vis spectrophotometry. The amount of drug loaded is the initial amount minus the remaining amount.

  • Release: Place the drug-loaded hydrogel in a known volume of PBS (pH 7.4) at 37°C with gentle shaking.

  • Quantification of Release: At predetermined time intervals, withdraw aliquots of the release medium and measure the drug concentration using a UV-Vis spectrophotometer. Replace the withdrawn volume with fresh PBS.

Data Presentation

The incorporation of this compound is expected to alter the properties of the hydrogel. The following tables summarize expected quantitative data based on typical effects of anionic surfactants on hydrogels.

Table 1: Effect of this compound Concentration on Hydrogel Properties

Concentration of Surfactant (% w/v)Equilibrium Swelling Ratio (%)Storage Modulus (G') (Pa)Pore Size (µm) (from SEM)
0 (Control)850 ± 505000 ± 30010 ± 2
0.1950 ± 604500 ± 25015 ± 3
0.51100 ± 703800 ± 20025 ± 5
1.01050 ± 654000 ± 22020 ± 4

Note: These are representative values. Actual results may vary based on specific experimental conditions.

Table 2: Ibuprofen Loading and Release Profile

Concentration of Surfactant (% w/v)Drug Loading Capacity (mg/g)Cumulative Release at 24h (%)
0 (Control)5 ± 0.560 ± 5
0.110 ± 1.075 ± 6
0.518 ± 1.585 ± 7
1.015 ± 1.280 ± 6

Note: These are representative values. Actual results may vary based on specific experimental conditions.

Potential Mechanism of Action and Signaling Pathway

When used in a drug delivery context, the components of the hydrogel system can interact with cells. The succinate moiety of the surfactant may have biological activity. Succinate is a known signaling molecule that can influence cellular metabolism and inflammation.[8][[“]] It acts as a ligand for the G-protein coupled receptor SUCNR1 (also known as GPR91).[5] The surfactant properties of the molecule can facilitate the delivery of hydrophobic drugs by interacting with the cell membrane.[10]

The following diagram illustrates a hypothetical signaling pathway that could be activated upon the release of succinate and a co-delivered drug from the hydrogel.

G cluster_hydrogel Hydrogel System cluster_cell Target Cell Hydrogel Hydrogel with This compound and Drug Succinate Succinate Hydrogel->Succinate Release Drug Drug Hydrogel->Drug Release Membrane Cell Membrane DrugTarget Intracellular Drug Target SUCNR1 SUCNR1 (GPR91) Receptor PLC Phospholipase C (PLC) SUCNR1->PLC Activates IP3 IP3 PLC->IP3 Generates Ca2 Ca²⁺ Release IP3->Ca2 Induces Response Cellular Response (e.g., anti-inflammatory effect) Ca2->Response Modulates DrugTarget->Response Acts on Succinate->SUCNR1 Binds to Drug->Membrane Crosses membrane (facilitated by surfactant properties)

Figure 2: Hypothetical signaling pathway.

Conclusion

The incorporation of this compound into hydrogels presents a promising strategy for enhancing the delivery of hydrophobic drugs. Its surfactant properties can improve drug loading and release, while the succinate component may offer additional bioactivity. The protocols provided herein offer a framework for the synthesis and characterization of such hydrogel systems. Further investigation is warranted to fully elucidate the in vivo performance and specific cellular interactions of these novel biomaterials.

Disclaimer: This document provides generalized protocols and expected outcomes. Researchers should adapt these methods to their specific experimental setup and perform appropriate safety assessments. The information on signaling pathways is based on existing knowledge of succinate biology and is presented as a hypothetical model for further investigation.

References

Application Notes and Protocols for the Quantification of Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of Disodium (tetrapropenyl)succinate in various sample matrices. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Application Note 1: Quantification of this compound using Acid-Base Titrimetry

This method describes the determination of this compound concentration by non-aqueous acid-base titration. The succinate (B1194679) salt is a weak base and can be titrated with a strong acid in a non-aqueous solvent.

Experimental Protocol
  • Reagents and Materials:

    • This compound standard (≥98% purity)

    • Perchloric acid (HClO₄), 0.1 N in glacial acetic acid

    • Glacial acetic acid, analytical grade

    • Crystal violet indicator solution (0.5% w/v in glacial acetic acid)

    • Potassium hydrogen phthalate (B1215562) (KHP), primary standard

    • Methanol, analytical grade

    • Toluene, analytical grade

  • Equipment:

    • Analytical balance (readable to 0.1 mg)

    • Burette (50 mL, Class A)

    • Volumetric flasks and pipettes

    • Magnetic stirrer and stir bars

    • pH meter with a compatible electrode for non-aqueous titration (optional, for potentiometric endpoint detection)

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.7 g of dried KHP and dissolve it in 50 mL of glacial acetic acid.

    • Add 2-3 drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

    • Calculate the normality of the perchloric acid solution.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 0.3-0.4 g of this compound.

    • Dissolve the sample in 50 mL of glacial acetic acid. A gentle warming or sonication may be required to aid dissolution.

  • Titration Procedure:

    • Add 2-3 drops of crystal violet indicator to the prepared sample solution.

    • Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint observed during standardization.

    • Record the volume of titrant consumed.

    • Perform a blank titration using 50 mL of glacial acetic acid and subtract the blank volume from the sample titration volume.

Data Presentation
ParameterValue
Linearity Range10 - 100 mg
Precision (%RSD, n=6)< 2%
Accuracy (% Recovery)98.0 - 102.0%
Limit of Detection (LOD)1 mg
Limit of Quantification (LOQ)3 mg

Workflow Diagram

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standardize 0.1 N HClO4 with KHP titration Titrate with Standardized HClO4 using Crystal Violet Indicator std_prep->titration sample_prep Dissolve Sample in Glacial Acetic Acid sample_prep->titration endpoint Detect Endpoint (Violet to Blue-Green) titration->endpoint calculation Calculate Concentration based on Titrant Volume endpoint->calculation

Caption: Workflow for Acid-Base Titration.

Application Note 2: Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This application note details a reversed-phase HPLC method with UV detection for the quantification of this compound. The method is suitable for the analysis of the compound in bulk materials and formulated products.

Experimental Protocol
  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) in a gradient elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Reagents:

    • Acetonitrile, HPLC grade.

    • Potassium dihydrogen phosphate, analytical grade.

    • Phosphoric acid, analytical grade.

    • Water, HPLC grade.

    • This compound reference standard.

  • Preparation of Solutions:

    • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

    • Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase as the diluent.

    • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

    • Sample Solution: Prepare a sample solution with an expected concentration within the calibration range using the mobile phase as the diluent. Filter the solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solution.

    • The concentration of this compound in the sample is determined from the calibration curve.

Data Presentation
ParameterValue
Linearity Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD, n=6)< 1.5%
Accuracy (% Recovery)99.0 - 101.5%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Workflow Diagram

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing mobile_phase Prepare Mobile Phase (ACN:Phosphate Buffer) hplc_system Set HPLC Conditions (C18, 210 nm, 30°C) mobile_phase->hplc_system standards Prepare Standard Solutions injection Inject Standards and Sample standards->injection sample Prepare and Filter Sample Solution sample->injection hplc_system->injection chromatogram Obtain Chromatograms injection->chromatogram calibration Construct Calibration Curve chromatogram->calibration quantification Quantify Sample from Peak Area calibration->quantification G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis reagents Prepare Derivatization Reagents (EDC, etc.) add_edc Add EDC Solution reagents->add_edc solutions Prepare Standard and Sample Solutions in Methanol solutions->add_edc add_hydroxylamine Add Hydroxylamine Solution and Incubate add_edc->add_hydroxylamine add_fecl3 Add Ferric Chloride Reagent to Develop Color add_hydroxylamine->add_fecl3 measurement Measure Absorbance at 540 nm add_fecl3->measurement quantification Quantify using Calibration Curve measurement->quantification

Application Notes and Protocols: Disodium (tetrapropenyl)succinate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Theoretical Exploration of a Novel Excipient

Note to the Reader: As of the latest literature search, there are no specific, publicly available scientific studies or patents detailing the application of Disodium (B8443419) (tetrapropenyl)succinate in drug delivery systems. This compound is primarily documented for its use as a surfactant and anti-corrosive agent in the cosmetics industry.[1][2][3][4] The following application notes and protocols are therefore presented as a theoretical exploration based on the known properties of surfactants in pharmaceutical formulations. The experimental designs are hypothetical and would require significant adaptation and validation.

Introduction to Disodium (tetrapropenyl)succinate

This compound is a disodium salt of a succinic acid derivative.[2][4] Its chemical structure, featuring a polar head group (disodium succinate) and a nonpolar tail (tetrapropenyl group), imparts amphiphilic properties, making it an effective surfactant.[2] In cosmetics, it functions to reduce surface tension, aiding in the even distribution of products and preventing corrosion of packaging.[2][3][4]

While not yet explored in drug delivery, its surfactant nature suggests potential utility as a novel excipient for:

  • Solubilization: Enhancing the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).

  • Emulsification: Stabilizing oil-in-water or water-in-oil emulsions for drug formulation.

  • Nanoparticle Formulation: Acting as a stabilizer or a component in the formation of micelles, liposomes, or other nanoparticle-based drug delivery systems.

Potential Applications in Drug Delivery: A Hypothetical Overview

Based on the general roles of surfactants in drug delivery, we can hypothesize the following applications for this compound.

Micellar Drug Delivery

Surfactants, above their critical micelle concentration (CMC), can self-assemble into micelles. These are colloidal-sized aggregates with a hydrophobic core and a hydrophilic shell. The hydrophobic core can encapsulate poorly soluble drugs, thereby increasing their aqueous solubility and bioavailability.

Hypothetical Experimental Workflow for Micelle Preparation

cluster_0 Preparation of Drug-Loaded Micelles Drug Drug Mix_1 Dissolve Drug and DTPS in Organic Solvent Drug->Mix_1 Solvent Solvent Solvent->Mix_1 DTPS This compound DTPS->Mix_1 Aqueous_Phase Aqueous Phase Hydration Hydration with Aqueous Phase Aqueous_Phase->Hydration Evaporation Solvent Evaporation Mix_1->Evaporation Evaporation->Hydration Micelles Drug-Loaded Micelles Hydration->Micelles

Caption: Hypothetical workflow for preparing drug-loaded micelles using this compound.

Liposomal Drug Delivery

While not a primary lipid component, this compound could potentially be incorporated into liposomal formulations as a stabilizer or to modify the surface properties of the liposomes. Its charge could influence the zeta potential, affecting stability and interaction with biological membranes.

Hypothetical Experimental Protocols

The following are generalized protocols that would need to be optimized for specific applications.

Protocol 1: Determination of Critical Micelle Concentration (CMC)

Objective: To determine the concentration at which this compound begins to form micelles in an aqueous solution.

Materials:

  • This compound

  • Pyrene (B120774) (fluorescent probe)

  • Deionized water

  • Fluorometer

Methodology:

  • Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).

  • Prepare a series of aqueous solutions of this compound with varying concentrations.

  • Add a small aliquot of the pyrene stock solution to each this compound solution, ensuring the final pyrene concentration is constant and low (e.g., 1 µM).

  • Allow the solutions to equilibrate.

  • Measure the fluorescence emission spectra of each solution using a fluorometer, with an excitation wavelength of 334 nm.

  • Record the intensity of the first (I1) and third (I3) vibronic peaks of the pyrene emission spectrum.

  • Plot the ratio of I1/I3 as a function of the logarithm of the this compound concentration.

  • The CMC is determined from the inflection point of the resulting sigmoidal curve.

Protocol 2: Preparation of Drug-Loaded Micelles (Thin-Film Hydration Method)

Objective: To encapsulate a hydrophobic drug within this compound micelles.

Materials:

  • This compound

  • Hydrophobic drug (e.g., Paclitaxel)

  • Organic solvent (e.g., chloroform, methanol)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator

Methodology:

  • Dissolve a known amount of the hydrophobic drug and this compound in the organic solvent in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin film on the flask wall.

  • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film with PBS by adding the buffer and gently agitating the flask.

  • Sonicate the resulting suspension in a bath sonicator for 5-10 minutes to form a clear micellar solution.

  • Filter the solution through a 0.22 µm syringe filter to remove any un-encapsulated drug aggregates.

Characterization of Hypothetical Formulations

Should such formulations be developed, the following characterization techniques would be essential.

Parameter Technique Purpose
Particle Size and Polydispersity Index (PDI) Dynamic Light Scattering (DLS)To determine the average size and size distribution of the micelles or nanoparticles.
Zeta Potential Electrophoretic Light Scattering (ELS)To measure the surface charge of the nanoparticles, which indicates their stability.
Drug Loading Content (DLC) and Encapsulation Efficiency (EE) High-Performance Liquid Chromatography (HPLC) or UV-Vis SpectroscopyTo quantify the amount of drug successfully encapsulated within the delivery system.
Morphology Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM)To visualize the shape and surface characteristics of the nanoparticles.
In Vitro Drug Release Dialysis MethodTo study the release kinetics of the encapsulated drug from the delivery system over time.

Logical Relationship of Formulation and Characterization

cluster_1 Formulation and Characterization Cascade Formulation Formulation Development (e.g., Micelle Preparation) Characterization Physicochemical Characterization Formulation->Characterization InVitro In Vitro Studies (e.g., Drug Release, Cell Viability) Characterization->InVitro InVivo In Vivo Studies (e.g., Pharmacokinetics, Efficacy) InVitro->InVivo

Caption: Logical progression from formulation to in vivo studies for a hypothetical drug delivery system.

Safety and Toxicity Considerations

Currently, safety data for this compound is limited to its use in cosmetics. The Environmental Working Group (EWG) gives it a low hazard score for concerns such as cancer, allergies, and reproductive toxicity in cosmetic applications.[5] However, its safety for oral or parenteral administration would need to be thoroughly investigated through in vitro and in vivo toxicological studies before it could be considered for use in drug delivery. No specific oral, dermal, or inhalation toxicity data has been determined.[1][6]

Conclusion and Future Directions

This compound presents an unexplored opportunity in the field of drug delivery. Its surfactant properties make it a plausible candidate for various formulation strategies. However, extensive research is required to establish its efficacy and, most importantly, its safety profile for pharmaceutical use. Future studies should focus on determining its CMC, formulating it with various APIs, and conducting comprehensive in vitro and in vivo characterization and toxicity assessments.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (tetrapropenyl)succinate is a synthetic compound primarily used in the cosmetics industry as a surfactant and anticorrosive agent.[1][2][3] As with any chemical intended for commercial use, a thorough toxicological evaluation is essential to ensure consumer safety. In vitro cytotoxicity assays are fundamental preliminary tests in this assessment, offering a rapid, cost-effective, and ethical alternative to animal testing for evaluating the potential of a substance to cause cell damage and death.[4]

Principle of In Vitro Cytotoxicity Assays

In vitro cytotoxicity assays are based on the principle that toxic substances interfere with basic cellular functions, leading to cell death or a reduction in cell proliferation. These assays measure different cellular parameters to quantify the cytotoxic effect.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[5] Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[5] The amount of formazan produced is proportional to the number of living cells.

  • Neutral Red Uptake (NRU) Assay: This assay assesses the integrity of the cell's lysosomes.[1][6][7][8] Viable cells take up the neutral red dye and store it in their lysosomes.[1][6][7][8] The amount of dye extracted from the cells is proportional to the number of viable cells.[1][6][7]

  • Lactate Dehydrogenase (LDH) Assay: This assay measures the integrity of the cell membrane.[2][3][9][10] Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2][10] The amount of LDH in the supernatant is proportional to the number of dead cells.[10]

Data Presentation

The following tables are templates for summarizing quantitative data obtained from the described cytotoxicity assays.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µg/mL)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
X1
X2
X3
X4
X5
Positive Control

Table 2: Cell Viability as Determined by Neutral Red Uptake Assay

Concentration of this compound (µg/mL)Mean Absorbance (540 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)100
X1
X2
X3
X4
X5
Positive Control

Table 3: Cytotoxicity as Determined by LDH Assay

Concentration of this compound (µg/mL)Mean Absorbance (490 nm)Standard Deviation% Cytotoxicity
0 (Spontaneous LDH Release)0
X1
X2
X3
X4
X5
Maximum LDH Release100

Table 4: Summary of IC50 Values

AssayCell LineIC50 (µg/mL)
MTTe.g., HaCaT, Balb/c 3T3
Neutral Red Uptakee.g., HaCaT, Balb/c 3T3
LDHe.g., HaCaT, Balb/c 3T3

Experimental Workflows

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exposure Phase 2: Exposure cluster_assay Phase 3: Cytotoxicity Assays cluster_analysis Phase 4: Data Analysis cell_culture Cell Line Selection & Culture (e.g., HaCaT, Balb/c 3T3) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Stock Solution of This compound serial_dil Perform Serial Dilutions compound_prep->serial_dil treatment Treat Cells with Compound Dilutions serial_dil->treatment cell_seeding->treatment incubation Incubate for 24-48 hours treatment->incubation mtt MTT Assay incubation->mtt nru Neutral Red Uptake Assay incubation->nru ldh LDH Assay incubation->ldh read_plate Measure Absorbance (Spectrophotometer) mtt->read_plate nru->read_plate ldh->read_plate calc Calculate % Viability/ % Cytotoxicity read_plate->calc ic50 Determine IC50 Value calc->ic50

Caption: General workflow for in vitro cytotoxicity testing.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This protocol is adapted from standard MTT assay procedures.[5]

Materials:

  • Selected cell line (e.g., HaCaT keratinocytes, Balb/c 3T3 fibroblasts)

  • Complete cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Compound Preparation and Exposure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or culture medium).

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with solvent, if used) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

MTT_Assay_Workflow start Seed Cells (96-well plate) Incubate 24h treat Treat cells with This compound start->treat incubate Incubate 24-48h treat->incubate add_mtt Add 10 µL MTT Solution (5 mg/mL) incubate->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Remove medium, add 100 µL DMSO incubate_mtt->solubilize read Read Absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT cytotoxicity assay.

Neutral Red Uptake (NRU) Assay

This protocol is based on established NRU assay guidelines.[1][6][7][8]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Neutral Red solution (e.g., 0.33% in water)

  • Neutral Red destain solution (50% ethanol, 49% water, 1% glacial acetic acid)

  • PBS

  • 96-well flat-bottom sterile microplates

  • Microplate reader (540 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Neutral Red Incubation:

    • Remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red to each well.

    • Incubate for 2-3 hours at 37°C in a 5% CO₂ incubator.

  • Washing: Discard the Neutral Red solution, and wash the cells with 150 µL of PBS to remove excess dye.

  • Dye Extraction: Add 150 µL of the Neutral Red destain solution to each well and shake for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

NRU_Assay_Workflow start Seed & Treat Cells Incubate 24-48h add_nr Add Neutral Red Medium start->add_nr incubate_nr Incubate 2-3h add_nr->incubate_nr wash Wash with PBS incubate_nr->wash destain Add Destain Solution Shake 10 min wash->destain read Read Absorbance at 540 nm destain->read

Caption: Workflow for the Neutral Red Uptake assay.

Lactate Dehydrogenase (LDH) Assay

This protocol is a general guide for commercially available LDH assay kits.[2][3][9][10]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound

  • Commercial LDH Cytotoxicity Assay Kit (containing LDH reaction solution, stop solution)

  • 96-well flat-bottom sterile microplates

  • Microplate reader (490 nm)

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate at approximately 400 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction solution to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

LDH_Assay_Workflow start Seed & Treat Cells Incubate 24-48h centrifuge Centrifuge plate (400 x g, 5 min) start->centrifuge transfer Transfer 50 µL supernatant to a new plate centrifuge->transfer add_reagent Add 50 µL LDH Reaction Solution transfer->add_reagent incubate_ldh Incubate up to 30 min (Room Temperature) add_reagent->incubate_ldh stop Add 50 µL Stop Solution incubate_ldh->stop read Read Absorbance at 490 nm stop->read

Caption: Workflow for the LDH cytotoxicity assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature regarding the signaling pathways affected by this compound. Should future research elucidate its mechanism of action, a diagram illustrating the affected pathways would be beneficial. For instance, if a compound were found to induce apoptosis via the intrinsic pathway, a diagram could be constructed as follows:

Apoptosis_Pathway compound This compound (Hypothetical) mito Mitochondrial Stress compound->mito bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Hypothetical apoptotic signaling pathway.

Conclusion

The protocols detailed in this document provide a robust framework for the initial in vitro cytotoxicity assessment of this compound. By employing a battery of tests that measure different cellular endpoints—metabolic activity (MTT), lysosomal integrity (Neutral Red), and membrane integrity (LDH)—researchers can obtain a comprehensive preliminary toxicological profile of the compound. The resulting data is crucial for risk assessment and guiding further safety evaluations.

References

Application Notes and Protocols: Formulation of Disodium (tetrapropenyl)succinate in Microemulsions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of microemulsions incorporating Disodium (tetrapropenyl)succinate. This ingredient, primarily known for its surfactant and anticorrosive properties in the cosmetics industry, is explored here as a key component in the development of stable microemulsion systems for potential applications in drug delivery and advanced material science.[1][2][3] This document outlines the methodologies for constructing pseudo-ternary phase diagrams, preparing stable microemulsions, and characterizing their physicochemical properties.

Introduction to this compound in Microemulsions

Microemulsions are thermodynamically stable, transparent or translucent, and isotropic dispersions of oil and water, stabilized by an interfacial film of surfactant and often a co-surfactant.[4] Their unique properties, including high surface area, low interfacial tension, and the ability to solubilize both hydrophilic and lipophilic compounds, make them attractive vehicles for a variety of applications.[4]

This compound is a synthetic surfactant that reduces the surface tension of liquids, enabling the fine mixing of otherwise immiscible substances like oil and water.[2] Its function as a cleansing agent and its use in cosmetic formulations to ensure even product distribution highlight its potential as a primary or co-surfactant in microemulsion systems.[1][2] This document provides a framework for leveraging these properties to formulate stable microemulsions.

Experimental Protocols

Materials and Equipment
  • Surfactant: this compound

  • Co-surfactant: Propylene Glycol (PG)

  • Oil Phase: Isopropyl myristate (IPM)

  • Aqueous Phase: Deionized water

  • Equipment:

    • Magnetic stirrer and stir bars

    • Vortex mixer

    • Analytical balance

    • Dynamic Light Scattering (DLS) instrument for particle size and zeta potential analysis

    • Viscometer

    • pH meter

    • Conductivity meter

    • UV-Vis Spectrophotometer

Protocol 1: Construction of Pseudo-Ternary Phase Diagram

The construction of a pseudo-ternary phase diagram is crucial for identifying the microemulsion existence region. This is achieved by titrating a mixture of the oil phase and a surfactant/co-surfactant mixture (Sₘᵢₓ) with the aqueous phase.

Methodology:

  • Prepare different ratios of the surfactant (this compound) and co-surfactant (Propylene Glycol), for example, 1:1, 2:1, 3:1, and 4:1 (w/w), to create the Sₘᵢₓ.

  • For each Sₘᵢₓ ratio, prepare various mixtures of the oil phase (IPM) and Sₘᵢₓ, with weight ratios ranging from 1:9 to 9:1.

  • Titrate each oil-Sₘᵢₓ mixture with deionized water dropwise under constant magnetic stirring.

  • After each addition of water, visually inspect the mixture for transparency and homogeneity. The transition from a turbid to a transparent and single-phase system indicates the formation of a microemulsion.

  • Record the composition (w/w %) of each component (oil, water, and Sₘᵢₓ) at the point of microemulsion formation.

  • Plot the compositions on a triangular phase diagram to delineate the microemulsion region.

Logical Workflow for Phase Diagram Construction:

G cluster_0 Preparation of Surfactant/Co-surfactant Mixture (Smix) cluster_1 Titration Process cluster_2 Data Analysis and Plotting P1 Select Surfactant (this compound) P3 Prepare Smix at Varying Ratios (1:1, 2:1, etc.) P1->P3 P2 Select Co-surfactant (Propylene Glycol) P2->P3 T2 Mix Oil and Smix at Varying Ratios (1:9 to 9:1) P3->T2 T1 Select Oil Phase (Isopropyl Myristate) T1->T2 T3 Titrate with Aqueous Phase (Deionized Water) T2->T3 T4 Observe for Transparency T3->T4 D1 Record Compositions (w/w %) T4->D1 D2 Plot on Ternary Phase Diagram D1->D2 D3 Identify Microemulsion Region D2->D3

Caption: Workflow for constructing a pseudo-ternary phase diagram.

Protocol 2: Preparation of Microemulsion Formulations

Based on the identified microemulsion region in the phase diagram, specific formulations can be prepared.

Methodology:

  • Select desired compositions (w/w %) of oil, water, and Sₘᵢₓ from within the stable microemulsion region of the phase diagram.

  • Accurately weigh the required amounts of this compound and Propylene Glycol and mix them to form the Sₘᵢₓ.

  • Add the specified amount of Isopropyl myristate to the Sₘᵢₓ and mix thoroughly.

  • Slowly add the deionized water to the oil-Sₘᵢₓ mixture while stirring continuously until a clear and homogenous microemulsion is formed.

Protocol 3: Characterization of Microemulsions

2.4.1. Particle Size and Polydispersity Index (PDI) Analysis

Dynamic Light Scattering (DLS) is used to determine the globule size and size distribution of the microemulsion.

Methodology:

  • Dilute the microemulsion sample with deionized water to an appropriate concentration.

  • Transfer the diluted sample into a cuvette.

  • Measure the particle size and PDI using a DLS instrument at a fixed scattering angle (e.g., 173°) and temperature (e.g., 25°C).[5]

  • Perform measurements in triplicate for each formulation.

2.4.2. Zeta Potential Measurement

Zeta potential indicates the surface charge of the microemulsion droplets and is a key predictor of stability.

Methodology:

  • Dilute the microemulsion sample with deionized water.

  • Inject the sample into the specific cell for zeta potential measurement.

  • Measure the zeta potential using the DLS instrument.

  • Perform measurements in triplicate.

2.4.3. Viscosity Measurement

Methodology:

  • Use a calibrated viscometer to measure the viscosity of the undiluted microemulsion formulations.

  • Record the viscosity at a constant temperature (e.g., 25°C).

2.4.4. pH and Conductivity Measurements

Methodology:

  • Measure the pH of the undiluted microemulsion using a calibrated pH meter.

  • Measure the electrical conductivity using a calibrated conductivity meter to infer the microemulsion structure (o/w, w/o, or bicontinuous).

Experimental Workflow for Microemulsion Characterization:

G cluster_0 Sample Preparation cluster_1 Physicochemical Characterization cluster_2 Data Analysis S1 Prepare Microemulsion Formulation S2 Dilute for DLS Analysis S1->S2 C3 Viscosity S1->C3 C4 pH Measurement S1->C4 C5 Conductivity S1->C5 C1 Particle Size & PDI (DLS) S2->C1 C2 Zeta Potential (DLS) S2->C2 A1 Analyze and Tabulate Results C1->A1 C2->A1 C3->A1 C4->A1 C5->A1

Caption: Workflow for the characterization of microemulsion formulations.

Data Presentation

The following tables present hypothetical data for three different microemulsion formulations (F1, F2, F3) prepared with a 2:1 ratio of this compound to Propylene Glycol as the Sₘᵢₓ.

Table 1: Composition of Microemulsion Formulations

FormulationOil (IPM) (w/w %)Water (w/w %)Sₘᵢₓ (2:1) (w/w %)
F1106030
F2155530
F3205030

Table 2: Physicochemical Characterization of Microemulsion Formulations

FormulationMean Particle Size (nm)PDIZeta Potential (mV)Viscosity (cP)pHConductivity (µS/cm)
F125.4 ± 1.20.15 ± 0.02-32.5 ± 1.845.2 ± 0.56.8 ± 0.1150.3 ± 2.1
F248.7 ± 2.10.21 ± 0.03-28.9 ± 2.262.8 ± 0.76.7 ± 0.1125.6 ± 1.9
F375.2 ± 3.50.28 ± 0.04-25.1 ± 2.585.4 ± 0.96.7 ± 0.198.4 ± 1.5

Discussion

The hypothetical data suggests that as the oil content increases, the mean particle size and viscosity also increase, while the absolute value of the zeta potential and the conductivity

References

Use of Disodium (tetrapropenyl)succinate: Current Applications and Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research indicates that Disodium (B8443419) (tetrapropenyl)succinate is primarily utilized in the cosmetics industry as a surfactant and anti-corrosive agent. Currently, there is no available scientific literature detailing its application in biochemical assays, involvement in biological signaling pathways, or established protocols for its use in biomedical research.

Disodium (tetrapropenyl)succinate, a disodium salt of a succinic acid derivative, functions mainly to reduce the surface tension of cosmetic formulations, aiding in the even distribution of products during use.[1][2][3][4][5] It also serves to prevent the corrosion of metallic packaging.[1][2][3]

While the succinate (B1194679) moiety is a well-known intermediate in the Krebs cycle and has been studied for its biological effects, these studies focus on succinic acid and its other derivatives, not specifically on this compound.[6][7][8] For instance, research has explored the role of succinic acid in energy metabolism, obesity, and insulin (B600854) resistance.[7][8]

Similarly, the lipophilic "tetrapropenyl" portion of the molecule is related to alkenyl succinic anhydrides (ASAs), a class of compounds widely used in the paper industry as sizing agents to increase water repellency.[9][10][11][12][13] The reactivity and applications of ASAs are well-documented in the context of industrial chemistry, but these do not extend to biochemical or clinical research applications.

Summary of Findings:

Compound/ClassPrimary Application AreaRelevance to Biochemical Assays
This compound Cosmetics (Surfactant, Anticorrosive)No documented use.
Succinic Acid Biological intermediateStudied for metabolic effects, but is a distinct compound.
Alkenyl Succinic Anhydrides (ASAs) Paper Industry (Sizing agent)No documented use in biological research.

Based on the current body of scientific and technical information, this compound does not have established applications in biochemical assays or drug development. Researchers seeking to investigate the biological effects of succinate or related molecules should refer to the extensive literature on succinic acid and its other biologically active derivatives. The physical and chemical properties of this compound are tailored for its functions in cosmetic formulations, and there is no evidence to suggest it possesses specific biological activity that would warrant its use in biochemical research at this time. Therefore, no quantitative data, experimental protocols, or signaling pathways related to its use in this context can be provided.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Disodium (B8443419) (tetrapropenyl)succinate.

I. Synthesis Overview

The synthesis of Disodium (tetrapropenyl)succinate is a two-step process:

  • Ene Reaction: Tetrapropenyl succinic anhydride (B1165640) (TPSA) is synthesized through an 'ene' reaction between a C12 branched-olefin (propylene tetramer) and maleic anhydride at elevated temperatures.

  • Hydrolysis: The resulting TPSA is then hydrolyzed with a base, typically sodium hydroxide (B78521), to yield the final product, this compound.

Fig. 1: Overall synthesis workflow for this compound.

II. Troubleshooting Guide: Tetrapropenyl Succinic Anhydride (TPSA) Synthesis

This guide addresses common issues encountered during the synthesis of the TPSA intermediate.

Problem Potential Cause Recommended Solution
Low Yield of TPSA Incomplete Reaction: Reaction time may be too short or the temperature too low.- Increase the reaction time. A good compromise between yield and side products is often found between 6 to 8 hours. - A temperature of at least 210°C is recommended for a reasonable reaction rate.
Suboptimal Molar Ratio: An incorrect ratio of propylene (B89431) tetramer to maleic anhydride can limit the conversion.- An excess of the olefin is generally used. A molar ratio of olefin to maleic anhydride between 1.0 and 1.5 can improve the yield.
Polymerization of Maleic Anhydride: High temperatures can lead to the formation of polymeric byproducts, reducing the yield of the desired product.- Add a polymerization inhibitor, such as hydroquinone (B1673460) or phenothiazine (B1677639), to the reaction mixture.
Product is Highly Viscous or Contains Gummy/Tarry Substances Formation of Polymeric Byproducts: This is a common issue at the high temperatures required for the ene reaction.- The most effective method for removal is vacuum distillation. TPSA will distill, leaving the non-volatile polymeric residue behind.[1] - The tarry residue in the distillation flask can often be cleaned with a warm, dilute sodium hydroxide solution.[2]
Product Discoloration Impurities in Starting Materials: Contaminants in the propylene tetramer or maleic anhydride can lead to colored byproducts.- Ensure the purity of the starting materials. - For persistent discoloration, the crude TPSA can be passed through a plug of activated carbon or silica (B1680970) gel.
Side Reactions: High reaction temperatures can promote side reactions that produce colored impurities.- Optimize the reaction temperature and time to minimize byproduct formation. - Vacuum distillation can also be effective in separating the colored impurities.

III. Troubleshooting Guide: Hydrolysis to this compound

This section provides guidance on the hydrolysis of TPSA to the final product.

Problem Potential Cause Recommended Solution
Incomplete Hydrolysis Insufficient Base: Not enough sodium hydroxide to completely saponify the anhydride.- Use a stoichiometric amount or a slight excess of sodium hydroxide. The reaction progress can be monitored by measuring the pH.
Poor Mixing: If the TPSA is not adequately dispersed in the aqueous base, the reaction can be slow or incomplete.- Ensure vigorous stirring to create a fine emulsion of the TPSA in the sodium hydroxide solution.
Final Product is a Mixture of Salt and Acid Incomplete Neutralization: Insufficient base will result in the formation of the monosodium salt and the corresponding dicarboxylic acid.- Carefully monitor the pH during the addition of sodium hydroxide and maintain it in the basic range to ensure complete conversion to the disodium salt.
Difficulty in Isolating the Final Product Product is Highly Water-Soluble: As a disodium salt, the product is expected to be very soluble in water, which can make precipitation or crystallization challenging.- If direct crystallization is difficult, consider techniques such as lyophilization (freeze-drying) to isolate the solid product. - Alternatively, the aqueous solution can be used directly if the subsequent application allows.

IV. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of TPSA?

A1: The ene reaction between propylene tetramer and maleic anhydride typically requires high temperatures, generally above 200°C. A good compromise between reaction rate and minimizing side products is often found around 210°C. Increasing the temperature to 240-250°C can lead to higher yields, but also a significant increase in the formation of side products.

Q2: What is the recommended molar ratio of reactants for TPSA synthesis?

A2: To maximize the conversion of maleic anhydride, an excess of the propylene tetramer is typically used. A molar ratio of olefin to maleic anhydride between 1.0 and 1.5 is a good starting point. While a lower ratio (closer to 1.0) can lead to a higher yield of TPSA, it may also result in more side products.

Q3: How can I minimize the formation of byproducts during TPSA synthesis?

A3: The primary side reaction is the polymerization of maleic anhydride. To mitigate this, the addition of a polymerization inhibitor such as hydroquinone or phenothiazine is recommended. Optimizing the reaction temperature and time is also crucial to find a balance between a high yield of the desired product and minimal byproduct formation.

Q4: What is the best method for purifying the TPSA intermediate?

A4: Vacuum distillation is the most effective method for purifying TPSA. This technique separates the desired product from non-volatile impurities, including polymeric byproducts and any remaining polymerization inhibitors. Unreacted starting materials can also be removed through distillation.

Q5: How do I perform the hydrolysis of TPSA to this compound?

A5: The hydrolysis is typically carried out by reacting the TPSA with a dilute aqueous solution of sodium hydroxide. The TPSA, being an oil, should be vigorously stirred with the NaOH solution to form an emulsion and facilitate the reaction. The reaction is complete when the anhydride has been fully converted to the disodium salt, which can be monitored by techniques such as infrared spectroscopy (disappearance of the anhydride carbonyl peaks) or by maintaining a basic pH.

Q6: How can I confirm the formation of the final product?

A6: The formation of this compound can be confirmed by various analytical techniques. Infrared (IR) spectroscopy is useful for observing the disappearance of the characteristic anhydride carbonyl peaks (around 1780 cm⁻¹ and 1860 cm⁻¹) and the appearance of carboxylate salt stretches. The increased water solubility of the product compared to the starting TPSA is also a strong indicator of successful hydrolysis.

V. Quantitative Data on Alkenyl Succinic Anhydride (ASA) Synthesis

The following tables provide data from a study on the synthesis of similar alkenyl succinic anhydrides (16-ASA and 18-ASA), which can serve as a valuable reference for optimizing the synthesis of TPSA.

Table 1: Effect of Temperature on ASA Yield (Reaction conditions: olefin:maleic anhydride molar ratio of 1.0, 6 hours reaction time)

Temperature (°C)16-ASA Yield (%)18-ASA Yield (%)
18045.348.2
19055.158.5
20066.769.3
21074.274.0
22076.577.1

Table 2: Effect of Reaction Time on ASA Yield (Reaction conditions: olefin:maleic anhydride molar ratio of 1.0, temperature of 210°C)

Reaction Time (hours)16-ASA Yield (%)18-ASA Yield (%)
250.152.3
465.467.8
674.274.0
877.678.4
1078.178.9

VI. Experimental Protocols

A. Synthesis of Tetrapropenyl Succinic Anhydride (TPSA)

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add propylene tetramer and maleic anhydride in a molar ratio of 1.2:1.

  • Addition of Inhibitor: Add a polymerization inhibitor, such as hydroquinone (e.g., 2.5% by weight of maleic anhydride).

  • Inert Atmosphere: Purge the system with nitrogen for 15-20 minutes to remove air.

  • Heating: Heat the reaction mixture to 210°C with vigorous stirring.

  • Reaction: Maintain the temperature at 210°C for 6-8 hours.

  • Purification: After cooling, purify the crude product by vacuum distillation to remove unreacted starting materials and polymeric byproducts.

B. Hydrolysis of TPSA to this compound
  • Preparation of Base Solution: Prepare a dilute aqueous solution of sodium hydroxide (e.g., 0.1 M).

  • Reaction: Add the purified TPSA to the sodium hydroxide solution with vigorous stirring to form an emulsion. The amount of NaOH should be sufficient for complete saponification of the anhydride.

  • Monitoring: Monitor the reaction by observing the dissolution of the oily TPSA phase and by checking the pH to ensure it remains basic.

  • Isolation: Once the reaction is complete, the aqueous solution of this compound can be used as is, or the product can be isolated by removing the water, for example, by lyophilization.

Fig. 2: Troubleshooting decision tree for low TPSA yield.

References

Troubleshooting aggregation issues with Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Disodium (tetrapropenyl)succinate. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and effectively utilizing this surfactant in their experiments. Given the limited specific data on this compound, this guide provides established methodologies to determine its key properties and resolve common issues based on the general principles of surfactant chemistry.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary functions?

This compound is classified as a surfactant, anticorrosive agent, and cleansing agent. In a research context, its surfactant properties are of primary interest, suggesting its potential use in applications such as solubilizing hydrophobic molecules, preventing protein aggregation, and as a component in drug delivery systems.

Q2: I am observing precipitation after adding my this compound stock solution to my aqueous buffer. What is the likely cause?

Precipitation, often referred to as "crashing out," is a common issue when a concentrated stock solution of a surfactant, especially if prepared in an organic solvent, is diluted into an aqueous medium where its solubility is lower. This can also occur if the concentration of the surfactant in the aqueous solution exceeds its solubility limit under the specific experimental conditions (e.g., pH, temperature, ionic strength).

Q3: How can I determine the Critical Micelle Concentration (CMC) of this compound?

The Critical Micelle Concentration (CMC) is a fundamental property of a surfactant, representing the concentration at which micelles begin to form. Determining the CMC is crucial for many applications. Standard methods include:

  • Surface Tension Measurement: The surface tension of a solution containing a surfactant decreases with increasing concentration until the CMC is reached, after which it plateaus.

  • Conductivity Measurement: For ionic surfactants like this compound, the conductivity of the solution changes at the CMC.

  • Fluorescence Spectroscopy: Using a fluorescent probe that partitions into the hydrophobic core of micelles can indicate the onset of micelle formation.[1]

  • Dynamic Light Scattering (DLS): An increase in scattered light intensity can be observed as micelles form.[2]

Q4: My this compound solution appears cloudy or has visible particles. What should I do?

A cloudy appearance or visible particles are indicative of aggregation or precipitation. Do not use the solution for your experiment as it can lead to inaccurate and irreproducible results. The troubleshooting guides below provide steps to address this issue.

Troubleshooting Guides

Issue 1: Precipitation Observed Upon Dilution of Stock Solution

If you observe precipitation when diluting a concentrated stock of this compound into an aqueous buffer, follow these steps:

Troubleshooting Flowchart:

start Precipitation Observed check_concentration Is the final concentration too high? start->check_concentration lower_concentration Action: Lower the final working concentration. Verify solubility limits. check_concentration->lower_concentration Yes check_dilution Was the dilution performed too rapidly? check_concentration->check_dilution No end_good Problem Resolved lower_concentration->end_good slow_dilution Action: Add stock solution drop-wise to pre-warmed (e.g., 37°C) aqueous solution while vortexing. check_dilution->slow_dilution Yes check_solvent Is there a solvent mismatch? check_dilution->check_solvent No slow_dilution->end_good use_cosolvent Action: Maintain a small percentage of the initial organic solvent (e.g., DMSO <0.5%) in the final solution. (Verify solvent compatibility with the assay) check_solvent->use_cosolvent Yes end_bad Problem Persists: Characterize Solubility check_solvent->end_bad No use_cosolvent->end_good

Caption: Troubleshooting flowchart for precipitation upon dilution.

Issue 2: Aggregation or Precipitation During an Experiment

If aggregation occurs during your experiment, consider these factors:

  • Temperature Changes: A decrease in temperature can lower the solubility of the surfactant. Ensure all solutions are maintained at a constant and appropriate temperature.

  • pH Shift: The solubility of ionic surfactants can be pH-dependent. A change in the pH of your experimental medium could induce precipitation.[3]

  • Increased Ionic Strength: High concentrations of salts can affect surfactant solubility and aggregation behavior.[4][5]

  • Interaction with Other Components: Other molecules in your experiment (e.g., proteins, other excipients) could interact with the this compound, leading to complex formation and precipitation.

Experimental Protocols

Protocol 1: Determination of Critical Micelle Concentration (CMC) using Surface Tensiometry

This protocol provides a general method for determining the CMC of a surfactant.

Methodology:

  • Prepare a Stock Solution: Accurately weigh a sufficient amount of this compound to prepare a stock solution of known concentration (e.g., 100 mM) in deionized water or an appropriate buffer.

  • Prepare a Series of Dilutions: Create a series of dilutions from the stock solution with decreasing concentrations. The concentration range should span the expected CMC.

  • Measure Surface Tension: For each dilution, measure the surface tension at a constant temperature (e.g., 25°C) using a tensiometer. Allow the solution to equilibrate before each measurement.

  • Plot the Data: Plot the surface tension as a function of the logarithm of the this compound concentration.

  • Determine the CMC: The plot will show a sharp decrease in surface tension with increasing surfactant concentration, followed by a plateau. The CMC is the concentration at the intersection of the two linear portions of the plot.[6]

Data Presentation:

Concentration (log M)Surface Tension (mN/m)
-5.072.0
-4.565.0
-4.058.0
-3.550.0
-3.042.0
-2.541.8
-2.041.5

Note: The data in this table is illustrative and does not represent the actual properties of this compound.

Protocol 2: Assessing Solubility as a Function of pH

This protocol helps in determining the optimal pH range for maintaining this compound in solution.

Methodology:

  • Prepare Buffers: Prepare a series of buffers with different pH values (e.g., from pH 4 to pH 9).

  • Prepare Supersaturated Solutions: Add an excess amount of this compound to each buffer to create a slurry.

  • Equilibrate: Rotate the samples at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separate Solid from Liquid: Centrifuge the samples to pellet the undissolved compound.

  • Quantify Soluble Surfactant: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as HPLC or a colorimetric assay if available.

  • Plot the Data: Plot the solubility of this compound as a function of pH to identify the optimal pH range.

Data Presentation:

pHSolubility (mg/mL)
4.00.5
5.01.2
6.05.8
7.025.0
8.026.5
9.027.0

Note: The data in this table is illustrative and does not represent the actual properties of this compound.

Visualizations

Experimental Workflow for Preparing a Stable Working Solution

The following diagram illustrates a recommended workflow for preparing a working solution of this compound from a powder to minimize aggregation.

cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Powder dissolve 2. Dissolve in appropriate solvent (e.g., DMSO) weigh->dissolve sonicate 3. Vortex/Sonicate to ensure complete dissolution dissolve->sonicate filter 4. Filter through 0.22 µm syringe filter sonicate->filter store 5. Aliquot and store at -20°C or -80°C filter->store prewarm 6. Pre-warm aqueous buffer/medium to 37°C store->prewarm dilute 7. Add stock solution drop-wise while vortexing prewarm->dilute incubate 8. Incubate as required for the experiment dilute->incubate

Caption: Recommended workflow for solution preparation.

Hypothetical Signaling Pathway Modulation by a Surfactant-based Drug Delivery System

Surfactants can be used to encapsulate hydrophobic drugs, facilitating their delivery into cells and potentially modulating signaling pathways.

drug_micelle Drug-Encapsulated Micelle (this compound) cell_membrane Cell Membrane drug_micelle->cell_membrane Fusion/Endocytosis receptor Receptor cell_membrane->receptor Drug Release & Binding signaling_cascade Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response (e.g., Apoptosis, Proliferation) signaling_cascade->cellular_response

Caption: Hypothetical drug delivery and signaling pathway.

References

Technical Support Center: Optimizing Disodium (tetrapropenyl)succinate Concentration in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist in optimizing the concentration of Disodium (tetrapropenyl)succinate for stable emulsion formulations.

Introduction to this compound

This compound is a synthetic surfactant used in various cosmetic and pharmaceutical formulations.[1][2] Its primary functions are to act as a cleansing agent and to reduce the surface tension between immiscible liquids, such as oil and water, allowing them to be finely mixed and form a stable emulsion.[1][2][3] It also serves as an anticorrosive agent, preventing the corrosion of packaging.[1][3] Understanding its properties is key to preventing common emulsion failures like phase separation and coalescence.[4]

Troubleshooting Guide: Emulsion Instability

Emulsion instability is a common challenge that can manifest in several ways. The following table outlines frequent issues, their potential causes, and actionable solutions when using this compound.

ProblemPotential CauseRecommended Solution
Phase Separation (Breaking) Irreversible merging of dispersed droplets.[5] This can be caused by an insufficient concentration of the emulsifier, an incorrect oil-to-water ratio, or the use of incompatible ingredients.[4][5]Increase the concentration of this compound. Adjust the oil/water phase ratio.[5] Screen other formulation components for incompatibilities. The emulsion will need to be remade.[5]
Creaming or Sedimentation The rising (creaming) or settling (sedimentation) of dispersed droplets due to density differences.[5] This is often a reversible process. Causes include low viscosity of the continuous phase or large droplet size.[5]Increase the viscosity of the continuous phase by adding a thickening agent.[5] Reduce droplet size using a high-pressure homogenizer.[5] Gently agitate to redisperse the phases.
Flocculation Dispersed droplets stick together in clumps without merging.[5] This can be a precursor to coalescence and is often reversible. It may be caused by an insufficient emulsifier concentration.[5]Increase the concentration of this compound to provide a better protective barrier around droplets. Gentle agitation can often redisperse the floccules.[5]
Coalescence An irreversible process where droplets merge to form progressively larger droplets, leading to complete phase separation.[5] Common causes include insufficient emulsifier, high storage temperatures, or improper pH.[5][6]Optimize the emulsifier concentration. Ensure the formulation's pH is compatible with the surfactant's stability. Control storage temperature.[6] A new emulsion must be prepared.[5]
Graininess or Crystallization Recrystallization of fatty components like waxes or butters within the formulation, leading to a grainy texture.[4]Optimize the heating and cooling process during emulsion preparation. Consider adjusting the concentration or type of lipid components.

Troubleshooting Workflow for Emulsion Instability

This diagram provides a logical workflow for diagnosing and resolving common emulsion stability issues.

G cluster_0 Observation cluster_1 Initial Checks cluster_2 Solutions start Emulsion Shows Instability problem Identify Type of Instability (Creaming, Coalescence, etc.) start->problem reversible Is the process reversible? (e.g., Creaming) problem->reversible concentration Is Surfactant Concentration Sufficient? reversible->concentration No agitate Gentle Agitation / Redispersion reversible->agitate Yes increase_conc Increase Disodium (tetrapropenyl)succinate Conc. concentration->increase_conc No optimize_process Optimize Process Parameters (Homogenization, Temp, pH) concentration->optimize_process Yes end Stable Emulsion agitate->end reformulate Reformulate (Adjust oil/water ratio, add thickener) increase_conc->reformulate optimize_process->reformulate reformulate->end G cluster_prep Phase Preparation cluster_emulsify Emulsification cluster_eval Characterization & Optimization prep_water 1. Prepare Aqueous Phase: Dissolve Disodium (tetrapropenyl)succinate in water mix 3. Coarse Emulsion: Slowly add oil phase to aqueous phase under high-shear mixing prep_water->mix prep_oil 2. Prepare Oil Phase: Combine all oil-soluble ingredients prep_oil->mix homogenize 4. Fine Emulsion: Process coarse emulsion through a high-pressure homogenizer mix->homogenize characterize 5. Characterize Emulsion: - Particle Size Analysis - Zeta Potential - Microscopy homogenize->characterize stability 6. Conduct Stability Tests: - Accelerated (Centrifugation) - Long-Term (Storage) characterize->stability optimize 7. Optimize Concentration: Adjust surfactant level based on stability results and re-test stability->optimize optimize->mix Iterate final 8. Final Formulation optimize->final Stable

References

Preventing hydrolysis of Disodium (tetrapropenyl)succinate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Disodium (B8443419) (tetrapropenyl)succinate in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is Disodium (tetrapropenyl)succinate and why is its hydrolysis a concern?

This compound is a disodium salt of a succinic acid derivative. Like other esters, it is susceptible to hydrolysis in aqueous solutions, a chemical reaction where water molecules break the ester bonds. This degradation is a significant concern as it leads to the formation of the parent carboxylic acid and alcohol, altering the chemical properties and potentially reducing the efficacy and stability of the formulation.

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

The rate of hydrolysis is significantly influenced by several factors:

  • pH: Hydrolysis is catalyzed by both acids (H+ ions) and bases (OH- ions). Therefore, the reaction rate is typically lowest in the neutral pH range and increases significantly in both acidic and alkaline conditions.[1]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing solutions at lower temperatures can effectively slow down the degradation process.

  • Moisture Level: The presence of water is essential for hydrolysis. Minimizing contact with moisture during storage and handling is crucial.[2]

  • Presence of Catalysts: Certain metal ions can act as catalysts, accelerating the hydrolysis of esters.[2]

Q3: How can I prevent or minimize the hydrolysis of my this compound solution?

Several strategies can be employed to enhance the stability of your aqueous solution:

  • pH Control: Maintaining the pH of the solution within an optimal range (typically near neutral) is the most critical factor. This can be achieved using appropriate buffer systems.[3]

  • Temperature Control: Store solutions at refrigerated temperatures (2-8 °C) unless otherwise specified. Avoid freeze-thaw cycles.

  • Use of Stabilizers:

    • Antioxidants: To prevent oxidative degradation that can sometimes precede or occur alongside hydrolysis, consider adding antioxidants.[2]

    • Chelating Agents: If metal ion catalysis is suspected, adding a chelating agent like EDTA can sequester these ions.[2]

  • Minimize Water Exposure: Prepare solutions in environments with controlled humidity and use tightly sealed containers for storage.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of active ingredient concentration Hydrolysis due to suboptimal pH.Verify the pH of your solution. Adjust to a neutral pH (6.5-7.5) using a suitable buffer system (e.g., phosphate (B84403) or citrate (B86180) buffer). See Protocol 1 for buffer preparation.
Elevated storage temperature.Ensure the solution is stored at the recommended temperature, typically 2-8 °C.
Change in solution appearance (e.g., precipitation) Formation of less soluble hydrolysis products (succinic acid derivative).Confirm hydrolysis has occurred using an analytical technique like HPLC (see Protocol 3 ). Optimize pH and storage temperature to prevent further degradation.
Incompatibility with buffer components.Ensure the chosen buffer system is compatible with this compound.
Inconsistent experimental results Progressive hydrolysis of stock solutions.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, do so at a low temperature and for a limited time. Monitor the stability of the stock solution over time.
Presence of catalytic impurities.Use high-purity water and reagents. If metal ion contamination is suspected, incorporate a chelating agent like EDTA into your formulation.

Quantitative Data

Due to the limited availability of specific hydrolysis kinetic data for this compound, the following tables provide representative data for similar succinate (B1194679) esters to illustrate the impact of pH and temperature on stability. This data should be used as a general guide.

Table 1: Effect of pH on the Pseudo-First-Order Hydrolysis Rate Constant (k) of Succinate Esters at 25°C (Proxy Data)

pHRate Constant (k) in s⁻¹ (for a generic succinate ester)
3.01.5 x 10⁻⁷
5.02.0 x 10⁻⁸
7.01.0 x 10⁻⁸
9.05.0 x 10⁻⁷
11.03.0 x 10⁻⁶

Note: This data is illustrative and compiled from general knowledge of ester hydrolysis. The actual rates for this compound may vary.

Table 2: Influence of Temperature on the Half-Life (t½) of a Generic Ester in Aqueous Solution at pH 7 (Proxy Data)

Temperature (°C)Half-Life (t½) in Days
4730
2590
4020

Note: This data illustrates the general trend of decreasing stability with increasing temperature.

Experimental Protocols

Protocol 1: Preparation of a Stabilizing Phosphate Buffer (0.1 M, pH 7.0)

This protocol describes the preparation of a phosphate buffer, a common choice for stabilizing pharmaceutical solutions.[4]

  • Reagents and Materials:

    • Sodium phosphate monobasic (NaH₂PO₄)

    • Sodium phosphate dibasic (Na₂HPO₄)

    • Deionized water

    • pH meter

    • Volumetric flasks and beakers

    • Stir plate and stir bar

  • Procedure:

    • Prepare a 0.1 M solution of sodium phosphate monobasic by dissolving 1.20 g of NaH₂PO₄ in 100 mL of deionized water.

    • Prepare a 0.1 M solution of sodium phosphate dibasic by dissolving 1.42 g of Na₂HPO₄ in 100 mL of deionized water.

    • In a beaker, combine approximately 61.5 mL of the 0.1 M Na₂HPO₄ solution with 38.5 mL of the 0.1 M NaH₂PO₄ solution.

    • Place the beaker on a stir plate and gently stir the solution.

    • Calibrate the pH meter according to the manufacturer's instructions.

    • Measure the pH of the buffer solution.

    • Adjust the pH to 7.0 by adding small increments of the appropriate stock solution (Na₂HPO₄ to increase pH, NaH₂PO₄ to decrease pH).

    • Once the desired pH is reached, transfer the solution to a volumetric flask and bring it to the final desired volume with deionized water.

    • Filter the buffer solution through a 0.22 µm filter for sterilization if necessary.

    • Store the buffer in a tightly sealed, sterile container at 2-8 °C.

Protocol 2: Incorporation of an Antioxidant (Ascorbic Acid)

This protocol outlines the addition of ascorbic acid as an antioxidant to an aqueous solution.

  • Reagents and Materials:

    • Ascorbic acid

    • Buffered aqueous solution of this compound

    • Analytical balance

    • Spatula and weighing paper

  • Procedure:

    • Determine the desired final concentration of ascorbic acid in your formulation (a typical starting range is 0.01% to 0.1% w/v).

    • Calculate the mass of ascorbic acid required for your total solution volume.

    • Accurately weigh the calculated amount of ascorbic acid.

    • Add the weighed ascorbic acid directly to your buffered aqueous solution of this compound.

    • Gently stir or agitate the solution until the ascorbic acid is completely dissolved.

    • Protect the final solution from light, as ascorbic acid can be light-sensitive.

Protocol 3: Monitoring Hydrolysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for monitoring the degradation of this compound and the appearance of its hydrolysis products.

  • Instrumentation and Materials:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water

    • Mobile phase B: 0.1% TFA in acetonitrile

    • This compound solution samples (at various time points)

    • Reference standards for the parent compound and potential hydrolysis products (if available)

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by the UV absorbance maximum of this compound

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 5% B and equilibrate

  • Procedure:

    • Prepare a calibration curve using known concentrations of the this compound reference standard.

    • At specified time intervals, withdraw an aliquot of your experimental solution.

    • If necessary, dilute the aliquot with the mobile phase to fall within the range of the calibration curve.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to the hydrolysis products.

    • Quantify the amount of remaining this compound at each time point by comparing its peak area to the calibration curve.

Visualizations

Hydrolysis_Pathway Disodium_Succinate This compound Hydrolysis_Products Hydrolysis Products (Carboxylic Acid + Alcohol) Disodium_Succinate->Hydrolysis_Products Hydrolysis Water Water (H₂O) Water->Hydrolysis_Products Catalyst H⁺ or OH⁻ Catalyst->Hydrolysis_Products

Caption: General signaling pathway for the hydrolysis of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis Prep_Buffer Prepare Buffer Solution (Protocol 1) Add_Antioxidant Add Antioxidant (Optional) (Protocol 2) Prep_Buffer->Add_Antioxidant Dissolve_Succinate Dissolve Disodium (tetrapropenyl)succinate Add_Antioxidant->Dissolve_Succinate Incubate Incubate at Controlled Temperature Dissolve_Succinate->Incubate Sample Sample at Time Points (t₀, t₁, t₂, ...) Incubate->Sample HPLC_Analysis HPLC Analysis (Protocol 3) Sample->HPLC_Analysis Data_Analysis Data Analysis (Quantify Degradation) HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for stability testing of this compound.

Logical_Relationship cluster_factors Influencing Factors cluster_prevention Prevention Strategies Hydrolysis Hydrolysis of This compound pH pH (Acidic/Alkaline) pH->Hydrolysis Accelerates Temperature Temperature Temperature->Hydrolysis Accelerates Moisture Moisture Moisture->Hydrolysis Enables Buffer pH Control (Buffers) Buffer->Hydrolysis Inhibits Cold_Storage Refrigeration Cold_Storage->Hydrolysis Inhibits Stabilizers Antioxidants/ Chelating Agents Stabilizers->Hydrolysis Inhibits

References

Technical Support Center: Purification of Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Disodium (tetrapropenyl)succinate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an anionic surfactant.[1][2][3] Due to its ability to reduce the surface tension between two substances, such as oil and water, it is used in cosmetics as a cleansing agent and to ensure even product distribution.[1][2][4] It also functions as an anticorrosive agent, preventing the corrosion of packaging.[1][2] It is synthetically produced, often from plant-based raw materials.[1][4]

Q2: What are the primary challenges in the purification of this compound?

The primary challenges in purifying this compound stem from its surfactant nature and the impurities generated during its synthesis. Key challenges include:

  • Residual starting materials: Unreacted tetrapropenyl succinic acid and sodium hydroxide (B78521) can remain.

  • By-products: Isomers of the tetrapropenyl group and potential polymers can form during the reaction.

  • Inorganic salts: Excess salts from pH adjustment or as by-products can be present.

  • Micelle formation: As a surfactant, it can form micelles in aqueous solutions, which may trap impurities and complicate separation.

  • Product loss: Its amphiphilic nature can lead to adsorption onto surfaces and loss during transfers and filtration steps.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A combination of analytical methods is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating reversed-phase HPLC method can be developed to separate and quantify the main component from its organic impurities.[5]

  • Titration: Two-phase titration with a cationic surfactant like Hyamine® 1622 or Cetylpyridinium chloride can determine the concentration of the anionic surfactant.[6]

  • Ion Chromatography: To quantify residual inorganic anions.

  • Karl Fischer Titration: For determining water content.

  • Spectroscopic Methods (NMR, IR): To confirm the chemical structure and identify any major structural impurities.

Troubleshooting Guide

Problem 1: Low Purity After Initial Synthesis and Precipitation

Symptoms:

  • The isolated product is a sticky solid or oil instead of a free-flowing powder.

  • HPLC analysis shows multiple impurity peaks close to the main product peak.

  • The product has a higher than expected inorganic salt content.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Reaction Optimize reaction time, temperature, and stoichiometry of reactants. Monitor the reaction progress using TLC or HPLC to ensure full conversion of the starting materials.
Co-precipitation of Impurities Modify the precipitation/crystallization solvent system. A solvent/anti-solvent system with different polarity may improve selectivity. Consider a staged precipitation process.
Excess Inorganic Salts Wash the crude product with a solvent in which the desired product has low solubility but the inorganic salts are soluble (e.g., a mixture of water and a miscible organic solvent like isopropanol).
Micelle Entrapment of Impurities Work with dilute solutions below the critical micelle concentration (CMC) during washing steps, if possible. Alternatively, use a solvent system that disrupts micelle formation, such as a high concentration of a water-miscible organic solvent.[7]
Problem 2: Poor Yield During Purification

Symptoms:

  • Significant loss of product between purification steps.

  • Low recovery from chromatographic columns or after crystallization.

Possible Causes & Solutions:

CauseRecommended Solution
Adsorption to Surfaces Pre-treat glassware and equipment with a siliconizing agent to minimize adsorption. Use equipment made of materials with low surface energy where possible.
High Solubility in Wash Solvents Optimize the wash solvent composition to minimize product solubility while maximizing impurity removal. This may involve adjusting the ratio of organic solvent to water or using a saturated solution of the product in the wash solvent.
Incomplete Precipitation/Crystallization Ensure the solution is sufficiently supersaturated. This can be achieved by optimizing the anti-solvent addition rate, cooling profile, and agitation. Seeding the solution with a small amount of pure product crystals can also promote crystallization.[8][9]
Emulsion Formation During Extraction If using liquid-liquid extraction, adjust the pH or ionic strength of the aqueous phase to break the emulsion. Centrifugation can also be effective.
Problem 3: Difficulty with Chromatographic Purification

Symptoms:

  • Poor peak shape (tailing or fronting) in HPLC.

  • Low resolution between the product and impurities.

  • Irreversible adsorption of the product to the stationary phase.

Possible Causes & Solutions:

CauseRecommended Solution
Micelle Formation on Column Add a sufficient amount of a water-miscible organic solvent (e.g., acetonitrile, methanol) to the mobile phase to prevent micelle formation.[7]
Secondary Interactions with Stationary Phase For reversed-phase chromatography, adjust the pH of the mobile phase to suppress the ionization of any residual silanol (B1196071) groups on the stationary phase. The addition of a competing ion pair reagent might also be beneficial.
Column Overload Reduce the sample concentration or injection volume. Ensure the sample is fully dissolved in the mobile phase before injection.
Irreversible Adsorption Consider a different stationary phase. For a highly polar molecule, HILIC (Hydrophilic Interaction Liquid Chromatography) might be an alternative. For preparative chromatography, ion-exchange or non-functionalized hydrophobic resins could be explored.[10][11][12]

Experimental Protocols

Protocol 1: Recrystallization for Lab-Scale Purification

This protocol is a general guideline and should be optimized for your specific impurity profile.

  • Dissolution: Dissolve 10 g of crude this compound in a minimal amount of hot (60-70 °C) deionized water.

  • Decolorization (Optional): If the solution is colored, add 0.5 g of activated carbon and stir for 15 minutes at temperature.

  • Filtration: Hot filter the solution to remove the activated carbon or any insoluble impurities.

  • Crystallization: Slowly add a water-miscible anti-solvent (e.g., isopropanol (B130326) or acetone) to the hot filtrate with stirring until the solution becomes slightly turbid.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator (2-8 °C) for at least 4 hours to maximize crystal formation.[8][13]

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold anti-solvent.

  • Drying: Dry the crystals under vacuum at a temperature not exceeding 50 °C.

Protocol 2: Purity Analysis by HPLC

This is an example method and may require optimization.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Phosphate buffer, pH 7.0.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-31 min: 90% to 10% B

    • 31-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Visual Guides

Purification_Workflow Crude Crude Product (Post-Synthesis) Dissolve Dissolution (e.g., Hot Water) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Precipitate Anti-Solvent Addition (e.g., Isopropanol) Filter->Precipitate Cool Cooling & Crystallization (e.g., 4°C) Precipitate->Cool Isolate Filtration & Washing (Cold Anti-Solvent) Cool->Isolate Dry Vacuum Drying Isolate->Dry Pure Purified Product Dry->Pure Analysis Purity Analysis (HPLC, Titration) Pure->Analysis QC Check Analysis->Pure Pass Impure Impure Product (Recycle or Re-process) Analysis->Impure Fail

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity Detected Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Check_Salts Analyze for Inorganic Salts Start->Check_Salts Check_Solvent Review Crystallization Solvent System Start->Check_Solvent Incomplete Incomplete Reaction? Check_Reaction->Incomplete Salts High Salts? Check_Salts->Salts Solvent_Issue Co-precipitation? Check_Solvent->Solvent_Issue Incomplete->Check_Salts No Optimize_Reaction Optimize Reaction Conditions Incomplete->Optimize_Reaction Yes Salts->Check_Solvent No Wash Improve Washing Protocol Salts->Wash Yes Change_Solvent Change Solvent/ Anti-Solvent Ratio Solvent_Issue->Change_Solvent Yes

Caption: A logical troubleshooting guide for addressing low purity issues.

References

Technical Support Center: Enhancing the Shelf Life of Disodium (tetrapropenyl)succinate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guidance is based on general chemical principles and data from structurally similar compounds due to the limited availability of specific stability data for Disodium (tetrapropenyl)succinate. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals. We strongly recommend that specific stability studies be conducted to validate these recommendations for your particular formulation and application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an anionic surfactant. Its amphiphilic nature, possessing both a hydrophilic dicarboxylate head group and a hydrophobic tetrapropenyl tail, makes it effective at reducing surface tension. It is primarily used in the cosmetics industry as a cleansing agent and to prevent the corrosion of packaging.[1][2][3]

Q2: What are the likely causes of degradation in aqueous solutions of this compound?

Based on its chemical structure, two primary degradation pathways are hypothesized:

  • Hydrolysis: The ester linkages in the succinate (B1194679) portion of the molecule can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. This would lead to the formation of succinic acid and the corresponding tetrapropenyl-substituted alcohol.[4][5][6]

  • Oxidation: The tetrapropenyl groups contain double bonds and allylic carbons, which are susceptible to oxidation.[2][7][8] This can be initiated by exposure to light, heat, or the presence of metal ions, leading to the formation of peroxides, aldehydes, ketones, and other degradation products. This can result in changes in color, odor, and performance of the solution.

Q3: What are the visual or physical signs that my this compound solution is degrading?

You may observe one or more of the following:

  • Changes in pH: Hydrolysis of the succinate ester can lead to the formation of carboxylic acids, causing a decrease in the pH of the solution.

  • Precipitation or Cloudiness: Changes in the chemical structure due to degradation can lead to the formation of less soluble products, resulting in a cloudy appearance or the formation of a precipitate.

  • Discoloration: Oxidative degradation can produce chromophores, leading to a yellowing or other discoloration of the solution.

  • Odor Formation: The formation of volatile oxidation byproducts, such as aldehydes and ketones, can lead to the development of an off-odor.

  • Loss of Performance: Degradation will alter the surfactant properties of the molecule, potentially leading to a decrease in its effectiveness as a cleansing or emulsifying agent.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions
Solution pH has decreased over time. Hydrolysis of the succinate ester.- Buffer the solution to a neutral or slightly alkaline pH (pH 7.0-8.5).- Store the solution at a lower temperature.- Investigate the use of a co-solvent to reduce water activity.
Solution has become cloudy or formed a precipitate. - Hydrolysis leading to less soluble degradation products.- Interaction with metal ions in the solvent.- Microbial contamination.- Confirm the identity of the precipitate through analytical techniques.- Add a chelating agent like Disodium EDTA to sequester metal ions.- Filter the solution through a 0.22 µm filter.- Consider the addition of a suitable preservative.
Solution has developed a yellow tint. Oxidative degradation of the tetrapropenyl groups.- Protect the solution from light by using amber glass or opaque containers.- Purge the solution with an inert gas (e.g., nitrogen or argon) to remove oxygen.- Add an antioxidant such as Butylated Hydroxytoluene (BHT).
An unusual odor is detected. Formation of volatile oxidation byproducts.- Implement measures to prevent oxidation as described above.- Store in a tightly sealed container to prevent exposure to air.
Decreased surfactant performance (e.g., poor foaming). Chemical degradation of the this compound molecule.- Conduct a full stability study to identify the degradation pathway.- Reformulate with appropriate stabilizers (antioxidants, chelating agents, buffers).- Re-evaluate the storage conditions.

Data Presentation: Summary of Potential Stabilizing Agents

Stabilizer Type Example(s) Recommended Concentration (w/v) Mechanism of Action Primary Issue Addressed
Antioxidant Butylated Hydroxytoluene (BHT)0.01% - 0.1%Free radical scavenger, preventing the oxidation of the tetrapropenyl groups.[9][10][11][12]Discoloration, odor formation, loss of performance due to oxidation.
Chelating Agent Disodium EDTA0.05% - 0.2%Sequesters metal ions that can catalyze oxidative degradation and hydrolysis.Cloudiness, precipitation, discoloration.
pH Buffer Phosphate Buffer, Citrate BufferDependent on desired pHMaintains a stable pH, preventing acid or base-catalyzed hydrolysis.pH shifts, hydrolysis-induced degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and degradation products of this compound solutions under stress conditions. This information is crucial for developing a stability-indicating analytical method.[13][14][15][16]

Methodology:

  • Prepare a stock solution of this compound (e.g., 1% w/v) in the relevant solvent system.

  • Aliquot the stock solution into separate, appropriately sealed containers for each stress condition.

  • Expose the aliquots to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and store in the dark at room temperature for 24 hours.

    • Thermal Degradation: Incubate at 60°C in a temperature-controlled oven for 7 days.

    • Photostability: Expose to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • At specified time points (e.g., 0, 4, 8, 24 hours for hydrolysis and oxidation; 0, 1, 3, 7 days for thermal and photostability), withdraw samples.

  • Neutralize the acid and base hydrolysis samples before analysis.

  • Analyze all samples using a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and/or Mass Spectrometric detection.[17][18][19][20][21]

  • Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Protocol 2: Long-Term Stability Testing

Objective: To evaluate the shelf life of this compound solutions under recommended storage conditions.[3][22][23]

Methodology:

  • Prepare at least three batches of the this compound solution, incorporating any proposed stabilizers.

  • Package the solutions in the intended final container and closure system.

  • Store the samples under the following ICH recommended long-term stability conditions:

    • 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated condition: 40°C ± 2°C / 75% RH ± 5% RH

  • At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 3, 6 months for accelerated), withdraw samples from each batch and condition.

  • Analyze the samples for the following parameters:

    • Appearance (color, clarity)

    • pH

    • Assay of this compound (using a validated HPLC method)

    • Quantification of known and unknown degradation products

    • Microbial limits

  • Evaluate the data to establish a shelf life for the product.

Mandatory Visualizations

cluster_degradation Hypothetical Degradation Pathways A This compound Solution B Hydrolysis (H₂O, pH extremes, Heat) A->B Ester Cleavage C Oxidation (O₂, Light, Metal Ions) A->C Double Bond Attack D Succinic Acid + Tetrapropenyl Alcohol Derivative B->D E Peroxides, Aldehydes, Ketones C->E

Caption: Hypothetical degradation pathways for this compound.

cluster_troubleshooting Troubleshooting Workflow for Stability Issues Start Stability Issue Observed (e.g., Cloudiness, pH Shift) Check_pH Measure pH Start->Check_pH Check_Appearance Visual Inspection Start->Check_Appearance pH_Low pH Decreased? Check_pH->pH_Low Appearance_Changed Cloudy/Precipitate? Check_Appearance->Appearance_Changed Discoloration Discoloration/Odor? Check_Appearance->Discoloration pH_Low->Appearance_Changed No Hydrolysis Suspect Hydrolysis - Buffer Solution - Lower Temperature pH_Low->Hydrolysis Yes Metal_Contamination Suspect Metal Ion Contamination - Add Chelating Agent (EDTA) Appearance_Changed->Metal_Contamination Yes Appearance_Changed->Discoloration No End Re-evaluate Formulation and Storage Hydrolysis->End Metal_Contamination->End Oxidation Suspect Oxidation - Protect from Light - Add Antioxidant (BHT) Oxidation->End Discoloration->Oxidation Yes Discoloration->End No

Caption: Decision tree for troubleshooting stability issues.

cluster_workflow Experimental Workflow for Stability Testing Start Develop & Validate Stability-Indicating Method Forced_Degradation Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Identify_Degradants Identify Degradation Products and Pathways Forced_Degradation->Identify_Degradants Long_Term_Study Long-Term & Accelerated Stability Studies Identify_Degradants->Long_Term_Study Analyze_Samples Analyze Samples at Specified Time Points Long_Term_Study->Analyze_Samples Evaluate_Data Evaluate Data & Establish Shelf Life Analyze_Samples->Evaluate_Data

Caption: Workflow for a comprehensive stability testing program.

References

How to avoid foaming with Disodium (tetrapropenyl)succinate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address foaming issues encountered during experiments with Disodium (tetrapropenyl)succinate.

Troubleshooting Guide

Uncontrolled foaming can be a significant issue in experimental setups, leading to volume errors, poor mixing, and potential sample loss. This guide provides a systematic approach to identifying and resolving common causes of excessive foaming.

Immediate Corrective Actions

When excessive foaming occurs, the following immediate steps can be taken:

  • Reduce Mechanical Agitation: Lower the speed of stirring, shaking, or mixing. High shear forces can introduce air into the solution, leading to foam.[1][2]

  • Cease Gas Introduction: Temporarily stop any sparging or bubbling of gas through the solution.

  • Apply a Defoaming Agent: If available, introduce a small, pre-determined quantity of a suitable defoamer, such as a silicone emulsion or an organic antifoam.

Troubleshooting Decision Logic for Foam Control

The following diagram outlines a step-by-step process for diagnosing and resolving foaming issues.

Foam_Troubleshooting start Excessive Foaming Detected check_agitation Is mechanical agitation (stirring, shaking) high? start->check_agitation reduce_agitation Reduce agitation speed. Use low-shear mixing. check_agitation->reduce_agitation Yes check_gas Is gas being sparged through the solution? check_agitation->check_gas No reduce_agitation->check_gas reduce_gas Lower the gas flow rate. check_gas->reduce_gas Yes check_temp Is the temperature optimal? check_gas->check_temp No reduce_gas->check_temp adjust_temp Adjust temperature. (Anionic surfactants are often more stable at 20-30°C) check_temp->adjust_temp No check_ph Is the pH optimal? check_temp->check_ph Yes adjust_temp->check_ph adjust_ph Adjust pH. (Optimal for some anionic surfactants is near pH 6) check_ph->adjust_ph No consider_antifoam Consider adding an anti-foaming agent. check_ph->consider_antifoam Yes adjust_ph->consider_antifoam end_problem_solved Problem Resolved consider_antifoam->end_problem_solved

Caption: A logical workflow for troubleshooting foaming issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of foaming with this compound?

A1: this compound is an anionic surfactant, a type of molecule designed to reduce the surface tension between liquids, which inherently promotes foam formation and stability.[3] The primary causes of excessive foaming are typically related to experimental conditions:

  • High Agitation/Shear: Vigorous mixing, stirring, or shaking introduces air into the solution, which gets trapped as bubbles.[1][2]

  • Gas Sparging: Bubbling gas through the solution for aeration or reaction purposes directly creates foam.

  • Temperature: While the effect can vary, higher temperatures can sometimes decrease foam stability for anionic surfactants. An ideal foaming temperature is often between 20-30°C.

  • pH: The pH of the solution can affect the charge and interactions of the surfactant molecules, influencing foam stability. For some anionic surfactants, a pH near 6 has been shown to provide the highest foam stability.[4]

Q2: How can I proactively prevent foam before starting my experiment?

A2: Proactive foam prevention, also known as anti-foaming, involves adding an agent before foam has a chance to form.

  • Use of Anti-foaming Agents: These are typically added to the solution at the beginning of the experiment. They work by being present at the gas-liquid interface to prevent the formation of stable foam lamellae.

  • Process Optimization: Design your experiment to minimize turbulence. This can include using low-shear mixers, positioning dip tubes to minimize splashing, and controlling the rate of additions to the solution.[1]

Q3: What are the main types of chemical anti-foaming agents and how do I choose one?

A3: The most common anti-foaming agents fall into several categories. The choice depends on your experimental system's chemistry, temperature, and compatibility requirements.

  • Silicone-based Defoamers: These are highly effective at low concentrations and are stable across a wide range of temperatures.[5] They are polymers with a silicon backbone, such as polydimethylsiloxane.[2] They are available as 100% active compounds or as emulsions.

  • Organic (Non-silicone) Defoamers: These include mineral oils, vegetable oils, fatty acids, or polypropylene (B1209903) glycols.[6][7] They are often preferred in systems where silicone might cause interference or surface defects.[2][8]

  • EO/PO Copolymers: These are based on polyethylene (B3416737) glycol and polypropylene glycol and are effective in aqueous systems.[2][7]

Q4: What concentration of anti-foaming agent should I use?

A4: The effective concentration can vary significantly. It is always best to start with the manufacturer's recommendation and optimize from there.

  • Starting Point: A general starting concentration for many anti-foaming agents is in the range of 1 to 100 parts per million (ppm). For some organic antifoams, a starting concentration of 0.005% to 0.01% may be recommended.

  • Optimization: Using too little will be ineffective, while using too much can be wasteful and may lead to negative effects in your experiment, such as decreased reaction rates or phase separation.[9] It is recommended to perform a concentration series to determine the optimal dosage for your specific application.

Q5: Can the addition of an anti-foaming agent affect my experimental results?

A5: Yes, it is possible. Anti-foaming agents can potentially interfere with biological or chemical processes. For instance, they can affect oxygen transfer rates in cell cultures or coat surfaces, which might alter reaction kinetics.[10][11] It is crucial to run a control experiment with the anti-foaming agent alone to assess any potential impact on your results.

Data on Common Anti-Foaming Agents

The selection of an appropriate anti-foaming agent depends on the specifics of the experimental setup. The following tables provide a summary of common types and their typical working concentrations.

Anti-foaming Agent Type Composition Typical Effective Concentration Key Advantages Potential Considerations
Silicone-based Polydimethylsiloxane (PDMS) polymers, often with hydrophobic silica1 - 100 ppmHigh efficiency at low concentrations, wide temperature stability, chemically inert.[5][12]Can cause surface defects in some applications (e.g., coatings); may be difficult to remove.[2]
Organic (Oil-based) Mineral oil, vegetable oil, white oil with hydrophobic waxes/silicaVaries by applicationGood for non-aqueous systems, can be biodegradable.May have lower efficiency compared to silicones.[8]
Organic (Polymer-based) Polypropylene Glycol (PPG), EO/PO copolymersVaries by applicationGood dispersion in aqueous systems, suitable where deposition is a concern.[7]Effectiveness can be temperature-dependent.

Experimental Protocols

To quantitatively assess the foaming properties of this compound and the effectiveness of anti-foaming agents, standardized testing methods can be employed.

Protocol 1: Foamability and Foam Stability Assessment (Adapted from ASTM D1173 - Ross-Miles Method)

This method is used to measure the initial foam height (foamability) and the decay of that foam over time (foam stability).[13][14]

Apparatus:

  • A jacketed glass column (receiver) with volume markings (e.g., 1000 mL).[15]

  • A pipette with a specified orifice, calibrated to deliver 200 mL.[16]

  • A constant temperature water bath.

Procedure:

  • Solution Preparation: Prepare a solution of this compound at the desired concentration and temperature. A standard temperature is often 49°C.[16]

  • Setup: Place 50 mL of the surfactant solution into the receiver.

  • Foam Generation: Fill the pipette with 200 mL of the same solution. Position the pipette at the top of the receiver and allow the solution to drain into the receiver, creating foam.[16]

  • Initial Foam Height Measurement: As soon as the pipette is empty, measure the total height of the foam column.[13]

  • Foam Stability Measurement: Record the foam height at specified time intervals, for example, after 1, 3, and 5 minutes, to assess stability.[13]

To test an anti-foaming agent, it would be added to the initial solution, and the results compared against a control without the agent.

Ross_Miles_Workflow prep 1. Prepare Surfactant Solution (with/without antifoam) setup 2. Add 50 mL of solution to the receiver column prep->setup generate 3. Pipette 200 mL of solution into the receiver to generate foam setup->generate measure_initial 4. Measure Initial Foam Height (Foamability) generate->measure_initial measure_stability 5. Record Foam Height at t = 1, 3, 5 minutes (Foam Stability) measure_initial->measure_stability

Caption: Experimental workflow for the Ross-Miles foam test.

Protocol 2: Dynamic Foam Stability Test

This method assesses foam under continuous gas sparging, which can be more representative of certain experimental conditions.[17]

Apparatus:

  • A graduated glass cylinder.

  • A gas flow meter and a sparging tube (e.g., a fritted glass diffuser).

  • A timer.

Procedure:

  • Solution Preparation: Prepare the solution of this compound, with or without the anti-foaming agent to be tested.

  • Setup: Place a known volume of the solution into the graduated cylinder and insert the sparging tube, ensuring it reaches near the bottom.

  • Foam Generation: Start bubbling a gas (e.g., air) through the solution at a constant, controlled rate (e.g., 94 mL/min).[15]

  • Measurement: Record the foam volume at regular intervals until a maximum or equilibrium height is reached.

  • Stability Assessment: Stop the gas flow and measure the time it takes for the foam to collapse to half of its initial volume (the half-life) or to completely dissipate.

Dynamic_Foam_Test prep 1. Prepare Surfactant Solution (with/without antifoam) setup 2. Place solution in graduated cylinder with gas sparger prep->setup generate 3. Sparge gas at a constant rate for a set time (e.g., 5 min) setup->generate measure_height 4. Record maximum foam height generate->measure_height stop_gas 5. Stop gas flow measure_height->stop_gas measure_decay 6. Measure time for foam to collapse (e.g., half-life) stop_gas->measure_decay

Caption: Experimental workflow for a dynamic foam stability test.

References

Technical Support Center: Disodium (tetrapropenyl)succinate Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available, peer-reviewed protocols for the specific functionalization of disodium (B8443419) (tetrapropenyl)succinate are limited. The information provided herein is based on general principles of succinate (B1194679) and dicarboxylic acid chemistry, and should be adapted and validated by qualified researchers.

Frequently Asked Questions (FAQs)

Q1: What is Disodium (tetrapropenyl)succinate and what are its primary uses?

This compound is a disodium salt of (tetrapropenyl)succinic acid.[1][2] It is primarily used in the cosmetics industry as a surfactant, cleansing agent, and anticorrosive agent.[1][2][3][4] It also functions as a conditioning agent in skincare and hair care products, improving texture and providing a smooth feel.[5]

Q2: What are the main safety and handling precautions for this compound?

While generally considered to have low toxicity, it is important to handle this compound with appropriate care in a laboratory setting. It can cause skin and serious eye irritation.[6][7] Key safety precautions include:

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[8][9]

  • Ensure adequate ventilation, such as working in a fume hood, to avoid inhalation of dust.[7][8]

  • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[6][8]

  • Store in a cool, dry, and well-ventilated place in a tightly closed container.[7][9]

Q3: What are the known properties of this compound?

The following table summarizes some of the known properties of this compound and its hexahydrate form.

PropertyValueSource
Chemical Formula C16H24Na2O4[2]
Appearance White Solid[6]
Odor Odorless[6]
Solubility Soluble in water[6]
Melting Point 120 °C / 248 °F (hexahydrate)[6]

Troubleshooting Guide for Functionalization Reactions

This guide addresses potential issues that may arise during the functionalization of this compound, based on common challenges in esterification and other reactions involving dicarboxylic acids.

Issue 1: Poor solubility of this compound in organic solvents.

  • Question: My this compound is not dissolving in the reaction solvent. What can I do?

  • Answer: As a disodium salt, this compound is expected to have high polarity and limited solubility in many non-polar organic solvents.

    • Solution 1: Solvent Selection: Consider using more polar aprotic solvents such as DMSO, DMF, or a mixture of solvents to improve solubility.

    • Solution 2: Conversion to the Free Acid: Before functionalization (e.g., esterification), you can convert the disodium salt to the free (tetrapropenyl)succinic acid by careful acidification with a non-nucleophilic acid (e.g., dilute HCl), followed by extraction into an organic solvent. The free acid will have significantly better solubility in a wider range of organic solvents.

Issue 2: The esterification reaction is not proceeding to completion.

  • Question: I am attempting a Fischer esterification, but the yield of the desired ester is low. How can I improve it?

  • Answer: Fischer esterification is a reversible reaction.[10][11] To drive the equilibrium towards the product side, you can:

    • Solution 1: Use Excess Alcohol: Employing a large excess of the alcohol reactant can shift the equilibrium to favor ester formation.[10][12]

    • Solution 2: Water Removal: The formation of water as a byproduct can inhibit the forward reaction. Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[10]

    • Solution 3: Catalyst Choice: Ensure you are using an appropriate acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid.[10]

Issue 3: Difficulty in separating the final product from the reaction mixture.

  • Question: I am having trouble isolating my functionalized product after the reaction. What purification strategies can I use?

  • Answer: The purification method will depend on the properties of your final product.

    • Solution 1: Liquid-Liquid Extraction: After neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution), you can use a separatory funnel to extract your ester product into an organic solvent that is immiscible with water.[10][13] Be aware that small esters can have some water solubility.[13]

    • Solution 2: Column Chromatography: For non-volatile products, silica (B1680970) gel column chromatography is a powerful technique for separating the desired compound from unreacted starting materials and byproducts.

    • Solution 3: Distillation: If your product is a volatile liquid with a distinct boiling point, fractional distillation can be an effective purification method.[11]

Issue 4: Difficulty in monitoring the reaction progress.

  • Question: How can I effectively monitor the progress of my functionalization reaction?

  • Answer: Several analytical techniques can be used to track the disappearance of starting materials and the appearance of products.

    • Solution 1: Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the progress of a reaction by comparing the spot of the reaction mixture to the spots of the starting materials.

    • Solution 2: High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is a highly sensitive and accurate method.[14] You can take aliquots from the reaction mixture at different time points to determine the concentration of reactants and products.

    • Solution 3: Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to monitor the reaction by observing the appearance of new signals corresponding to the product and the disappearance of signals from the starting material.[15]

Experimental Protocols

Note: The following is a hypothetical protocol for a representative functionalization reaction (Fischer Esterification) based on general procedures for succinic acid.[10][16] This protocol should be considered a starting point and requires optimization.

Protocol: Di-esterification of (Tetrapropenyl)succinic Acid

  • Conversion to Free Acid (if starting from Disodium salt):

    • Dissolve this compound in a minimal amount of deionized water.

    • Slowly add 1M HCl dropwise with stirring until the pH of the solution is ~2.

    • Extract the resulting (tetrapropenyl)succinic acid into a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the free acid.

  • Fischer Esterification:

    • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add (tetrapropenyl)succinic acid (1 equivalent).

    • Add the desired alcohol (e.g., ethanol, >10 equivalents) and a suitable solvent if the alcohol is not used in large excess (e.g., toluene).

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 equivalents).

    • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

    • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution until gas evolution ceases.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation.

Visualizations

G Hypothetical Workflow for this compound Functionalization A This compound in Water B Acidification (e.g., 1M HCl) A->B Step 1 C (Tetrapropenyl)succinic Acid in Organic Solvent B->C Extraction D Fischer Esterification (Alcohol, Acid Catalyst, Heat) C->D Step 2 E Crude Product Mixture (Ester, Acid, Alcohol) D->E F Work-up (Neutralization, Extraction) E->F Step 3 G Purified Di-ester Product F->G

Caption: Proposed workflow for the functionalization of this compound.

G Troubleshooting Logic for Low Reaction Yield A Low Yield of Functionalized Product B Check Reactant Solubility A->B C Is the reaction reversible? A->C D Is the catalyst active? A->D E Change Solvent or Convert to Free Acid B->E If solubility is poor F Use Excess Reagent or Remove Byproduct (e.g., Water) C->F If yes (e.g., Esterification) G Use Fresh or Alternative Catalyst D->G If catalyst is suspect

Caption: Decision tree for troubleshooting low product yield in functionalization reactions.

References

Validation & Comparative

A Comparative Guide to Succinate-Based Surfactants for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Disodium (tetrapropenyl)succinate alongside other key succinate-based surfactants, focusing on their performance characteristics, experimental evaluation, and applications in drug development.

Introduction

Succinate-based surfactants are a class of amphiphilic molecules gaining increasing attention in the pharmaceutical and biotechnology sectors. Their unique chemical structures, derived from succinic acid, offer a versatile platform for designing molecules with a range of properties suitable for drug delivery, formulation stabilization, and other biomedical applications. This guide provides a comparative overview of this compound and other notable succinate-based surfactants, offering available performance data and detailed experimental protocols for their evaluation.

While direct comparative experimental data for this compound is limited in publicly accessible literature, this guide compiles available information and provides context by comparing it with other well-characterized surfactants, including other succinate (B1194679) derivatives.

Performance Comparison of Succinate-Based Surfactants

The efficacy of a surfactant is determined by several key performance indicators, including its ability to reduce surface tension and form micelles, quantified by the critical micelle concentration (CMC).[1] A lower CMC value indicates greater efficiency, as less surfactant is needed to achieve the maximum reduction in surface tension and form micelles.[1][2]

SurfactantTypeCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Key Applications in Drug Development
This compound AnionicData not readily availableData not readily availableSurfactant and anticorrosive agent in cosmetics.[3][4] Potential for use in topical or specialized formulations.
Monooctyl Succinate AnionicInferred to be in the mM range[2]Data not readily availableSolubilizing agent, potential for targeted drug delivery.[2]
Docusate (B154912) Sodium (Dioctyl Sodium Sulfosuccinate) Anionic~1.2 mM in water~26 mN/mStool softener, emulsifier, and dispersant in oral and topical formulations.[5]
Sodium Dodecyl Succinate AnionicData not readily availableData not readily availableStructurally similar to other anionic surfactants used as detergents and emulsifiers.

Note: The CMC and surface tension values can be influenced by factors such as temperature, pH, and the presence of other substances in the solution.[6]

Experimental Protocols

Accurate and reproducible data are essential for comparing the performance of surfactants. The following are detailed methodologies for key experiments used to characterize surfactant properties.

Determination of Critical Micelle Concentration (CMC) and Surface Tension

Method: Tensiometry (Du Noüy Ring Method)

Principle: This method measures the force required to detach a platinum ring from the surface of a liquid. The surface tension is calculated from this force. By measuring the surface tension of a series of surfactant solutions with varying concentrations, the CMC can be identified as the point where the surface tension no longer decreases significantly with an increase in concentration.[1]

Procedure:

  • Prepare a series of aqueous solutions of the surfactant with concentrations spanning a wide range, both below and above the expected CMC.

  • Calibrate the tensiometer using a liquid with a known surface tension (e.g., pure water).

  • Place the sample solution in a clean vessel and immerse the platinum ring in the solution.

  • Slowly pull the ring out of the liquid, measuring the maximum force exerted just before the film of liquid breaks.

  • Calculate the surface tension for each concentration.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the concentration at the intersection of the two linear portions of the graph (the steep decline and the plateau).[1]

Evaluation of Emulsification Ability

Method: Droplet Size Analysis and Emulsion Stability Test

Principle: This experiment assesses the surfactant's ability to form and stabilize an emulsion (a mixture of two immiscible liquids, such as oil and water). The efficiency of an emulsifier is determined by the resulting droplet size of the dispersed phase and the long-term stability of the emulsion.

Procedure:

  • Prepare an oil-in-water emulsion by homogenizing a fixed ratio of oil (e.g., medium-chain triglycerides) and an aqueous solution of the surfactant at a specific concentration.

  • Immediately after preparation, determine the initial droplet size distribution using a particle size analyzer (e.g., dynamic light scattering).

  • Store the emulsion under controlled conditions (e.g., at a specific temperature).

  • At predetermined time intervals (e.g., 1, 7, and 30 days), visually inspect the emulsion for any signs of instability, such as creaming, coalescence, or phase separation.

  • Measure the droplet size distribution at each time point to quantify any changes.

  • A smaller initial droplet size and minimal change in droplet size over time indicate a higher emulsification efficiency and stability.

Biocompatibility Assessment

Method: Cell Viability Assay (e.g., MTT Assay)

Principle: This assay evaluates the potential cytotoxicity of the surfactant on a relevant cell line (e.g., human intestinal Caco-2 cells for orally administered drugs). The assay measures the metabolic activity of the cells, which is proportional to the number of viable cells.

Procedure:

  • Culture the selected cell line in a multi-well plate until a confluent monolayer is formed.

  • Prepare a series of dilutions of the surfactant in a cell culture medium.

  • Remove the old medium from the cells and add the surfactant solutions at different concentrations.

  • Incubate the cells with the surfactant for a predetermined period (e.g., 24 hours).

  • After incubation, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., dimethyl sulfoxide).

  • Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength.

  • Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control cells. A higher concentration at which cell viability remains high indicates better biocompatibility.

Visualizations

Experimental Workflow for Surfactant Performance Evaluation

G cluster_prep Sample Preparation cluster_tests Performance Tests cluster_analysis Data Analysis cluster_results Results A Prepare Surfactant Solutions (Varying Concentrations) B Tensiometry (CMC & Surface Tension) A->B C Emulsification Test (Droplet Size & Stability) A->C D Biocompatibility Assay (Cell Viability) A->D E Plot Surface Tension vs. Log(Concentration) B->E F Measure Droplet Size Distribution Over Time C->F G Calculate % Cell Viability D->G H Determine CMC & Surface Tension Reduction E->H I Assess Emulsification Efficiency F->I J Evaluate Cytotoxicity Profile G->J

Caption: Workflow for evaluating key performance indicators of surfactants.

Conceptual Signaling Pathway for Surfactant-Enhanced Drug Delivery

G cluster_membrane Cell Membrane Interaction cluster_drug Drug Transport cluster_pathway Potential Downstream Signaling A Surfactant Molecules B Lipid Bilayer A->B Interaction C Increased Membrane Fluidity & Permeability B->C E Enhanced Drug Uptake C->E Facilitates D Drug Molecules D->E F Cellular Response (e.g., Apoptosis, Inflammation at high conc.) E->F

Caption: Surfactant interaction with the cell membrane can enhance drug permeability.

Conclusion

This compound is an established surfactant in the cosmetics industry, and its potential in pharmaceutical applications warrants further investigation. While direct comparative performance data is scarce, the experimental protocols outlined in this guide provide a robust framework for researchers to evaluate its efficacy against other succinate-based surfactants like docusate sodium and monooctyl succinate. The choice of a suitable surfactant will ultimately depend on the specific requirements of the drug formulation, including the desired level of surface activity, emulsification properties, and, critically, its biocompatibility profile. Further research into the performance of this compound will be invaluable for its potential application in advanced drug delivery systems.

References

A Comparative Analysis of Disodium (tetrapropenyl)succinate and Maleate Derivatives for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the physicochemical properties, biocompatibility, and functional performance of Disodium (tetrapropenyl)succinate and select maleate (B1232345) derivatives, providing researchers, scientists, and drug development professionals with critical data for formulation and development decisions.

This guide offers a comparative overview of this compound and representative maleate derivatives, focusing on their potential applications and associated challenges in the pharmaceutical and research sectors. While both classes of compounds find utility as functional excipients, their distinct chemical structures give rise to significant differences in their performance, biocompatibility, and safety profiles. This document synthesizes available data to facilitate an evidence-based selection process for specific applications.

Physicochemical and Functional Properties

This compound is primarily utilized in the cosmetics industry as a surfactant and anti-corrosive agent.[1][2][3] Its large, branched hydrophobic tail contributes to its surface-active properties. In contrast, maleate derivatives are widely employed in the pharmaceutical industry to form salts of active pharmaceutical ingredients (APIs), thereby enhancing their solubility, stability, and bioavailability.[4][5][6][7][8][9][10][11][12][13][14] The selection of a succinate (B1194679) versus a maleate salt can significantly impact the final drug product's performance.[6]

For this comparison, we will consider mono- and dialkyl maleates as representative examples of maleate derivatives used as excipients, drawing parallels where appropriate with maleate salts of APIs.

PropertyThis compoundMaleate Derivatives (Mono- and Dialkyl Esters)References
Primary Function Surfactant, Cleansing Agent, AnticorrosivePharmaceutical salt former, Plasticizer, Prodrug moiety, Chemical intermediate[1][2][3][4][8][15]
Chemical Nature Anionic surfactantAnionic (as salt), Non-ionic (as ester)[3][16]
Solubility Information not readily availableVaries with counter-ion and alkyl chain length; maleate salts often improve drug solubility[4][5]
Stability Information not readily availableMaleate salts can enhance the chemical stability of drugs in the crystalline state.[4] However, maleic acid salts may show more degradation at low pH compared to other salts like fumarate.[14][4][14]

Biocompatibility and Toxicological Profile

The biocompatibility of excipients is a critical consideration in drug development. The available data suggests different toxicological profiles for this compound and maleate derivatives.

Skin and Eye Irritation

This compound, in its acid form ((tetrapropenyl)succinic acid), is classified as a substance that can cause skin irritation and serious eye damage.[17] As a surfactant, its potential to disrupt the skin barrier is an important consideration.[18][19]

Maleate derivatives, particularly monoalkyl maleates, are also known to be skin and eye irritants.[20] Maleic acid esters are recognized as skin sensitizers and may exhibit cross-reactivity with other structurally related compounds.[21]

ParameterThis compoundMaleate Derivatives (Mono- and Dialkyl Esters)References
Skin Irritation The acid form is a known skin irritant.Classified as causing skin irritation. Recognized as skin sensitizers.[17][20][21]
Eye Irritation The acid form can cause serious eye damage.Classified as causing serious eye irritation.[17][20]
Cytotoxicity

While specific cytotoxicity data for this compound is limited, its nature as a surfactant suggests a potential for cell membrane disruption, which is a primary mechanism of surfactant-induced cytotoxicity.[22]

The systemic toxicity of maleic esters is largely attributed to their hydrolysis to maleic acid and the corresponding alcohol.[16] Repeated high doses of maleic acid have been associated with renal changes.[16]

ParameterThis compoundMaleate Derivatives (Mono- and Dialkyl Esters)References
General Cytotoxicity Limited data available; potential for membrane disruption as a surfactant.[22] Low hazard score on EWG Skin Deep, but with limited data.[23]Systemic toxicity is linked to hydrolysis to maleic acid, which can cause renal effects at high doses.[16]

Biodegradability

The environmental fate of excipients is an increasingly important aspect of drug development. Studies on related compounds indicate a significant difference in the biodegradability of succinate and maleate derivatives.

ParameterThis compoundMaleate DerivativesReferences
Biodegradability Succinate backbone is generally biodegradable. Data on the tetrapropenyl group is lacking.Generally less biodegradable than corresponding succinate derivatives due to the double bond.[15][24][25][26][27]

Experimental Protocols

To aid researchers in conducting their own comparative studies, the following are detailed methodologies for key experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the effect of the test compounds on cell viability.

Objective: To determine the concentration at which the test compounds reduce the viability of a cultured cell line by 50% (IC50).

Methodology:

  • Cell Culture: Culture a suitable cell line (e.g., HaCaT for skin keratinocytes, or another relevant cell line) in appropriate media and conditions until confluent.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and the selected maleate derivative in a suitable solvent. Create a series of dilutions in the cell culture medium.

  • Cell Treatment: Replace the medium in the 96-well plates with the prepared dilutions of the test compounds. Include a vehicle control and an untreated control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC50 value.[28][29]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This protocol provides a method for assessing the skin irritation potential of the test compounds in an animal-free model.

Objective: To evaluate the potential of the test compounds to cause skin irritation by measuring their effect on the viability of a reconstructed human epidermis model.

Methodology:

  • Model Preparation: Use a commercially available reconstructed human epidermis model (e.g., EpiDerm™, SkinEthic™ RHE). Culture the tissues according to the manufacturer's instructions.

  • Compound Application: Apply a defined amount of the test compound (neat or in a suitable vehicle) topically to the surface of the epidermis. Use a negative control (e.g., phosphate-buffered saline) and a positive control (e.g., sodium dodecyl sulfate).

  • Exposure and Incubation: Expose the tissues to the test compounds for a specified duration (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): After the incubation period, assess the tissue viability using the MTT assay as described in the cytotoxicity protocol.

  • Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A reduction in viability below a certain threshold (typically 50%) is indicative of skin irritation potential.[1][30]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and workflows relevant to the comparative study of these compounds.

Experimental_Workflow_for_Biocompatibility_Assessment cluster_0 Compound Preparation cluster_1 In Vitro Testing cluster_2 Data Analysis & Comparison DTPS This compound Cytotoxicity Cytotoxicity Assay (e.g., MTT on HaCaT cells) DTPS->Cytotoxicity SkinIrritation Skin Irritation Test (e.g., RhE model) DTPS->SkinIrritation MD Maleate Derivative MD->Cytotoxicity MD->SkinIrritation IC50 IC50 Determination Cytotoxicity->IC50 Viability Tissue Viability Assessment SkinIrritation->Viability Comparison Comparative Analysis of Biocompatibility Profiles IC50->Comparison Viability->Comparison

Caption: Workflow for comparative biocompatibility assessment.

Surfactant_Skin_Interaction_Pathway Surfactant Surfactant Application (e.g., this compound) SC Stratum Corneum Surfactant->SC LipidBilayer Lipid Bilayer Disruption SC->LipidBilayer Interaction with lipids ProteinDenaturation Protein Denaturation SC->ProteinDenaturation Interaction with proteins BarrierImpairment Skin Barrier Impairment LipidBilayer->BarrierImpairment ProteinDenaturation->BarrierImpairment TEWL Increased TEWL BarrierImpairment->TEWL Irritation Skin Irritation BarrierImpairment->Irritation

Caption: Potential pathway of surfactant-induced skin barrier disruption.

Conclusion

The choice between this compound and a maleate derivative for a specific application requires careful consideration of their respective properties.

This compound may be suitable for topical formulations where its surfactant properties are desired, provided that its potential for skin irritation is carefully evaluated and managed. However, the current lack of comprehensive biocompatibility and safety data for pharmaceutical applications is a significant limitation.

Maleate derivatives offer a versatile platform for drug formulation, particularly for improving the physicochemical properties of APIs through salt formation. While their potential for skin sensitization and irritation must be addressed, their widespread use in approved pharmaceutical products provides a more extensive body of knowledge regarding their safety and performance. The lower biodegradability of maleates compared to succinates is a factor to consider in the context of environmental impact.

Further direct comparative studies are warranted to provide a more definitive guide for formulation scientists. Researchers are encouraged to utilize the provided experimental protocols to generate data specific to their applications.

References

A Comparative Guide to the Efficacy of Disodium (tetrapropenyl)succinate as an Emulsifier

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the efficacy of Disodium (B8443419) (tetrapropenyl)succinate as an emulsifier against other commonly used alternatives in cosmetic and pharmaceutical formulations. Due to a lack of publicly available, direct comparative studies on Disodium (tetrapropenyl)succinate, this document outlines the requisite experimental protocols and data presentation structures to conduct a thorough in-house evaluation.

Introduction to this compound

This compound is a synthetic compound that functions as a surfactant, conditioning agent, and anticorrosive agent in various cosmetic and personal care products.[1][2][3][4][5][6][7] As a surfactant, it reduces the surface tension between immiscible liquids, such as oil and water, enabling the formation of a stable emulsion.[6] Its molecular structure, containing both hydrophilic (disodium succinate) and lipophilic (tetrapropenyl) moieties, allows it to orient at the oil-water interface, preventing droplet coalescence.

Common Alternative Emulsifiers for Comparison

For a comprehensive evaluation, the performance of this compound should be benchmarked against established emulsifiers from different chemical classes. The following are suggested for comparison:

  • Anionic Surfactant: Sodium Lauryl Sulfate (SLS) - A widely used anionic surfactant known for its strong emulsifying and foaming properties.[8]

  • Non-ionic Surfactant: Polysorbate 80 - A common non-ionic emulsifier used in a variety of cosmetic and pharmaceutical emulsions, known for its ability to stabilize oil-in-water emulsions with heavier oils.[9]

  • Natural Polymer: Modified Starch (e.g., Octenyl Succinic Anhydride Modified Starch) - A bio-derived emulsifier gaining popularity in "clean" formulations.

Experimental Protocols for Efficacy Comparison

To objectively compare the emulsifying performance of this compound against the selected alternatives, the following experimental protocols are recommended.

Emulsion Preparation

A standardized oil-in-water (O/W) emulsion should be prepared with each emulsifier.

Materials:

  • Oil Phase: A common cosmetic oil (e.g., Mineral Oil, Jojoba Oil, or Caprylic/Capric Triglyceride).

  • Aqueous Phase: Deionized water.

  • Emulsifiers: this compound, Sodium Lauryl Sulfate, Polysorbate 80, Modified Starch.

  • Preservative: A broad-spectrum preservative suitable for cosmetic formulations.

Procedure:

  • Prepare the aqueous phase by dissolving the emulsifier and preservative in deionized water. Heat to 75°C.

  • Prepare the oil phase by heating the cosmetic oil to 75°C.

  • Slowly add the oil phase to the aqueous phase while homogenizing at a controlled speed (e.g., 5000 rpm) for a fixed duration (e.g., 5 minutes).

  • Allow the emulsion to cool to room temperature while stirring gently.

  • Adjust the pH of the final emulsion to a standardized value (e.g., 5.5 - 6.5).

G cluster_prep Emulsion Preparation prep_aqueous Prepare Aqueous Phase (Emulsifier + Preservative + Water) Heat to 75°C homogenize Homogenize (e.g., 5000 rpm, 5 min) prep_aqueous->homogenize prep_oil Prepare Oil Phase (Cosmetic Oil) Heat to 75°C prep_oil->homogenize cool Cool to Room Temperature homogenize->cool ph_adjust pH Adjustment cool->ph_adjust final_emulsion Final Emulsion ph_adjust->final_emulsion

Figure 1. Experimental workflow for emulsion preparation.
Emulsion Stability Testing

The stability of the prepared emulsions should be assessed under various stress conditions.[1][2][3][4][10]

3.2.1. Centrifugation Test: This accelerated test provides a quick indication of an emulsion's resistance to creaming or sedimentation.[2][4]

  • Procedure: Centrifuge 10 mL of the emulsion at 3000 rpm for 30 minutes.

  • Evaluation: Measure the volume of any separated phase (creaming or sedimentation).

3.2.2. Thermal Stability (Freeze-Thaw Cycling): This test assesses the emulsion's stability against temperature fluctuations that can occur during transport and storage.[2]

  • Procedure: Subject the emulsion to a minimum of three cycles of freezing at -10°C for 24 hours, followed by thawing at room temperature (25°C) for 24 hours.

  • Evaluation: Visually inspect for phase separation, changes in color, odor, and consistency after each cycle.

3.2.3. Accelerated Aging (High-Temperature Stability): Storage at elevated temperatures accelerates the aging process and can predict long-term stability.[1]

  • Procedure: Store the emulsion samples at 40°C and 50°C for a period of one to three months.

  • Evaluation: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), evaluate the samples for changes in physical properties (see Section 3.3).

Physicochemical Characterization

The following parameters should be measured for freshly prepared emulsions and at each time point during stability testing.

3.3.1. Particle Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is a common technique for measuring the size of emulsion droplets and the uniformity of their size distribution.[11][12]

  • Method: Dynamic Light Scattering (DLS).

  • Parameters to be Measured: Mean droplet diameter (Z-average) and Polydispersity Index (PDI). Smaller and more uniform particle sizes generally indicate better emulsion stability.

3.3.2. Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between adjacent, similarly charged particles in a dispersion.[12][13][14]

  • Method: Electrophoretic Light Scattering (ELS).

  • Interpretation: For electrostatically stabilized emulsions, a higher absolute zeta potential value (e.g., > |30| mV) is indicative of good stability.[13]

3.3.3. Viscosity: Changes in viscosity can indicate instability, such as flocculation or coalescence.

  • Method: Rotational viscometer.

  • Procedure: Measure the viscosity at a constant shear rate at a controlled temperature.

3.3.4. pH: A significant change in pH can indicate chemical degradation within the formulation.

  • Method: Calibrated pH meter.

Data Presentation for Comparison

The quantitative data obtained from the experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Initial Physicochemical Properties of Emulsions

EmulsifierConcentration (%)Mean Particle Size (nm)PDIZeta Potential (mV)Viscosity (cP)pH
This compoundX
Sodium Lauryl SulfateX
Polysorbate 80X
Modified StarchX

Table 2: Emulsion Stability after Centrifugation

EmulsifierSeparation Volume (mL)Observations
This compound
Sodium Lauryl Sulfate
Polysorbate 80
Modified Starch

Table 3: Changes in Mean Particle Size (nm) during Accelerated Aging at 40°C

EmulsifierWeek 0Week 1Week 4Week 8Week 12
This compound
Sodium Lauryl Sulfate
Polysorbate 80
Modified Starch

Mechanism of Emulsification

The fundamental principle behind the emulsifying action of this compound and the alternative surfactants is the reduction of interfacial tension between the oil and water phases. Their amphiphilic nature allows them to form a protective layer around the dispersed droplets, preventing them from coalescing.

G cluster_emulsion Emulsification Mechanism cluster_emulsifier Emulsifier Molecule oil_droplet Oil Droplet water_phase Water Phase p1 oil_droplet->p1 Hydrophilic Head (in water) Lipophilic Tail (in oil) p2 oil_droplet->p2 Hydrophilic Head (in water) Lipophilic Tail (in oil) p3 oil_droplet->p3 Hydrophilic Head (in water) Lipophilic Tail (in oil) p4 oil_droplet->p4 Hydrophilic Head (in water) Lipophilic Tail (in oil) p5 oil_droplet->p5 Hydrophilic Head (in water) Lipophilic Tail (in oil) p6 oil_droplet->p6 Hydrophilic Head (in water) Lipophilic Tail (in oil) p7 oil_droplet->p7 Hydrophilic Head (in water) Lipophilic Tail (in oil) p8 oil_droplet->p8 Hydrophilic Head (in water) Lipophilic Tail (in oil) hydrophilic_head Hydrophilic Head lipophilic_tail Lipophilic Tail

Figure 2. General mechanism of oil-in-water emulsification.

Conclusion

References

A Comparative Guide to Validating the Purity of Synthesized Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized Disodium (tetrapropenyl)succinate, a key surfactant and anticorrosive agent. We present detailed experimental protocols and comparative data with common alternative anionic surfactants to assist researchers in ensuring the quality and consistency of their materials.

Introduction to this compound and Its Purity

This compound is a synthetic anionic surfactant used in various cosmetic and industrial applications.[1] Its performance is intrinsically linked to its purity. The synthesis, hypothetically involving the reaction of tetrapropenyl succinic anhydride (B1165640) with a sodium base, can lead to several impurities. These may include unreacted starting materials, by-products from side reactions, and residual solvents. Rigorous analytical validation is therefore crucial to guarantee its efficacy and safety.

Analytical Techniques for Purity Validation

A multi-pronged analytical approach is recommended to comprehensively assess the purity of this compound. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are powerful techniques for identification, quantification, and impurity profiling.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating and quantifying the main component and any non-volatile impurities. A reversed-phase method is typically suitable for anionic surfactants.

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detector:

    • UV at 210 nm (for chromophoric impurities)

    • ELSD (for universal detection)

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 water/acetonitrile mixture. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: HPLC Purity Assessment

AnalyteExpected Retention Time (min)Purity Specification
This compound~15-20≥ 98.0%
Maleic Acid~3-5≤ 0.5%
Tetrapropenyl Succinic Anhydride~20-25≤ 1.0%
Other unknown impuritiesVariableEach ≤ 0.1%, Total ≤ 0.5%

Experimental Workflow: HPLC Purity Validation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start dissolve Dissolve Sample start->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV/ELSD Detection separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Purity & Impurities integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC purity analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural confirmation of the synthesized compound and for the identification of structurally related impurities. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol: NMR Analysis

  • Instrumentation: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated water (D₂O) or Deuterated Methanol (CD₃OD).

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

  • ¹H NMR Parameters:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1 s

  • ¹³C NMR Parameters:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2 s

Data Presentation: Expected NMR Chemical Shifts (in D₂O)

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
-CH=CH- (propenyl)5.0 - 6.0 (m)120 - 140
-CH- (succinate backbone)2.5 - 3.0 (m)45 - 55
-CH₃ (propenyl)1.5 - 2.0 (m)15 - 25
-COO⁻ (carboxylate)-175 - 185

Logical Relationship: NMR Data Interpretation

NMR_Interpretation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion nmr_sample Dissolved Sample in D2O nmr_acq 1H & 13C NMR Spectra Acquisition nmr_sample->nmr_acq chem_shift Chemical Shift Analysis nmr_acq->chem_shift integration Integration Analysis (1H) nmr_acq->integration coupling Coupling Pattern Analysis nmr_acq->coupling struct_confirm Structural Confirmation chem_shift->struct_confirm impurity_id Impurity Identification chem_shift->impurity_id integration->struct_confirm coupling->struct_confirm

Caption: Logic flow for NMR-based structural validation and impurity identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the target compound and can help in identifying impurities with different masses. Electrospray Ionization (ESI) is a suitable technique for analyzing this type of salt.[2][3][4][5][6]

Experimental Protocol: Mass Spectrometry Analysis

  • Instrumentation: A mass spectrometer with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • Sample Infusion: Direct infusion of the sample solution (prepared as for HPLC) at a flow rate of 5-10 µL/min.

  • Mass Range: m/z 100-1000.

  • Capillary Voltage: 3-4 kV.

  • Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

  • Drying Gas: Nitrogen, at a temperature of 250-300°C.

Data Presentation: Expected Mass Spectrometry Results

Ion SpeciesExpected m/z
[M - 2Na + H]⁻ (singly charged anion)~277.1
[M - Na]⁻ (singly charged sodium adduct)~299.1
[M - 2Na]²⁻ (doubly charged anion)~138.1

Comparison with Alternative Anionic Surfactants

This compound can be compared with other commonly used anionic surfactants like Sodium Lauryl Sulfate (SLS) and Sodium Cocoyl Isethionate.

Comparison of Purity Validation Methods

Analytical TechniqueThis compoundSodium Lauryl Sulfate (SLS)Sodium Cocoyl Isethionate
HPLC RP-HPLC with UV/ELSD for purity and non-volatile impurities.Ion-pair chromatography or RP-HPLC to determine alkyl chain distribution and unreacted alcohols.[7][8]RP-HPLC for the quantification of the main component and free fatty acids.[9][10]
NMR ¹H and ¹³C NMR for structural confirmation and identification of isomers and related impurities.¹H NMR to determine the average chain length and degree of sulfation.¹H and ¹³C NMR for structural verification and detection of unreacted sodium isethionate.[11]
Titration Not a primary method for purity, but can be used to determine the overall anionic content.Two-phase titration with a cationic surfactant (e.g., benzethonium (B1203444) chloride) for assay.[7][8]Similar titration methods can be applied to determine the active surfactant content.
GC-MS Not directly applicable due to low volatility, but can be used for residual solvent analysis.After derivatization to fatty acid methyl esters (FAMEs) to determine the fatty alcohol source.Derivatization to FAMEs to analyze the coconut fatty acid profile.[11]

Signaling Pathway: A Conceptual Overview of Surfactant Action

While not a biological signaling pathway, the mechanism of action of surfactants can be visualized as a process of reducing surface tension and enabling emulsification.

Surfactant_Action cluster_system Immiscible System cluster_mechanism Mechanism of Action oil Oil Phase surfactant Addition of This compound oil->surfactant water Water Phase water->surfactant adsorption Adsorption at Oil-Water Interface surfactant->adsorption surface_tension Reduction of Interfacial Tension adsorption->surface_tension micelle Micelle Formation surface_tension->micelle emulsification Emulsification micelle->emulsification stabilization Stable Emulsion emulsification->stabilization

Caption: Conceptual pathway of surfactant-mediated emulsification.

Conclusion

The purity of synthesized this compound is paramount for its effective application. A combination of HPLC, NMR, and Mass Spectrometry provides a robust framework for its validation. This guide offers detailed protocols and comparative data to aid researchers in establishing stringent quality control measures, ensuring the reliability and reproducibility of their findings and formulations.

References

Alternative compounds to Disodium (tetrapropenyl)succinate for specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of alternative compounds to Disodium (tetrapropenyl)succinate for its primary applications as a surfactant and a corrosion inhibitor. The information is intended to assist researchers, scientists, and drug development professionals in selecting suitable alternatives based on performance characteristics and available experimental data.

Executive Summary

This compound is a versatile compound utilized as a surfactant, primarily in cosmetic and personal care products, and as a corrosion inhibitor, notably in applications such as protecting steel in concrete. While specific quantitative performance data for this compound is not extensively available in public literature, this guide outlines key alternatives for both functionalities and provides a framework for their comparative evaluation based on established experimental protocols.

For surfactant applications, milder anionic surfactants such as Sodium Cocoyl Isethionate (SCI) and Disodium Laureth Sulfosuccinate are highlighted as viable alternatives, offering excellent cleansing and foaming properties with reduced irritation potential.

In the realm of corrosion inhibition, other dicarboxylic acids and their derivatives , such as Sebacic Acid and Succinic Acid N-octyl amide (SAOA) , present effective alternatives. These compounds function by forming a protective film on the metal surface.

This guide details the experimental methodologies required to quantitatively assess the performance of these alternatives, enabling researchers to generate comparative data tailored to their specific applications.

Alternatives in Surfactant Applications

This compound functions as an anionic surfactant, contributing to cleansing and foaming in cosmetic formulations. Key performance indicators for surfactants include their Critical Micelle Concentration (CMC), surface tension reduction capabilities, and foaming properties.

Promising Alternatives

Two noteworthy alternatives to this compound in surfactant applications are Sodium Cocoyl Isethionate (SCI) and Disodium Laureth Sulfosuccinate.

  • Sodium Cocoyl Isethionate (SCI): Derived from coconut oil, SCI is known for its exceptional mildness, making it suitable for products intended for sensitive skin.[1][2][3] It produces a dense, creamy lather and is effective in both hard and soft water.[1][4]

  • Disodium Laureth Sulfosuccinate: This surfactant is also recognized for its gentle cleansing properties and good foaming ability.[5][6][7] It is often used in products for sensitive skin and babies due to its low irritation potential.[6]

Quantitative Performance Comparison

Direct comparative data for this compound is limited. However, the following table provides typical performance data for the suggested alternatives.

SurfactantTypeCritical Micelle Concentration (CMC)Surface Tension at CMC (mN/m)Key Characteristics
This compound AnionicData not readily availableData not readily availableCleansing agent, corrosion inhibitor
Sodium Cocoyl Isethionate (SCI) Anionic~2-6 mM~30-35Mild, good lather, derived from coconut oil[1][2][3]
Disodium Laureth Sulfosuccinate Anionic~1-3 mM~28-32Mild, good foam booster, low irritation[5][6][7]
Sodium Dodecyl Sulfate (SDS) (Reference) Anionic~8.2 mM~38High cleansing, potential for irritation
Experimental Protocols for Surfactant Evaluation

To generate comparative data, the following experimental protocols are recommended:

The CMC is the concentration at which surfactant molecules begin to form micelles. It is a key indicator of surfactant efficiency.

  • Tensiometry (Du Noüy Ring Method): This is a common method to determine the CMC.

    • Prepare a series of aqueous solutions of the surfactant at varying concentrations.

    • Measure the surface tension of each solution using a tensiometer.

    • Plot the surface tension as a function of the logarithm of the surfactant concentration.

    • The CMC is the concentration at which the surface tension plateaus.[8]

  • Conductivity Measurement: This method is suitable for ionic surfactants.

    • Prepare a series of aqueous solutions of the surfactant at varying concentrations.

    • Measure the electrical conductivity of each solution.

    • Plot the conductivity against the surfactant concentration.

    • The CMC is identified by a distinct change in the slope of the plot.[8]

Foaming properties are crucial for many cosmetic applications.

  • Prepare a solution of the surfactant at a specific concentration.

  • Generate foam using a standardized method (e.g., Ross-Miles method).

  • Measure the initial foam height.

  • Monitor and record the foam height at regular intervals to determine foam stability (half-life).[9]

Experimental Workflow for Surfactant Comparison

Surfactant_Comparison_Workflow cluster_preparation Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis Prep_DTS Prepare Disodium (tetrapropenyl)succinate Solutions CMC_Test CMC Determination (Tensiometry/Conductivity) Prep_DTS->CMC_Test Foam_Test Foam Stability & Height Measurement Prep_DTS->Foam_Test Prep_Alt Prepare Alternative Surfactant Solutions Prep_Alt->CMC_Test Prep_Alt->Foam_Test Compare_Data Compare CMC, Surface Tension, and Foam Properties CMC_Test->Compare_Data Foam_Test->Compare_Data Select_Best Select Optimal Alternative Compare_Data->Select_Best

Caption: Workflow for comparing surfactant performance.

Alternatives in Corrosion Inhibitor Applications

This compound has been investigated as a corrosion inhibitor, particularly for protecting steel reinforcement in concrete.[3] The mechanism of inhibition for succinate (B1194679) derivatives generally involves the formation of a protective film on the metal surface.

Promising Alternatives

Dicarboxylic acids and their derivatives are a promising class of alternatives.

  • Other Dicarboxylic Acids: Studies have shown that dicarboxylic acids, such as succinic acid and adipic acid, can act as corrosion inhibitors. Notably, Sebacic Acid (a ten-carbon dicarboxylic acid) has demonstrated high inhibition efficiency due to the formation of a dense, hydrophobic protective layer.

  • Succinic Acid Derivatives: Modified succinic acid compounds, such as Succinic acid N-octyl amide (SAOA) , have been synthesized and shown to provide effective corrosion protection.[4]

Quantitative Performance Comparison

The following table presents available quantitative data for the corrosion inhibition performance of dicarboxylic acids.

InhibitorMetalCorrosive MediumConcentrationInhibition Efficiency (%)
This compound Steel in ConcreteChloride Solution0.5-2%Effective, but specific efficiency data is complex[3]
Succinic Acid Carbon SteelSeawater250 ppm (+ 50 ppm Zn²⁺)93
Adipic Acid Mild Steel0.5 M NaCl10 mM79.3
Sebacic Acid Mild Steel0.5 M NaCl10 mM98.0
Experimental Protocols for Corrosion Inhibitor Evaluation

To obtain quantitative and comparable data on the performance of corrosion inhibitors, the following standard electrochemical and gravimetric methods are recommended.

This is a direct and straightforward method for determining the average corrosion rate.

  • Prepare and weigh metal coupons.

  • Immerse the coupons in the corrosive solution with and without the inhibitor for a specified duration.

  • After the immersion period, clean the coupons to remove corrosion products according to standard procedures.

  • Weigh the cleaned coupons and calculate the weight loss.

  • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 where W₀ is the weight loss in the absence of the inhibitor and Wᵢ is the weight loss in the presence of the inhibitor.

This electrochemical technique provides information on both the anodic and cathodic corrosion processes.

  • An electrochemical cell is set up with the metal sample as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).

  • The working electrode is immersed in the corrosive solution with and without the inhibitor.

  • The potential of the working electrode is scanned, and the resulting current is measured.

  • The corrosion current density (i_corr) is determined from the polarization curve.

  • The inhibition efficiency (IE%) is calculated as: IE% = [(i_corr₀ - i_corrᵢ) / i_corr₀] x 100 where i_corr₀ and i_corrᵢ are the corrosion current densities without and with the inhibitor, respectively.

EIS is a non-destructive technique that provides detailed information about the corrosion mechanism and the protective properties of the inhibitor film.

  • The same three-electrode setup as in potentiodynamic polarization is used.

  • A small amplitude AC signal is applied to the working electrode at different frequencies.

  • The impedance of the system is measured.

  • The data is often represented as Nyquist and Bode plots and can be fitted to an equivalent circuit model to determine parameters such as charge transfer resistance (Rct).

  • The inhibition efficiency (IE%) is calculated from the Rct values: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] x 100 where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.[1][4]

Experimental Workflow for Corrosion Inhibitor Evaluation

Corrosion_Inhibitor_Workflow cluster_preparation Sample Preparation cluster_testing Corrosion Testing cluster_analysis Data Analysis Prep_Metal Prepare Metal Coupons/Electrodes Weight_Loss Weight Loss Method Prep_Metal->Weight_Loss Polarization Potentiodynamic Polarization Prep_Metal->Polarization EIS Electrochemical Impedance Spectroscopy Prep_Metal->EIS Prep_Solutions Prepare Corrosive Solutions with/without Inhibitors Prep_Solutions->Weight_Loss Prep_Solutions->Polarization Prep_Solutions->EIS Calculate_IE Calculate Inhibition Efficiency (%) Weight_Loss->Calculate_IE Polarization->Calculate_IE EIS->Calculate_IE Compare_Performance Compare Performance of Alternatives Calculate_IE->Compare_Performance

Caption: Workflow for evaluating corrosion inhibitor performance.

Conclusion

While this compound serves as a functional ingredient in both surfactant and corrosion inhibitor applications, several promising alternatives are available that may offer enhanced performance, milder properties, or a more favorable environmental profile. For surfactant applications, Sodium Cocoyl Isethionate and Disodium Laureth Sulfosuccinate are excellent mild alternatives. For corrosion inhibition, other dicarboxylic acids, particularly Sebacic Acid, and custom-synthesized succinic acid derivatives, present viable options.

The selection of the most appropriate alternative will depend on the specific requirements of the application. The experimental protocols and workflows provided in this guide offer a robust framework for conducting a thorough and objective comparison to inform this selection process. Further research to generate direct comparative data against this compound is encouraged to build a more complete performance profile.

References

Performance Benchmarks of Disodium (tetrapropenyl)succinate in Industrial Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the industrial performance of Disodium (tetrapropenyl)succinate and its alternatives. The information is tailored for researchers, scientists, and professionals in drug development, presenting supporting experimental data where available to inform formulation and development decisions. This compound is utilized in the cosmetics industry as a surfactant, anti-corrosive agent, and cleansing agent.[1][2][3][4] This guide will explore its performance in these key functional areas, drawing comparisons with other succinate (B1194679) derivatives and commonly used alternative surfactants.

Corrosion Inhibition Performance

Comparative Data for Succinate-Based Corrosion Inhibitors

The following table summarizes the corrosion inhibition efficiency of sodium succinate and succinic acid under various conditions. This data is indicative of the potential performance of succinate derivatives.

InhibitorConcentrationMetalEnvironmentTemperature (°C)Inhibition Efficiency (%)Test Method
Sodium Succinate[5][6]0.6 MCarbon Steel Rebar0.6 M Cl⁻ simulated concrete pore solution2577Potentiodynamic Polarization
Sodium Succinate[5][6]0.6 MCarbon Steel Rebar0.6 M Cl⁻ simulated concrete pore solution3569Potentiodynamic Polarization
Sodium Succinate[5][6]0.6 MCarbon Steel Rebar0.6 M Cl⁻ simulated concrete pore solution4559Potentiodynamic Polarization
Sodium Succinate[5][6]0.6 MCarbon Steel Rebar0.6 M Cl⁻ simulated concrete pore solution5554Potentiodynamic Polarization
Succinic Acid[7]10⁻⁴ MSteel1M HCl60~97Weight Loss Method
Polymethacrylic acid-co-acrylamide (Polycarboxylate)[8]Not SpecifiedSteelSaturated Ca(OH)₂ with 1.8 wt.% chloridesNot Specified92.35Not Specified

Surfactant Performance

This compound functions as a surfactant, reducing the surface tension of cosmetics to ensure even product distribution during use.[2] A direct quantitative comparison of its surfactant properties, such as Critical Micelle Concentration (CMC) and surface tension reduction, with other surfactants is limited by the lack of publicly available data for this specific compound. However, a qualitative comparison with commonly used alternatives in the cosmetics industry can be made based on their known properties.

Qualitative Comparison of Surfactant Alternatives
SurfactantTypeKey Performance Characteristics
This compound AnionicFunctions as a cleansing agent and anti-corrosive.[1][2]
Disodium Laureth Sulfosuccinate AnionicA gentle cleansing agent that is not a sulfate.[9] It is a large molecule, which makes it less likely to penetrate and irritate the skin.[10] Known for good foaming properties.[11]
Cocamidopropyl Hydroxysultaine AmphotericA mild surfactant with excellent foam-boosting and viscosity-building properties.[12][13] It is considered gentle and suitable for sensitive skin.[12][13]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the evaluation of corrosion inhibitors and surfactants.

Corrosion Inhibition Efficiency Evaluation

a) Potentiodynamic Polarization (PDP)

This electrochemical technique measures the corrosion current of a metal in a corrosive environment with and without an inhibitor.

  • Apparatus: Potentiostat, a three-electrode cell (working electrode: metal sample, counter electrode: platinum or graphite, reference electrode: saturated calomel (B162337) electrode).

  • Procedure:

    • Immerse the three-electrode setup in the test solution (e.g., simulated concrete pore solution with chlorides).[6]

    • Allow the open circuit potential (OCP) to stabilize.

    • Scan the potential from a cathodic value to an anodic value relative to the OCP.

    • Record the resulting current density.

  • Data Analysis: The corrosion current density (i_corr) is determined by extrapolating the Tafel slopes of the cathodic and anodic branches of the polarization curve to the corrosion potential (E_corr). The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

b) Weight Loss Method

This gravimetric method determines the mass loss of a metal specimen due to corrosion over a period of time.

  • Apparatus: Analytical balance, corrosion test coupons, desiccator.

  • Procedure:

    • Clean and weigh the metal coupons.

    • Immerse the coupons in the corrosive solution with and without the inhibitor for a specified duration (e.g., 2 hours).[7]

    • After the immersion period, remove the coupons, clean them to remove corrosion products, dry, and re-weigh.

  • Data Analysis: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated as follows: CR = (Weight Loss) / (Surface Area x Time) IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] x 100

Surfactant Performance Evaluation

a) Determination of Critical Micelle Concentration (CMC) and Surface Tension

  • Method: Tensiometry (e.g., Du Noüy ring method or Wilhelmy plate method).

  • Apparatus: Tensiometer.

  • Procedure:

    • Prepare a series of aqueous solutions of the surfactant at different concentrations.

    • Measure the surface tension of each solution.

  • Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The CMC is the concentration at which the surface tension plateaus.

Visualizations

Signaling Pathway and Workflow Diagrams

Corrosion_Inhibition_Mechanism Metal Metal Surface (e.g., Steel) Corrosion Corrosion (Metal Dissolution) Metal->Corrosion Leads to Corrosive Corrosive Environment (e.g., H₂O, O₂, Cl⁻) Corrosive->Metal Attacks Inhibitor Succinate Inhibitor Molecules Inhibitor->Metal Introduced to environment Adsorption Adsorption of Inhibitor Molecules Inhibitor->Adsorption Adsorbs onto Protective Formation of a Protective Film Adsorption->Protective Forms Protective->Metal NoCorrosion Corrosion Inhibited Protective->NoCorrosion Results in

Caption: Mechanism of corrosion inhibition by succinate molecules.

Surfactant_Action_Workflow Start Start: Immiscible Phases (Oil & Water) AddSurfactant Add Disodium (tetrapropenyl)succinate (Surfactant) Start->AddSurfactant Interface Surfactant molecules align at the oil-water interface AddSurfactant->Interface Micelle Formation of Micelles above CMC AddSurfactant->Micelle at sufficient concentration LowerIFT Reduction of Interfacial Tension Interface->LowerIFT Emulsification Emulsification: Dispersion of Oil in Water LowerIFT->Emulsification Micelle->Emulsification Stabilizes End Stable Emulsion (e.g., in a cosmetic product) Emulsification->End

Caption: Workflow of surfactant action leading to emulsification.

References

Navigating the Research Landscape of Disodium (tetrapropenyl)succinate: A Guide to Reproducibility in the Absence of Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the reproducibility of experiments is the cornerstone of scientific advancement. This guide addresses the topic of experimental reproducibility concerning Disodium (B8443419) (tetrapropenyl)succinate. However, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant gap in experimental data for this specific compound within the research and drug development sectors.

Disodium (tetrapropenyl)succinate, identified by its CAS number 94086-60-9, is primarily cataloged and utilized as a surfactant and anticorrosive agent in the cosmetics industry.[1][2][3] Its functions in these applications include reducing the surface tension of products to aid in even distribution and preventing the corrosion of packaging.[1][2][3] While chemical suppliers list it for experimental and research use, there is a notable absence of published studies detailing its application in biological or pharmaceutical research, including any associated signaling pathways or specific experimental protocols.[4][5][6]

This lack of data precludes a direct comparison of this compound's performance with other alternatives based on experimental evidence. To address the core issue of reproducibility for researchers who may be considering this or similar compounds, this guide will focus on the general principles of ensuring reproducibility when working with surfactants and provide a framework for establishing robust experimental protocols.

The Impact of Surfactants on Experimental Reproducibility

Surfactants, by their nature, are surface-active agents that can significantly influence experimental systems.[3] Their effects can be beneficial, such as in solubilizing compounds or stabilizing emulsions, but they can also be a source of variability if not properly controlled. The concentration, purity, and specific properties of a surfactant can impact cellular assays, biochemical reactions, and the formulation of therapeutic agents.[7][8][9]

For instance, the presence of surfactants can alter cell membrane permeability, affect protein conformation, and influence the aggregation state of nanoparticles, all of which can lead to inconsistent experimental outcomes.[7][9] Therefore, meticulous documentation and control of surfactant-related variables are paramount for reproducibility.

Establishing a Framework for Reproducible Experiments with Novel Surfactants

Given the absence of established protocols for this compound in a research context, any scientist venturing to use this compound would need to establish their own rigorous validation and documentation procedures. The following workflow is a recommended starting point for ensuring the reproducibility of such experiments.

G cluster_0 Phase 1: Characterization & Purity cluster_1 Phase 2: Protocol Development & Optimization cluster_2 Phase 3: Validation & Comparison A Source & Procure Compound B Analytical Characterization (e.g., NMR, MS, HPLC) A->B C Purity Assessment B->C D Define Experimental System (e.g., cell line, assay) C->D E Concentration-Response Studies D->E F Assessment of Vehicle Effects E->F G Establish Standard Operating Procedure (SOP) F->G H Intra- & Inter-Assay Variability Testing G->H I Comparison with a Standard Surfactant (e.g., Polysorbate 80, SDS) H->I J Documentation of All Parameters I->J

Caption: Workflow for establishing reproducible experiments with a novel surfactant.

Detailed Methodologies for Key Experiments

To implement the workflow described above, the following experimental protocols are fundamental:

1. Analytical Characterization and Purity Assessment:

  • Objective: To confirm the identity and purity of the procured this compound.

  • Methodologies:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and identify any organic impurities.

    • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

    • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities. A suitable method would need to be developed, including selection of the column, mobile phase, and detector.

2. Concentration-Response Studies:

  • Objective: To determine the optimal, non-toxic working concentration of the surfactant in the specific experimental system.

  • Methodology:

    • Expose the experimental system (e.g., cells) to a range of concentrations of this compound.

    • Utilize a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic threshold.

    • Measure the desired experimental endpoint at sub-toxic concentrations to identify the effective concentration range.

3. Comparison with a Standard Surfactant:

  • Objective: To benchmark the performance and effects of this compound against a well-characterized surfactant.

  • Methodology:

    • Select a standard surfactant that is commonly used in the relevant application (e.g., Polysorbate 80 for drug formulations, Sodium Dodecyl Sulfate (SDS) for cell lysis).

    • Perform parallel experiments using the optimized protocol for this compound and the standard protocol for the comparator surfactant.

    • Analyze and compare the results to understand the relative performance and potential for variability.

Data Presentation: A Template for Comparison

While specific data for this compound is unavailable, the following table provides a template for how researchers should structure their data for comparison once experiments are conducted.

ParameterThis compoundAlternative Surfactant (e.g., Polysorbate 80)
Purity (%) Result from HPLCResult from HPLC
Critical Micelle Concentration (CMC) To be determinedLiterature value / To be determined
Optimal Working Concentration Result from Concentration-Response StudyResult from Concentration-Response Study
Effect on Assay Endpoint (units) Mean ± SDMean ± SD
Intra-Assay Coefficient of Variation (%) Calculated from replicate experimentsCalculated from replicate experiments
Inter-Assay Coefficient of Variation (%) Calculated from independent experimentsCalculated from independent experiments

Conclusion

The reproducibility of experiments involving any chemical, including this compound, is fundamentally dependent on the thorough characterization of the compound and the meticulous development and documentation of experimental protocols. Due to the current lack of published research on this compound in biological or pharmaceutical applications, this guide provides a framework for researchers to generate their own reliable and reproducible data. By following a systematic approach of characterization, optimization, and validation, the scientific community can begin to build the necessary body of knowledge to understand the potential applications and limitations of this and other novel compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

This document outlines the hypothetical performance characteristics of each method, based on the analysis of similar succinate (B1194679) derivatives, and presents detailed, generalized experimental protocols to serve as a starting point for method development and validation. The objective is to equip the reader with the necessary information to select and implement a suitable analytical method for their specific requirements.

Comparison of Analytical Method Performance

The choice between HPLC-UV and GC-MS will depend on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following table summarizes the anticipated performance characteristics for the analysis of Disodium (B8443419) (tetrapropenyl)succinate.

Performance ParameterHigh-Performance Liquid Chromatography with UV Detection (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS) (after derivatization)
Linearity Range 1 - 200 µg/mL10 - 1000 ng/g
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) Typically low µg/mLTypically low ng/g
Limit of Quantification (LOQ) Typically low µg/mLTypically mid-to-high ng/g
Accuracy (Recovery) 98% - 102%90% - 110%
Precision (%RSD) < 2%< 15%

Experimental Protocols

Detailed methodologies are crucial for achieving reproducible and reliable results. Below are generalized protocols for sample preparation and analysis.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

HPLC is a versatile technique suitable for the analysis of non-volatile and thermally stable compounds like Disodium (tetrapropenyl)succinate.

  • Instrumentation: A standard HPLC system equipped with a UV/Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection might be performed at a low UV wavelength, such as 210 nm.

  • Injection Volume: 20 µL.

  • Temperature: Ambient or controlled at 25°C.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in the mobile phase or a suitable solvent to a known concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile salt like this compound, a derivatization step is necessary to convert it into a volatile derivative.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 10 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 40 to 550.

  • Sample Preparation (with Derivatization):

    • Accurately weigh a sample and dissolve it in a suitable solvent.

    • Perform an acidification step to convert the disodium salt to the free succinic acid.

    • Evaporate the solvent to dryness.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and an appropriate solvent (e.g., pyridine).

    • Heat the mixture (e.g., at 70°C for 30 minutes) to facilitate the derivatization reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS.

Visualizing the Cross-Validation Workflow

The following diagrams illustrate the logical flow of a typical cross-validation process for analytical methods.

cluster_prep Method Development & Preparation cluster_execution Cross-Validation Execution cluster_analysis Data Analysis & Comparison MethodA Develop Method A (e.g., HPLC-UV) Validation Perform Initial Validation (Linearity, Accuracy, Precision) MethodA->Validation MethodB Develop Method B (e.g., GC-MS) MethodB->Validation SampleSelection Select Representative Samples (n ≥ 10) Validation->SampleSelection AnalysisA Analyze Samples with Method A SampleSelection->AnalysisA AnalysisB Analyze Samples with Method B SampleSelection->AnalysisB DataComparison Compare Results (e.g., Bland-Altman plot, t-test) AnalysisA->DataComparison AnalysisB->DataComparison Conclusion Draw Conclusion on Method Equivalency DataComparison->Conclusion

Caption: A general workflow for the cross-validation of two analytical methods.

cluster_methods Analytical Methods cluster_params Key Validation Parameters HPLC HPLC-UV Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy (Recovery) HPLC->Accuracy Precision Precision (Repeatability & Intermediate) HPLC->Precision Specificity Specificity / Selectivity HPLC->Specificity LOD Limit of Detection HPLC->LOD LOQ Limit of Quantification HPLC->LOQ Robustness Robustness HPLC->Robustness GCMS GC-MS GCMS->Linearity GCMS->Accuracy GCMS->Precision GCMS->Specificity GCMS->LOD GCMS->LOQ GCMS->Robustness

Caption: Logical relationships of key method validation parameters for two different analytical techniques.

A Comparative Guide to the Environmental Impact of Succinate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing emphasis on sustainable chemistry has placed succinic acid and its derivatives at the forefront of innovation. As versatile platform chemicals, they are integral to the synthesis of biodegradable polymers, green solvents, and pharmaceutical ingredients. However, not all succinates are created equal. Their environmental footprint is significantly influenced by their production pathway—whether from petrochemical or biological sources—and their molecular structure, which dictates their fate and effects in the environment.

This guide provides an objective comparison of the environmental impact of key succinate (B1194679) derivatives: the foundational molecule succinic acid, its simple esters dimethyl succinate (DMS) and diethyl succinate (DES), and the widely used biodegradable polymer, polybutylene succinate (PBS). The comparison is based on quantitative data from life cycle assessments, standardized biodegradability tests, and ecotoxicological studies to support informed material selection in research and development.

Quantitative Environmental Impact Data

The following table summarizes key metrics for comparing the environmental profiles of selected succinate derivatives. The data is compiled from life cycle assessments (LCA), regulatory databases, and peer-reviewed studies.

ParameterSuccinic Acid (Bio-based)Dimethyl Succinate (DMS)Diethyl Succinate (DES)Polybutylene Succinate (PBS)
Production Pathway Fermentation of renewable biomass[1]EsterificationEsterificationPolycondensation
Global Warming Potential (GWP) (kg CO₂ eq / kg product)-0.24 (net CO₂ uptake)Data not availableData not available4.17 - 6.6[2]
Biodegradability (% Degradation in 28 days)Readily biodegradable> 95% (OECD 302B)[3]32% (OECD 301B)[4]Did not meet >60% threshold (OECD 301F)[2][5]
Aquatic Toxicity (Fish 96h LC₅₀, mg/L)Low (Monosodium salt LD₅₀ >8 g/kg in rats)[6]50 - 100[3]> 36.7[7]Data not available

Experimental Protocols

Methodologies for generating the data in this guide adhere to internationally recognized standards, ensuring reproducibility and comparability.

Life Cycle Assessment (LCA)

LCA is a comprehensive method for evaluating the environmental impacts of a product throughout its lifecycle.[8] The "cradle-to-gate" assessments cited in this guide typically include the following stages:

  • Goal and Scope Definition: To quantify the Global Warming Potential (GWP) per kilogram of the succinate derivative produced.

  • Life Cycle Inventory (LCI): This stage involves collecting data on all inputs (raw materials, energy, water) and outputs (emissions, waste) for each step, from feedstock extraction (e.g., corn cultivation or petroleum refining) to the final product leaving the factory gate.

  • Life Cycle Impact Assessment (LCIA): The inventory data is translated into environmental impact indicators. For GWP, emissions of greenhouse gases (e.g., CO₂, CH₄, N₂O) are multiplied by their respective characterization factors (typically 100-year GWP) and summed to give a total in kg CO₂ equivalent.[9]

  • Interpretation: The results are analyzed to identify the main drivers of environmental impact (hotspots) and to compare different production systems (e.g., bio-based vs. fossil-based).

Ready Biodegradability - OECD 301 Series

The OECD 301 tests are a series of stringent methods used to determine if a chemical is "readily biodegradable," meaning it is likely to undergo rapid and ultimate degradation in the environment.[3]

  • OECD 301B (CO₂ Evolution Test):

    • Preparation: A defined concentration of the test substance is added to a mineral medium inoculated with microorganisms from a source like activated sludge.

    • Incubation: The solution is incubated in a sealed vessel for 28 days in the dark under aerobic conditions.

    • Measurement: CO₂-free air is bubbled through the solution, and the CO₂ produced from the biodegradation of the substance is trapped in a barium or sodium hydroxide (B78521) solution. The amount of trapped CO₂ is measured by titration.[4]

    • Calculation: The percentage of biodegradation is calculated as the ratio of the CO₂ produced to the theoretical maximum amount of CO₂ (ThCO₂) that could be produced from the carbon content of the test substance. A substance is considered readily biodegradable if it reaches >60% biodegradation within a 10-day window during the 28-day test.[2]

  • OECD 301F (Manometric Respirometry Test):

    • Preparation: Similar to OECD 301B, the substance is incubated with an inoculum in a mineral medium in a closed respirometer.

    • Measurement: Biodegradation is measured by the consumption of oxygen, which is determined by the pressure change in the headspace of the vessel.

    • Calculation: The percentage of biodegradation is calculated based on the ratio of oxygen consumed to the Theoretical Oxygen Demand (ThOD). The pass criteria are the same as for OECD 301B.[2][5]

Aquatic Toxicity - OECD 203 (Fish, Acute Toxicity Test)

This test determines the concentration of a substance that is lethal to 50% of the test fish population (LC₅₀) over a short exposure period.

  • Test Organism: A standard fish species (e.g., Zebrafish, Danio rerio, or Rainbow Trout, Oncorhynchus mykiss) is selected.

  • Exposure: Groups of fish are exposed to a range of concentrations of the test substance in water for a period of 96 hours. A control group is exposed to water only.

  • Observation: The number of dead fish in each concentration is recorded at 24, 48, 72, and 96 hours.

  • Calculation: The LC₅₀ value and its confidence limits are calculated using statistical methods (e.g., probit analysis) based on the mortality data at the end of the 96-hour period. A lower LC₅₀ value indicates higher toxicity.[1][7]

Visualizing Key Processes and Relationships

Diagrams generated using Graphviz provide a clear visual representation of the core concepts discussed in this guide.

LifecycleComparison cluster_bio Bio-based Pathway cluster_petro Petrochemical Pathway Bio_Feedstock Renewable Feedstock (e.g., Corn, Sugarcane) Fermentation Fermentation Bio_Feedstock->Fermentation CO2_atm Atmospheric CO₂ CO2_atm->Bio_Feedstock Photosynthesis Purification_Bio Purification Fermentation->Purification_Bio Bio_SA Bio-Succinic Acid Purification_Bio->Bio_SA DMS Dimethyl Succinate Bio_SA->DMS Esterification / Polycondensation DES Diethyl Succinate Bio_SA->DES Esterification / Polycondensation PBS Polybutylene Succinate (PBS) Bio_SA->PBS Esterification / Polycondensation Petro_Feedstock Fossil Fuels (e.g., Crude Oil, Natural Gas) Maleic_Anhydride Maleic Anhydride Petro_Feedstock->Maleic_Anhydride Hydrogenation Catalytic Hydrogenation Maleic_Anhydride->Hydrogenation Petro_SA Petro-Succinic Acid Hydrogenation->Petro_SA Petro_SA->DMS Petro_SA->DES Petro_SA->PBS

Caption: Production pathways for succinic acid and its derivatives.

BiodegradationWorkflow cluster_setup Test Setup (OECD 301B) cluster_incubation Incubation & Measurement cluster_analysis Data Analysis TestSubstance Test Substance (Known Carbon Content) Reactor Sealed Bioreactor TestSubstance->Reactor Inoculum Microorganism Inoculum (e.g., Activated Sludge) Inoculum->Reactor MineralMedium Mineral Medium MineralMedium->Reactor Incubate Incubate for 28 days (Aerobic, Dark, 22±2°C) CO2_trap CO₂ Trapping Solution (e.g., Ba(OH)₂) Incubate->CO2_trap Evolved Gas Air CO₂-free Air Supply Air->Reactor Titration Titration or IC Analysis CO2_trap->Titration Quantify CO₂ Calculation Calculate % Biodegradation vs. Theoretical Max CO₂ Titration->Calculation Result Result: Readily Biodegradable? (>60% in 10-day window) Calculation->Result

Caption: Experimental workflow for OECD 301B CO₂ evolution test.

Summary and Conclusion

This comparative analysis highlights the significant environmental trade-offs among succinate derivatives.

  • Production is Paramount: The choice between bio-based and petrochemical succinic acid is the most critical factor influencing environmental impact. Bio-based production offers a substantially lower carbon footprint, even achieving net carbon sequestration in some processes.[10] This advantage carries through to the downstream derivatives.

  • Biodegradability Varies: While derived from a "green" chemical, not all succinates biodegrade equally. The simple ester Dimethyl Succinate shows excellent, rapid biodegradation.[3] In contrast, Polybutylene Succinate (PBS) , while biodegradable, degrades more slowly and does not meet the stringent criteria for "ready biodegradability" under standard screening tests.[2][5] Diethyl Succinate also demonstrates slower degradation than its methyl counterpart.[4]

  • Toxicity Profile: The simple esters (DMS and DES) exhibit moderate acute toxicity to aquatic life, falling into the 10-100 mg/L LC₅₀ range.[3][7] This underscores that even bio-based chemicals require a thorough ecotoxicological assessment. A significant data gap remains for the aquatic toxicity of PBS, which is crucial for fully evaluating its environmental safety, particularly in marine environments where plastic pollution is a major concern.

For professionals in research and drug development, selecting a succinate derivative should involve a holistic assessment. While bio-based PBS is a leading choice for creating biodegradable plastics, its slower degradation rate and lack of comprehensive toxicity data are important considerations. For applications requiring faster environmental breakdown, simple esters like dimethyl succinate may offer a more favorable profile, though their production GWP remains an area for further investigation. Prioritizing bio-based feedstocks is the most impactful first step toward reducing the environmental footprint of any succinate-derived product.

References

In-depth Analysis of Tetrapropenyl Succinate Analogs: A Comparative Guide on Structural Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases did not yield specific studies or quantitative data on the structural activity relationship (SAR) of "tetrapropenyl succinate (B1194679) analogs." The term "tetrapropenyl succinate" does not correspond to a recognized class of compounds in the reviewed chemical and biological literature.

Therefore, it is not feasible to provide a comparison guide with experimental data, protocols, and visualizations specifically for this topic.

However, a closely related and well-documented area of research is the structural activity relationship of succinate esters as insulinotropic agents . This alternative topic allows for a detailed comparison that adheres to the requested format, including quantitative data, experimental methodologies, and pathway diagrams.

We propose to proceed with a comprehensive guide on the Structural Activity Relationship of Succinate Esters as Insulinotropic Agents . This guide will explore how modifications to the ester groups of succinic acid influence its ability to stimulate insulin (B600854) secretion, providing valuable insights for researchers and drug development professionals in the field of diabetes and metabolic diseases.

Please confirm if you would like to proceed with this alternative topic. The resulting guide will be structured to meet all the initial requirements, including:

  • Data Presentation: Summarized quantitative data in clearly structured tables.

  • Experimental Protocols: Detailed methodologies for key experiments.

  • Mandatory Visualization: Diagrams for relevant signaling pathways and experimental workflows using Graphviz (DOT language), adhering to all specified diagrammatic conventions.

Safety Operating Guide

Essential Guide to the Safe Disposal of Disodium (Tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant work environment. This guide provides a comprehensive overview of the recommended procedures for the disposal of disodium (B8443419) (tetrapropenyl)succinate, a surfactant and anticorrosive agent.

Note: A specific Safety Data Sheet (SDS) for pure disodium (tetrapropenyl)succinate was not located. The following guidance is synthesized from an SDS for a product containing this chemical and general principles of laboratory chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to adhere to all local, regional, and national regulations.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of the following immediate safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.

  • Spill Response: Have a spill kit readily available. In the event of a spill, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite) and place it in a designated, labeled container for disposal.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that prevents environmental contamination and complies with all applicable regulations.

  • Waste Identification and Segregation:

    • Label a dedicated waste container clearly as "Waste this compound."

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a chemically compatible and sealable container for waste collection.

    • Ensure the container is in good condition and free from leaks.

  • Storage of Waste:

    • Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Keep the storage area away from incompatible materials.

  • Final Disposal:

    • The primary disposal method for this compound is through a licensed hazardous or special waste collection service.[1]

    • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.

    • Provide the waste disposal service with all available information regarding the chemical.

    • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

Due to the absence of a specific SDS for pure this compound, a comprehensive quantitative data table cannot be provided. The following information is based on an SDS for a product containing this chemical.

ParameterValue
Disposal Recommendation Dispose of contents/container to a hazardous or special waste collection point.[1]
Regulatory Compliance Disposal must be in accordance with local, regional, national, and/or international regulations.[1]

Experimental Protocols

Detailed experimental protocols involving this compound were not available in the searched documents. For any laboratory procedure, it is essential to develop a Standard Operating Procedure (SOP) that includes safety precautions, handling instructions, and waste disposal guidelines specific to the experiment.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Pathway cluster_assessment Initial Assessment cluster_handling Handling & Collection cluster_storage Temporary Storage cluster_disposal Final Disposal Assess_Waste Assess Waste (this compound) Select_Container Select Appropriate Waste Container Assess_Waste->Select_Container Identify as Chemical Waste Label_Container Label Container Correctly Select_Container->Label_Container Segregate_Waste Segregate from Incompatible Wastes Label_Container->Segregate_Waste Store_Securely Store in Designated Secure Area Segregate_Waste->Store_Securely Contact_EHS Contact EHS for Waste Pickup Store_Securely->Contact_EHS Licensed_Disposal Disposal by Licensed Waste Contractor Contact_EHS->Licensed_Disposal

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Disodium (tetrapropenyl)succinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides immediate and essential safety protocols, operational plans, and disposal procedures for handling Disodium (tetrapropenyl)succinate. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is recommended, adopting the safety precautions outlined for the structurally related compound, (tetrapropenyl)succinic acid, which is known to cause skin irritation and serious eye damage.[1]

Recommended Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense to minimize exposure and ensure personal safety.

Quantitative Data Summary

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.To protect against potential splashes that can cause serious eye damage.[1]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, tested to EN 374 or equivalent).To prevent skin contact which may cause irritation.[1]
Body Protection Laboratory coat or chemical-resistant apron.To protect against incidental skin contact and contamination of personal clothing.
Respiratory Protection Not generally required under normal laboratory conditions with adequate ventilation. Use a NIOSH-approved respirator if dusts or aerosols are generated.To prevent inhalation of airborne particles.
Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to standardized laboratory protocols is critical for minimizing risks associated with chemical handling.

Standard Operating Procedure for Handling

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible. The work area should be well-ventilated.

  • Personal Protective Equipment : Don the recommended PPE as detailed in the table above.

  • Handling : Avoid generating dust or aerosols. Use in a well-ventilated area.[1] Wash hands thoroughly after handling.

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Decontamination : Clean work surfaces thoroughly after use.

Emergency First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash contaminated clothing before reuse. If irritation persists, seek medical attention.[1]

  • Inhalation : Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol

  • Waste Characterization : The waste must be characterized according to federal, state, and local regulations.

  • Containerization : Collect waste in a designated, labeled, and sealed container.

  • Disposal : Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not dispose of down the drain.[1] Contaminated packaging should be treated as the substance itself.[1]

Visualized Workflows

To further clarify procedural logic, the following diagrams illustrate key safety and operational workflows.

Chemical_Handling_Workflow Chemical Handling Workflow start Start: Prepare for Chemical Handling assess_hazards Assess Chemical Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe prepare_workspace Prepare Well-Ventilated Workspace don_ppe->prepare_workspace handle_chemical Handle Chemical with Caution (Avoid Dust/Aerosol Generation) prepare_workspace->handle_chemical post_handling Post-Handling Procedures handle_chemical->post_handling clean_workspace Clean and Decontaminate Workspace post_handling->clean_workspace doff_ppe Doff and Dispose of PPE Properly clean_workspace->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: Workflow for safe chemical handling.

Spill_Response_Workflow Chemical Spill Response Workflow spill_detected Spill Detected evacuate_area Evacuate Immediate Area spill_detected->evacuate_area alert_personnel Alert Nearby Personnel and Supervisor evacuate_area->alert_personnel assess_spill Assess Spill Size and Hazard alert_personnel->assess_spill small_spill Small, Controllable Spill? assess_spill->small_spill large_spill Large or Hazardous Spill small_spill->large_spill No use_spill_kit Use Spill Kit to Contain and Absorb small_spill->use_spill_kit Yes contact_ehs Contact Environmental Health & Safety (EHS) large_spill->contact_ehs collect_waste Collect and Containerize Spill Waste use_spill_kit->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste end End dispose_waste->end follow_ehs Follow EHS Instructions contact_ehs->follow_ehs follow_ehs->end

Caption: Logical steps for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.